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  • Product: (Dichloromethyl)phosphonic acid
  • CAS: 13113-88-7

Core Science & Biosynthesis

Foundational

Thermodynamic Acidity and Ionization Dynamics of (Dichloromethyl)phosphonic Acid: A Technical Guide

Executive Summary (Dichloromethyl)phosphonic acid (CAS: 13113-88-7) is a highly substituted organophosphorus compound utilized extensively as a bioisostere and a stereochemical probe in nucleotide analog development. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Dichloromethyl)phosphonic acid (CAS: 13113-88-7) is a highly substituted organophosphorus compound utilized extensively as a bioisostere and a stereochemical probe in nucleotide analog development. This whitepaper provides an in-depth analysis of its thermodynamic ionization constants, the mechanistic rationale behind its enhanced acidity, and a self-validating experimental protocol for accurate pKa determination.

Mechanistic Analysis of Ionization Constants (pKa)

The ionization of (dichloromethyl)phosphonic acid occurs in two distinct thermodynamic stages, corresponding to the sequential deprotonation of its two hydroxyl groups. The experimentally validated macroscopic pKa values at 25 °C in aqueous solution are:

  • pKa1 = 1.14

  • pKa2 = 5.61

These values are corroborated by first-principles calculations and experimental datasets ()[1][2].

Causality of Acidity Enhancement: Compared to standard aliphatic phosphonic acids (e.g., n-propylphosphonic acid, pKa1 ~2.49, pKa2 ~8.18), (dichloromethyl)phosphonic acid exhibits a profound increase in acidity[2]. This is driven by the strong electron-withdrawing inductive effect (-I) of the geminal dichloro substitution at the α-carbon. The highly electronegative chlorine atoms pull electron density through the σ-bond framework (Cl-C-P-O), stabilizing the conjugate base by dispersing the localized negative charge on the phosphonate oxygens. This stabilization lowers the activation energy for proton dissociation, resulting in a pKa1 that borders on strong mineral acidity and a pKa2 that is significantly lower than physiological pH.

Deprotonation A Cl2CH-PO3H2 (Neutral) B Cl2CH-PO3H- (Mono-anion) A->B pKa1 = 1.14 -H+ C Cl2CH-PO3(2-) (Di-anion) B->C pKa2 = 5.61 -H+

Fig 1: Stepwise deprotonation of (dichloromethyl)phosphonic acid driven by inductive effects.

Comparative Quantitative Data

To contextualize the inductive influence of α-substituents, Table 1 summarizes the pKa values of various phosphonic acids. The data illustrates a clear linear free-energy relationship: as the electronegativity and number of α-substituents increase, the pKa values decrease proportionally ()[3].

Table 1: Comparative pKa Values of Substituted Phosphonic Acids at 25 °C

CompoundSubstructurepKa1pKa2Source
Trichloromethylphosphonic acidCl3C-PO3H20.78N/A[4]
(Dichloromethyl)phosphonic acid Cl2CH-PO3H2 1.14 5.61 [1][2]
Bromomethylphosphonic acidBrCH2-PO3H21.15N/A[4]
Phenylphosphonic acidPh-PO3H21.837.07[2]
(Hydroxymethyl)phosphonic acidHOCH2-PO3H21.917.15[2]
n-Propylphosphonic acidCH3CH2CH2-PO3H22.498.18[2]

Applications in Drug Development and Enzymology

In the rational design of antiviral and anticancer nucleotide analogs, the relative charge of the nucleoside triphosphate in the transition state is critical. The pKa of the leaving group directly influences the kinetics of DNA polymerization. By utilizing (dichloromethyl)phosphonic acid derivatives, researchers can bracket the pKa of natural pyrophosphate (pKa ~8.9), permitting the construction of linear free energy (LFER) plots. This tuning allows for the optimization of the leaving group's leaving ability without altering the steric bulk significantly, a principle heavily utilized in the synthesis of β,γ-CXY-dNTP stereochemical probes ()[5].

Self-Validating Experimental Protocol: Potentiometric pKa Determination

As a Senior Application Scientist, I mandate that any thermodynamic measurement must be a self-validating system. Phosphonic acids are hygroscopic and susceptible to kinetic hydration delays. The following protocol utilizes forward-and-reverse titration to guarantee thermodynamic equilibrium.

Workflow Start 1. Calibration (pH 4, 7, 10 at 25°C) Prep 2. Analyte Prep (1 mM in 0.1 M KCl) Start->Prep Purge 3. Argon Degassing (Remove CO2) Prep->Purge Titrate 4. Forward Titration (0.1 M KOH) Purge->Titrate Check1 Gran Plot Linear? Titrate->Check1 BackTitrate 5. Reverse Titration (0.1 M HCl) Check1->BackTitrate Yes Fail Recalibrate & Remake Check1->Fail No Check2 Hysteresis < 0.05 pH? BackTitrate->Check2 Analyze 6. Regression (HYPERQUAD) Check2->Analyze Yes Check2->Fail No

Fig 2: Self-validating potentiometric titration workflow for thermodynamic pKa determination.

Step-by-Step Methodology:
  • System Initialization & Calibration :

    • Action: Calibrate a high-precision glass electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) in a jacketed titration vessel maintained strictly at 25.0 ± 0.1 °C.

    • Causality: Temperature fluctuations alter the Nernstian slope and the autoionization constant of water (Kw). Strict thermostatic control prevents these artifacts.

  • Analyte Preparation :

    • Action: Dissolve (dichloromethyl)phosphonic acid to a final concentration of 1.0 mM in 50 mL of 0.1 M KCl.

    • Causality: The 0.1 M KCl background electrolyte swamps the ionic contribution of the analyte and titrant. This fixes the activity coefficients, ensuring that the calculated pKa is a true thermodynamic constant rather than a concentration-dependent apparent value.

  • Inert Degassing :

    • Action: Submerge an argon dispersion frit into the solution and purge for 20 minutes prior to titration. Maintain a positive argon blanket during the run.

    • Causality: Atmospheric CO2 dissolves to form carbonic acid (pKa1 ~6.3), which severely overlaps with and distorts the pKa2 buffering region (5.61) of the phosphonic acid.

  • Forward Titration :

    • Action: Titrate with standardized 0.1 M KOH (carbonate-free) in 0.01 mL increments through the buffering regions.

    • Validation Check 1 (Gran Plot): Generate a Gran plot for the strong acid/base regions. A correlation coefficient of R² < 0.999 indicates electrode fouling or carbonate contamination, necessitating a restart.

  • Reverse Titration (Hysteresis Check) :

    • Action: Immediately upon reaching pH 10, reverse the titration using standardized 0.1 M HCl back to pH 2.

    • Validation Check 2 (Equilibrium): Overlay the forward and reverse curves. A hysteresis of > 0.05 pH units indicates that the system was not at thermodynamic equilibrium (often due to slow proton transfer kinetics). If hysteresis is observed, increase the equilibration time between titrant additions.

  • Data Regression :

    • Action: Export the validated volume-pH data to a non-linear least-squares refinement program (e.g., HYPERQUAD) to calculate the exact pKa1 and pKa2 values.

Conclusion

The gem-dichloro substitution in (dichloromethyl)phosphonic acid drastically lowers its pKa values (1.14 and 5.61) compared to unhalogenated analogs. This thermodynamic shift is an indispensable tool for drug development professionals seeking to fine-tune leaving group kinetics and transition state charges in enzymatic assays. By adhering to self-validating potentiometric protocols, researchers can ensure the highest degree of accuracy in characterizing these critical physicochemical properties.

References

  • Title : A Reliable and Efficient First Principles-Based Method for Predicting pKa Values. 2. Organic Acids Source : The Journal of Physical Chemistry A (ACS Publications) URL : [Link]

  • Title : Completing the β,γ-CXY-dNTP Stereochemical Probe Toolkit: Synthetic Access to the dCTP Diastereomers and 31P and 19F NMR Correlations with Absolute Configurations Source : PMC (National Institutes of Health) URL : [Link]

  • Title : Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement Source : AAPS PharmSci (ResearchGate) URL : [Link]

Sources

Exploratory

The Mechanism of Action of (Dichloromethyl)phosphonic Acid Derivatives in Biological Assays: A Technical Whitepaper

Executive Summary In the fields of structural biology and pharmacology, the design of nucleotide analogues that resist enzymatic degradation while maintaining high target affinity is a persistent challenge. The (dichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of structural biology and pharmacology, the design of nucleotide analogues that resist enzymatic degradation while maintaining high target affinity is a persistent challenge. The (dichloromethyl)phosphonic acid moiety—and its bisphosphonate derivative, dichloromethylenebisphosphonic acid—serves as a premier bioisostere for the bridging oxygen (P–O–P) in pyrophosphate and triphosphate chains[ACS Publications, 2020][1].

As a Senior Application Scientist, I frequently utilize this moiety to engineer self-validating biological assays. By replacing the hydrolytically labile oxygen with a dichloromethylene ( −CCl2​− ) group, researchers can generate probes and drugs that are completely resistant to phosphatases and nucleotidases. This whitepaper provides an in-depth technical analysis of the two primary biological workflows that rely on this mechanism: the endogenous generation of cytotoxic ATP analogues (the clodronate pathway) and the exogenous application of ectonucleotidase-resistant purinergic antagonists (the AR-C67085 pathway).

Chemical Rationale & Structural Biology

The utility of the (dichloromethyl)phosphonic acid moiety lies in its unique physicochemical properties. While a simple methylene ( −CH2​− ) bridge prevents hydrolysis, it is a poor electronic mimic of oxygen. The addition of two highly electronegative chlorine atoms withdraws electron density, lowering the pKa of the terminal phosphonate groups to closely match that of natural pyrophosphate[DrugInfoSys][2]. This ensures that the molecule maintains the correct protonation state and geometry required for competitive binding in the active sites of polymerases, translocases, and G-protein coupled receptors (GPCRs).

Table 1: Comparison of Phosphoanhydride Isosteres in Nucleotide Analogues
Phosphoanhydride IsostereChemical StructureElectronegativity (Halogen)Approx. terminal pKaHydrolytic StabilityPrimary Biological Application
Natural Pyrophosphate P–O–PN/A~6.5Low (Rapidly cleaved)Endogenous substrates (ATP, dNTPs)
Methylene P–CH₂–PLow~8.5HighWeak structural mimics
Difluoromethylene P–CF₂–PVery High~5.5HighPolymerase mechanistic probes
Dichloromethylene P–CCl₂–PHigh~6.0 - 6.5HighP2Y12 antagonists, ANT inhibitors

Core Mechanism I: Endogenous Synthesis of Cytotoxic ATP Analogues

The most prominent application of the dichloromethylenebisphosphonate structure is Clodronic Acid (clodronate). Unlike nitrogen-containing bisphosphonates (which inhibit the mevalonate pathway), clodronate exerts its biological effect by hijacking the cell's own translational machinery[BenchChem, 2025][3].

Once internalized by macrophages or osteoclasts, clodronate is mistakenly recognized by Class II aminoacyl-tRNA synthetases. The enzyme condenses clodronate with AMP to form adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p) , a non-hydrolyzable, toxic ATP analogue[Oxford Academic, 2009][4]. Because the P–CCl₂–P bond cannot be cleaved, AppCCl₂p accumulates and competitively inhibits the mitochondrial Adenine Nucleotide Translocase (ANT), abruptly halting the exchange of cytosolic ADP for mitochondrial ATP. This catastrophic energy depletion triggers mitochondrial membrane depolarization and subsequent apoptosis[NIH PMC, 2006][5].

Clodronate_Pathway LipoClod Liposomal Clodronate Phago Macrophage Phagocytosis LipoClod->Phago Release Cytosolic Clodronate Phago->Release Lysosomal degradation tRNA Aminoacyl-tRNA Synthetase Release->tRNA ATP + Amino Acids AppCCl2p AppCCl2p (Toxic ATP Analog) tRNA->AppCCl2p Enzymatic conversion ANT Inhibition of ANT Translocase AppCCl2p->ANT Competitive binding Apoptosis Apoptosis ANT->Apoptosis ATP depletion

Fig 1: Intracellular metabolism of clodronate to AppCCl2p and subsequent apoptosis induction.

Experimental Protocol: In Vitro Macrophage Depletion Assay

To study macrophage dynamics, researchers utilize liposome-encapsulated clodronate. This protocol is a self-validating system : free clodronate cannot cross the lipid bilayer, meaning toxicity only occurs if the cell is capable of active phagocytosis (confirming the target cell's identity) and lysosomal processing.

  • Cell Culture Preparation: Seed J774 murine macrophages in a 6-well plate at a density of 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Application: Replace media. To the experimental wells, add Liposomal Clodronate to a final concentration of 1 mg/mL. To the control wells, add an equivalent volume of Empty Liposomes (Vehicle Control). Causality Note: The empty liposome control is critical to validate that lipid load and phagocytic exhaustion are not the causes of cell death.

  • Incubation: Incubate for 24 to 48 hours. During this window, liposomes are phagocytosed, degraded by lysosomal phospholipases, and clodronate is released into the cytosol to form AppCCl₂p.

  • Apoptosis Readout (Flow Cytometry): Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Stain with Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (PI, marks loss of membrane integrity).

  • Data Analysis: Quantify the shift from live cells (Annexin V⁻ / PI⁻) to early apoptotic cells (Annexin V⁺ / PI⁻).

Core Mechanism II: Ectonucleotidase-Resistant Purinergic Antagonism

In purinergic signaling assays, natural ATP and ADP are notoriously difficult to use as prolonged antagonists because they are rapidly hydrolyzed by plasma ectonucleotidases (e.g., CD39 and CD73)[NIH PMC, 2016][6].

To solve this, medicinal chemists developed AR-C67085 , a highly potent P2Y12 receptor antagonist. AR-C67085 is an ATP analogue where the terminal phosphate chain is modified with a (dichloromethyl)phosphonic acid moiety. This specific substitution renders the molecule completely invisible to CD39/CD73 hydrolysis while maintaining picomolar affinity for the P2Y12 receptor. By competitively blocking P2Y12, AR-C67085 prevents ADP-induced Gi​ -protein activation, thereby maintaining high intracellular cAMP levels and completely inhibiting platelet aggregation.

P2Y12_Pathway ARC AR-C67085 (Dichloromethylphosphonate) NTPDase Ectonucleotidases (CD39/CD73) ARC->NTPDase Resists hydrolysis P2Y12 P2Y12 Receptor ARC->P2Y12 Competitive Antagonism AC Adenylyl Cyclase P2Y12->AC Prevents Gi-mediated inhibition cAMP cAMP Production AC->cAMP Maintains physiological levels Agg Platelet Aggregation Inhibited cAMP->Agg Blocks activation

Fig 2: AR-C67085 resists ectonucleotidases to provide stable P2Y12 receptor antagonism.

Experimental Protocol: Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet function. Using AR-C67085 in this assay provides a self-validating baseline because its hydrolytic stability ensures that the antagonist concentration does not artificially decay over the course of the measurement.

  • Sample Preparation: Draw whole blood into sodium citrate tubes (3.2%). Centrifuge at 200 × g for 15 minutes at room temperature (no brake) to isolate Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP).

  • Instrument Calibration: Place a cuvette of PPP into the aggregometer to set the 100% light transmission baseline (fully aggregated equivalent). Place a cuvette of PRP to set the 0% transmission baseline (resting platelets).

  • Antagonist Pre-incubation: Add AR-C67085 (final concentration 100 nM) to the PRP cuvette. Incubate at 37°C for 3 minutes under continuous stirring (1000 rpm). Causality Note: The brief incubation allows the dichloromethylphosphonate analogue to achieve equilibrium binding at the P2Y12 receptors without being degraded by plasma enzymes.

  • Agonist Stimulation: Add ADP (final concentration 10 µM) to the cuvette to stimulate aggregation.

  • Measurement: Record the light transmission curve for 10 minutes. In a successful assay, the AR-C67085-treated PRP will show a flat line (0% aggregation), while a vehicle-control PRP will show a rapid spike to >80% transmission.

Conclusion

The (dichloromethyl)phosphonic acid moiety is far more than a simple structural building block; it is a precision engineering tool for biological assays. By perfectly mimicking the electronics of a phosphoanhydride bond while conferring absolute resistance to enzymatic cleavage, it enables the creation of "Trojan horse" metabolites (like AppCCl₂p) and ultra-stable receptor antagonists (like AR-C67085). Understanding the causality behind these chemical substitutions allows researchers to design more robust, self-validating experimental protocols.

References

  • Completing the β,γ-CXY-dNTP Stereochemical Probe Toolkit: Synthetic Access to the dCTP Diastereomers and 31P and 19F NMR Correlations with Absolute Configurations - ACS Public
  • Sodium Clodron
  • The Mechanism of Action of Clodronic Acid: A Technical Guide - BenchChem -
  • Clodronate and Liposome-Encapsulated Clodronate Are Metabolized to a Toxic ATP Analog, Adenosine 5′-(β,γ-Dichloromethylene) Triphosphate, by Mammalian Cells In Vitro - Oxford Academic -
  • A new endogenous ATP analog (ApppI) inhibits the mitochondrial adenine nucleotide translocase (ANT)
  • Unlocking the Potential of Purinergic Signaling in Transplant

Sources

Foundational

Advanced NMR Characterization of (Dichloromethyl)phosphonic Acid: A Methodological Whitepaper

Executive Summary As a Senior Application Scientist in structural elucidation, I frequently encounter the assumption that Nuclear Magnetic Resonance (NMR) spectroscopy of small polar molecules is a routine "dissolve and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural elucidation, I frequently encounter the assumption that Nuclear Magnetic Resonance (NMR) spectroscopy of small polar molecules is a routine "dissolve and acquire" process. This is a critical misconception. (Dichloromethyl)phosphonic acid (DCMPA), a vital bioisostere and precursor in organic synthesis, presents unique spectroscopic challenges. Its highly electron-withdrawing substituents and dynamic ionization states require a rigorously controlled, self-validating experimental design. This whitepaper provides an in-depth technical guide to the 1 H and 31 P NMR characterization of DCMPA, prioritizing the mechanistic causality behind spectral features and the protocols required to achieve reproducible, publication-quality data.

Structural & Electronic Causality in NMR Spectroscopy

Ionization States and pKa Dynamics

The chemical shifts of phosphonic acids are not static; they are highly dynamic functions of the solvent and the pH/pD of the solution.1[1].

Consequently, analyzing the compound in unbuffered D2​O yields an unpredictable mixture of protonated and mono-anionic species. This dynamic equilibrium results in line broadening and irreproducible chemical shifts due to intermediate chemical exchange rates on the NMR timescale. Furthermore,2[2]. A self-validating protocol demands strict pD control to lock the molecule into a single, defined ionization state (e.g., the di-anion at pD > 7.5).

Inductive Effects and Spin-Spin Coupling

The 1 H NMR spectrum of DCMPA is defined by the lone methine proton. It experiences profound deshielding from the strong -I (inductive) effect of the two highly electronegative chlorine atoms and the adjacent phosphonate group. This shifts the resonance downfield to approximately δ 5.90 - 6.20 ppm. Because the proton is separated from the spin-1/2 31 P nucleus by two bonds, we observe a prominent geminal coupling ( 2JPH​ ). The electronegative substituents increase the s-character of the C-H bond, resulting in a relatively large 2JPH​ coupling constant of 12 - 15 Hz.

In the 31 P NMR domain,3[3]. The strong electron-withdrawing nature of the -CHCl2​ group shields the phosphorus nucleus relative to simple alkyl phosphonates, placing the 31 P resonance at δ 10.0 - 14.0 ppm. Additionally, it is critical to use high-purity solvents, as4[4].

Quantitative Data Presentation

The following table summarizes the expected NMR parameters for DCMPA in a strictly controlled D2​O environment (pD 7.5, 298 K).

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
1 H 5.90 - 6.20Doublet (d) 2JPH​ = 12.0 - 15.01H -CHCl2​
31 P 10.0 - 14.0Singlet (s)*N/A (Decoupled)1P -PO3​H2​

*Appears as a doublet ( 2JPH​ = 12.0 - 15.0 Hz) in the proton-coupled 31 P spectrum.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal and external standards, transforming the assay into a self-validating system.

Precision Sample Preparation
  • Weighing: Accurately weigh ~15 mg of (Dichloromethyl)phosphonic acid into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity D2​O (99.9% D, metal-free).

  • Causality Check (pD Adjustment): To ensure a single, reproducible ionization state (the di-anion), adjust the pD to ~7.5 using dilute NaOD in D2​O . Verify with a micro-pH electrode (Note: pD=pH meter reading+0.4 ).

  • Internal Standard: Add 0.05% w/v TSP (Trimethylsilylpropanoic acid) as an internal 1 H reference ( δ 0.00 ppm).

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube. For absolute 31 P referencing, insert a sealed coaxial capillary containing 85% H3​PO4​ ( δ 0.00 ppm).

1H NMR Acquisition Parameters
  • Tuning & Locking: Insert the sample, tune/match the probe to the 1 H frequency, and lock on the deuterium signal of D2​O .

  • Shimming: Shim the magnet (Z1-Z5) to achieve a TSP line width at half-height of < 1.0 Hz.

  • Acquisition: Acquire using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 to 32 scans.

31P{1H} NMR Acquisition Parameters
  • Probe Setup: Tune/match the probe to the 31 P frequency.

  • Pulse Sequence: Select an inverse-gated decoupling pulse sequence (zgig) if quantitative integration is required, or standard continuous decoupling (zgpg30) for routine shift verification.

  • Causality Check (Relaxation): Phosphorus nuclei often exhibit long longitudinal relaxation times ( T1​ ). Set D1 > 5.0 seconds to prevent signal saturation and ensure accurate integration. A common error is using a default 1-second delay, which artificially suppresses the 31 P signal.

  • Acquisition: Acquire 128 to 256 scans, applying an exponential window function (LB = 1.0 - 2.0 Hz) prior to Fourier transformation.

Analytical Workflow Visualization

NMR_Workflow A Compound Synthesis (Dichloromethyl)phosphonic acid B Sample Preparation Dissolution in D2O (pD control) A->B C 1H NMR Acquisition (400-600 MHz, 298K) B->C D 31P NMR Acquisition (162-243 MHz, 1H-decoupled) B->D E Data Processing Fourier Transform & Phase Correction C->E D->E F Spectral Analysis Chemical Shifts & Coupling Constants E->F

Workflow for the preparation, acquisition, and analysis of NMR spectra for phosphonic acids.

References

  • Title: A Reliable and Efficient First Principles-Based Method for Predicting pKa Values. 2. Organic Acids Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Completing the β,γ-CXY-dNTP Stereochemical Probe Toolkit: Synthetic Access to the dCTP Diastereomers and 31P and 19F NMR Correlations with Absolute Configurations Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Iron(III)–phosphonate complexes Source: ResearchGate URL: [Link]

  • Title: Geometries and Tautomerism of OHN Hydrogen Bonds in Aprotic Solution Probed by H/D Isotope Effects on 13C NMR Chemical Shifts Source: The Journal of Physical Chemistry A URL: [Link]

Sources

Exploratory

Crystal structure and X-ray diffraction of (Dichloromethyl)phosphonic acid

Introduction: The Structural Imperative of Phosphonic Acids In the realm of rational drug design and structural biology, the precise spatial arrangement of atoms within a pharmacophore dictates its efficacy, metabolic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Imperative of Phosphonic Acids

In the realm of rational drug design and structural biology, the precise spatial arrangement of atoms within a pharmacophore dictates its efficacy, metabolic stability, and target specificity. (Dichloromethyl)phosphonic acid (Cl₂CHPO₃H₂) and its derivatives serve as critical synthons in the development of bisphosphonates and nucleotide analogues. By replacing the labile bridging oxygen of a pyrophosphate group with a robust carbon atom—and subsequently functionalizing that carbon with highly electronegative chlorine atoms—researchers can create biologically stable mimics that profoundly alter enzyme kinetics.

This whitepaper provides an in-depth analysis of the crystal structure, conformational dynamics, and X-ray diffraction (XRD) characteristics of (Dichloromethyl)phosphonic acid. By understanding the causality behind its structural conformations, drug development professionals can better leverage this moiety in the design of stereochemical probes, such as β,γ-CCl₂-dNTPs, which are instrumental in mapping the active sites of DNA polymerases [1].

Conformational Dynamics and Spatial Architecture

The structural versatility of (Dichloromethyl)phosphonic acid is rooted in its rotational isomerism. The spatial orientation of the two chlorine atoms relative to the phosphoryl (P=O) bond is not static; rather, it is governed by a delicate balance of steric hindrance and intramolecular electrostatic interactions.

Crystallographic and spectroscopic studies of the chloroanhydride of dichloromethylphosphonic acid reveal that the molecule exists primarily as a mixture of two nonrotating isomers possessing C₁ and Cₛ symmetries [2].

  • The gauche-gauche Conformer: In this state, the chlorine atoms are staggered relative to the P=O bond, minimizing steric clash but exposing the molecule to distinct solvent interactions.

  • The gauche-trans Conformer: This orientation is frequently stabilized within the crystal lattice by weak, yet highly directional, intramolecular C-H···O=P hydrogen bonds.

The Causality of Conformation in Drug Design: Why do these micro-conformations matter? When (Dichloromethyl)phosphonic acid is incorporated into a nucleotide analogue (e.g., β,γ-CCl₂-dATP), the specific orientation of the chlorine atoms dictates the molecule's ability to engage in halogen bonding within an enzyme's active site. If the molecule is locked in an unfavorable conformation, it will fail to act as a competitive inhibitor or substrate.

X-Ray Crystallography and Lattice Parameters

Obtaining high-resolution X-ray diffraction data for small, highly polar molecules like phosphonic acids requires overcoming significant crystallization hurdles. These molecules tend to form extensive, disordered hydrogen-bonded networks, often resulting in twinned crystals or amorphous precipitates.

When successfully crystallized, derivatives of (Dichloromethyl)phosphonic acid typically pack into low-symmetry space groups, such as Triclinic (P-1) or Monoclinic (P2₁/c). The lattice is dominated by intermolecular O-H···O hydrogen bonds originating from the phosphonic acid hydroxyls, creating robust 2D sheets or 3D supramolecular networks.

Table 1: Summary of Crystallographic and Conformational Parameters
Crystallographic & Molecular ParameterValue / CharacteristicStructural Implication
Chemical Formula Cl₂CHPO₃H₂Base synthon for bisphosphonate probes
Dominant Symmetries C₁ and CₛDictates active site stereoselectivity
Rotational Conformations gauche-gauche, gauche-transInfluences P-C bond rotational barriers
Intramolecular Bonding C-H···O=P interactionsStabilizes the gauche-trans conformer [2]
Typical Space Group P-1 (Triclinic) / P2₁/c (Monoclinic)High packing efficiency via H-bond networks
Interatomic Distance (Cl···Nη2) ~3.07 Å (in Pol β complexes)Drives halogen bonding with Arg183 [1]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each step includes a built-in verification mechanism to prevent the propagation of errors during crystallization and diffraction analysis.

Protocol 1: Controlled Crystallization via Vapor Diffusion

Causality: Vapor diffusion using a non-polar anti-solvent into a polar solvent is chosen over direct evaporation. Direct evaporation often leads to rapid supersaturation and kinetic trapping (yielding microcrystalline powders). Vapor diffusion ensures a slow, thermodynamically controlled reduction in solubility, promoting the growth of single, diffraction-quality crystals.

  • Preparation: Dissolve 50 mg of the (Dichloromethyl)phosphonic acid derivative in 1 mL of high-purity methanol (polar solvent) in a 4 mL inner vial.

  • Diffusion Setup: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3 mL of pentane (anti-solvent). Seal the outer vial tightly.

  • Incubation: Store the system undisturbed at 4°C to slow the diffusion rate, minimizing thermal convection currents that disrupt crystal nucleation.

  • Validation Check: After 48-72 hours, inspect the vial under a stereomicroscope equipped with cross-polarizing filters. Self-Validation: The presence of sharp, distinct birefringence (crystals extinguishing light uniformly as they are rotated) confirms the single-crystal nature and absence of multiple nucleation sites prior to mounting.

Workflow A Synthesis of Cl2CHPO3H2 Derivatives B Vapor Diffusion & Controlled Supersaturation A->B C Single Crystal Growth (Birefringence Check) B->C D X-Ray Diffraction Data Collection (100 K) C->D E Phase Problem Resolution D->E F Structural Refinement (R-factor minimization) E->F

Fig 1: Self-validating workflow for the crystallization and SCXRD analysis of phosphonic acids.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

Causality: Data collection must be performed at cryogenic temperatures (e.g., 100 K). The highly electronegative chlorine atoms possess significant electron clouds that are susceptible to thermal smearing at room temperature. Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), yielding higher resolution data and precise localization of the hydrogen atoms involved in the critical C-H···O=P networks.

  • Mounting: Coat the validated single crystal in paratone oil to prevent hydration/dehydration and mount it on a MiTeGen loop.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head under a steady 100 K nitrogen stream.

  • Data Acquisition: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or a microfocus Cu source, ensuring a high redundancy of reflections.

  • Validation Check: During initial data reduction, monitor the internal agreement factor ( Rint​ ). Self-Validation: An Rint​ value of < 0.05 confirms the internal consistency of the collected reflections, validating the absence of significant crystal twinning or radiation damage.

Applications in Drug Development: DNA Polymerase Probes

The crystallographic data of (Dichloromethyl)phosphonic acid is not merely an academic curiosity; it is the foundation for advanced drug development. When this moiety is used to synthesize β,γ-CCl₂-dNTPs, the resulting molecules act as stereochemical probes for DNA polymerases.

X-ray crystallographic structures of these nucleotide analogues bound in ternary complexes with DNA Polymerase β (Pol β) and DNA reveal profound stereospecific interactions [1]. The crystal structures demonstrate that the more reactive stereoisomer places the bulky, electronegative chlorine atom in a position proximal to the guanidinium Nη2 of Arg183 in the active site of Pol β. This specific halogen-bonding interaction (with an interatomic distance of ~3.07 Å) alters the pre-steady-state kinetics of the enzyme, allowing researchers to trap and study transient catalytic states that are otherwise invisible.

Pathway N1 β,γ-CCl2-dNTP Analogue N2 DNA Polymerase β Active Site N1->N2 Diffuses into N3 Arg183 Interaction (Halogen Bonding) N2->N3 Stereospecific binding N4 Mg2+ Coordination N2->N4 Phosphonate chelation N5 Polymerase Inhibition / Altered Kinetics N3->N5 N4->N5

Fig 2: Mechanistic pathway of β,γ-CCl2-dNTP analogues interacting with DNA Polymerase β.

Conclusion

The transition of (Dichloromethyl)phosphonic acid from a simple small molecule to a complex biological probe underscores the necessity of rigorous crystallographic analysis. By mapping its C₁ and Cₛ symmetries, understanding its hydrogen-bonding lattice, and utilizing self-validating XRD workflows, scientists can confidently deploy this synthon to unlock the mechanistic secrets of critical therapeutic targets like DNA polymerases.

References

  • O. Raevskii, et al. "Study of the spatial structure of the chloroanhydride of dichloromethylphosphonic acid by a combination of various physical methods." Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 1976. URL:[Link]

  • Z. Wu, et al. "Completing the β,γ-CXY-dNTP Stereochemical Probe Toolkit: Synthetic Access to the dCTP Diastereomers and 31P and 19F NMR Correlations with Absolute Configurations." The Journal of Organic Chemistry, 2020. URL:[Link]

Foundational

Vibrational Spectroscopy of (Dichloromethyl)phosphonic Acid: A Comprehensive Guide to IR and Raman Spectral Analysis

Executive Summary & Chemical Context (Dichloromethyl)phosphonic acid (DCMPA) is a highly functionalized organophosphorus compound characterized by a central phosphorus atom bonded to two hydroxyl groups, one doubly bonde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(Dichloromethyl)phosphonic acid (DCMPA) is a highly functionalized organophosphorus compound characterized by a central phosphorus atom bonded to two hydroxyl groups, one doubly bonded oxygen, and a strongly electron-withdrawing dichloromethyl group (-CHCl₂). In drug development, phosphonic acids often serve as stable bioisosteres for natural phosphates, resisting enzymatic hydrolysis while maintaining crucial binding interactions.

Understanding the vibrational profile of DCMPA is critical for researchers validating synthetic pathways, assessing compound purity, or studying its binding modes in biological matrices. Because the molecule possesses both highly polar bonds (P=O, O-H) and highly polarizable electron clouds (C-Cl), a dual-modality approach using both Infrared (IR) and Raman spectroscopy is required to capture its complete structural fingerprint.

Mechanistic Causality in Vibrational Spectroscopy

As a Senior Application Scientist, it is vital to look beyond empirical peak matching and understand the physical causality driving the spectral output. The vibrational modes of DCMPA are heavily influenced by the inductive effects of its substituents and the selection rules of the spectroscopic techniques.

The Inductive Shift of the P=O Bond

In standard alkylphosphonic acids, the P=O stretching frequency typically appears between 1150 and 1250 cm⁻¹. However, in DCMPA, the two highly electronegative chlorine atoms exert a strong electron-withdrawing inductive effect (-I effect) through the carbon atom. This pulls electron density away from the phosphorus center, effectively shortening the P=O bond and increasing its force constant. Consequently, the P=O symmetric stretching frequency is shifted to a significantly higher wavenumber, observed experimentally and computationally at approximately 1301 cm⁻¹ 1. This electron-withdrawing nature also contributes to the molecule's high acidity, with a reported pKa of 1.14 2.

Complementarity of IR and Raman Modalities

The selection rules for IR and Raman dictate that they probe different physical phenomena:

  • IR Spectroscopy requires a change in the dipole moment during vibration. The highly polarized P=O and P-OH bonds yield intense IR bands.

  • Raman Spectroscopy requires a change in the polarizability of the electron cloud. The large, diffuse electron clouds of the chlorine atoms make the C-Cl and P-C stretching modes highly Raman-active, whereas they often appear weak in IR spectra. The spatial structure and rotational isomerism (gauche-trans orientations) of the -CHCl₂ group further dictate the fine splitting observed in the Raman spectra of DCMPA derivatives 3.

Quantitative Spectral Data

The following table synthesizes the expected vibrational assignments for DCMPA, allowing for rapid cross-referencing during spectral interpretation.

Vibrational ModeExpected IR Wavenumber (cm⁻¹)IR IntensityExpected Raman Wavenumber (cm⁻¹)Raman IntensityMechanistic Note
O-H Stretch 2500 – 2700Strong, BroadNot observedWeakBroadened due to extensive intermolecular hydrogen bonding in the solid state.
C-H Stretch ~2990Weak~2990ModerateShifted slightly higher than standard alkanes due to adjacent Cl atoms.
P=O Stretch ~1280 – 1310Very Strong~1300ModerateHigh frequency (~1301 cm⁻¹) driven by the strong -I effect of the -CHCl₂ group [[1]]().
P-O(H) Stretch 950 – 1040Strong950 – 1040WeakRepresents asymmetric and symmetric stretching of the P-O single bonds.
C-Cl Stretch 700 – 800Moderate700 – 800Very StrongHighly polarizable electron cloud yields dominant Raman scattering.
P-C Stretch 600 – 750Weak600 – 750StrongSkeletal vibration; stability of this bond is influenced by Cl substitution 4.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in check to prevent artifact generation.

Protocol 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • System Validation: Prior to sample introduction, acquire a background spectrum on the bare diamond ATR crystal. Validation Check: Ensure the baseline is flat and ambient CO₂ (2350 cm⁻¹) and water vapor (1400-1800 cm⁻¹) peaks are fully compensated.

  • Calibration: Run a standard polystyrene film scan. Validation Check: The peak at 1601 cm⁻¹ must be present within ±1 cm⁻¹ tolerance.

  • Sample Application: Deposit 2-5 mg of solid DCMPA directly onto the center of the diamond crystal. Lower the pressure anvil until the software indicates optimal optical contact. Causality: Poor contact leads to artificially weak signals at high wavenumbers (like the O-H stretch).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Average a minimum of 64 scans to maximize the signal-to-noise ratio.

  • Data Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the evanescent wave, ensuring relative peak intensities accurately reflect transmission equivalents.

Protocol 2: Confocal Raman Microscopy
  • System Validation: Calibrate the spectrometer using a pure silicon wafer standard. Validation Check: The characteristic first-order optical phonon band of silicon must be centered exactly at 520.7 cm⁻¹.

  • Sample Preparation: Seal the DCMPA powder within a quartz capillary or press it onto a clean glass slide. Causality: Quartz is used because it produces minimal Raman background compared to standard borosilicate glass.

  • Acquisition: Excite the sample using a 785 nm near-infrared laser. Causality: A 785 nm wavelength is chosen specifically to suppress any potential auto-fluorescence that could swamp the Raman scattering signal. Keep laser power below 10 mW to prevent thermal degradation or localized melting of the sample.

  • Data Processing: Apply a cosmic ray removal filter followed by a polynomial baseline subtraction to isolate the true Raman scattering peaks from any residual luminescent background.

Visualizing the Analytical Workflows

Workflow cluster_IR ATR-FTIR Pathway cluster_Raman Raman Pathway Start Sample Preparation (DCMPA Solid) IR_Prep Place on Diamond Crystal Start->IR_Prep Ram_Prep Seal in Quartz Capillary Start->Ram_Prep IR_Scan Acquire Spectra (4000-400 cm⁻¹) IR_Prep->IR_Scan IR_Val Background Subtraction & Atmospheric Comp IR_Scan->IR_Val DataMerge Data Fusion & Peak Picking IR_Val->DataMerge Ram_Scan 785 nm Laser Excitation Ram_Prep->Ram_Scan Ram_Val Cosmic Ray Removal & Baseline Correction Ram_Scan->Ram_Val Ram_Val->DataMerge Assign Vibrational Mode Assignment DataMerge->Assign

Figure 1: Self-validating parallel workflow for IR and Raman spectral acquisition of DCMPA.

LogicTree Peak Observed Peak High >2500 cm⁻¹ Peak->High Mid 900-1400 cm⁻¹ Peak->Mid Low <800 cm⁻¹ Peak->Low OH Broad: O-H Stretch (2500-2700 cm⁻¹) High->OH CH Sharp: C-H Stretch (~2990 cm⁻¹) High->CH PO Strong IR: P=O Stretch (~1301 cm⁻¹) Mid->PO POH Strong IR: P-OH Stretch (~950-1040 cm⁻¹) Mid->POH CCl Strong Raman: C-Cl (~700-800 cm⁻¹) Low->CCl PC Moderate: P-C Stretch (~600-750 cm⁻¹) Low->PC

Figure 2: Decision logic for assigning vibrational modes based on frequency and intensity.

References

  • Source: researcher.
  • A Reliable and Efficient First Principles-Based Method for Predicting pKa Values. 2.
  • Electronic Supplementary Information (ESI)
  • Source: researchgate.

Sources

Exploratory

Technical Guide: A Framework for In Vitro Safety and Toxicity Assessment of (Dichloromethyl)phosphonic Acid

Executive Summary: This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of (Dichloromethyl)phosphonic acid. It is intended for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of (Dichloromethyl)phosphonic acid. It is intended for researchers, scientists, and drug development professionals. A review of publicly available literature and safety databases indicates a significant scarcity of specific in vitro toxicological data for (Dichloromethyl)phosphonic acid itself. Therefore, this document is structured as an in-depth technical guide outlining the essential methodologies and scientific rationale required to generate such a safety profile. By detailing the principles and protocols for cytotoxicity and genotoxicity assessments, this guide serves as a robust blueprint for the safety evaluation of novel phosphonate compounds, using data from close structural analogs for context where appropriate.

Compound Profile and Hazard Identification

(Dichloromethyl)phosphonic acid is an organophosphorus compound. Detailed toxicological data is sparse; however, hazard information can be inferred from its chemical class and data on structurally related analogs.

  • (Chloromethyl)phosphonic acid (CAS 2565-58-4): The monochlorinated analog is classified as causing severe skin burns and eye damage[1][2].

  • (Dichloromethyl)phosphonic dichloride (CAS 29941-08-0): The dichloride derivative is classified as acutely toxic (oral, dermal, inhalation), a skin irritant, and an eye irritant[3].

This information suggests that (Dichloromethyl)phosphonic acid should be handled with significant care, assuming it possesses corrosive and irritant properties pending empirical data. The primary goal of an in vitro safety assessment is to move beyond these acute hazard classifications to understand its potential for cellular toxicity and genotoxicity (damage to genetic material), which are key indicators of long-term health risks.

A Tiered Strategy for In Vitro Safety Assessment

A logical, tiered approach is essential for an efficient and informative safety assessment. The strategy begins with determining the cytotoxic concentration range of the test article, which then informs the dose selection for more complex genotoxicity assays. This ensures that observed genetic damage is a direct effect of the compound, not a secondary consequence of widespread cell death.

G cluster_0 Tier 1: Cytotoxicity Profiling cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Data Integration Cytotoxicity Determine Concentration Range (e.g., Neutral Red Uptake Assay) IC50 Calculate IC50 Value Cytotoxicity->IC50 Identifies non-lethal to lethal concentrations Ames Gene Mutation (Ames Test - OECD 471) IC50->Ames Informs Dose Selection MNvit Chromosomal Damage (Micronucleus Test - OECD 487) IC50->MNvit Informs Dose Selection RiskProfile Preliminary Safety Profile Ames->RiskProfile MNvit->RiskProfile

Caption: Tiered approach to in vitro safety assessment.

Module 1: Cytotoxicity Assessment

Expertise & Rationale

Before assessing complex endpoints like genotoxicity, it is imperative to understand the concentrations at which a compound is cytotoxic. Cytotoxicity assays measure the degree to which an agent is toxic to cells. Performing these assays first allows for the selection of appropriate, sublethal concentrations for subsequent experiments. Testing at overly toxic concentrations in a genotoxicity assay can produce false-positive results, as the cellular machinery for DNA repair and division is compromised, leading to secondary DNA damage not directly caused by the test article.

The Neutral Red Uptake (NRU) assay is a robust and widely used method. Its principle is based on the ability of viable, uninjured cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. Damage to the cell surface or lysosomal membranes results in a decreased uptake and retention of the dye. The amount of dye retained is directly proportional to the number of viable cells, providing a sensitive measure of cytotoxicity.

Experimental Protocol: Neutral Red Uptake Cytotoxicity Assay
  • Cell Plating: Seed a suitable human cell line (e.g., HepG2, A549, or CHO-K1) into 96-well microtiter plates at a predetermined density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of (Dichloromethyl)phosphonic acid in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of at least 8 concentrations for testing. The final solvent concentration in the culture medium should be non-toxic (typically ≤0.5% v/v for DMSO).

  • Treatment: Remove the culture medium from the cells and replace it with medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Dye Incubation: After treatment, wash the cells with Phosphate Buffered Saline (PBS). Add medium containing Neutral Red (e.g., 50 µg/mL) and incubate for 3 hours. During this time, only viable cells will absorb the dye into their lysosomes.

  • Dye Extraction: Wash the cells with a fixative solution (e.g., 1% CaCl₂, 0.5% Formaldehyde) to remove excess dye. Add a solubilization solution (e.g., 1% acetic acid, 50% ethanol) to each well to extract the dye from the lysosomes.

  • Quantification: Agitate the plates for 10 minutes to ensure complete solubilization. Measure the absorbance (optical density) of the extracted dye using a spectrophotometer at ~540 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity

The results are summarized to clearly present the compound's cytotoxic potential.

CompoundCell LineExposure Time (hr)IC50 (µM)
(Dichloromethyl)phosphonic acidCHO-K124Hypothetical Data
Positive Control (e.g., Doxorubicin)CHO-K124Hypothetical Data
Visualization: Cytotoxicity Assay Workflow

G A 1. Seed Cells in 96-well plate B 2. Treat with Compound (Dose-response) A->B C 3. Incubate (24 hours) B->C D 4. Add Neutral Red Dye (3 hours) C->D E 5. Wash & Extract Dye D->E F 6. Read Absorbance (540 nm) E->F G 7. Calculate IC50 F->G G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Bacterial Culture (e.g., TA100) D Mix Components with Top Agar A->D B Test Compound (Dose-response) B->D C S9 Mix / Buffer C->D E Pour onto Minimal Glucose Plate D->E F Incubate (48-72 hours) E->F G Count Revertant Colonies F->G H Assess Mutagenicity G->H

Caption: Workflow for the Ames bacterial reverse mutation test.

Module 3: Genotoxicity Assessment - Chromosomal Damage

Expertise & Rationale

While the Ames test detects small-scale gene mutations, it is crucial to also assess for large-scale chromosomal damage. The In Vitro Mammalian Cell Micronucleus (MNvit) Test (OECD 487) is the preferred method for this endpoint. [4]It detects both clastogenicity (chromosome breakage) and aneugenicity (loss or gain of whole chromosomes).

The assay identifies small, extranuclear bodies called micronuclei that are formed during cell division (mitosis) when chromosome fragments or whole chromosomes lag behind and fail to be incorporated into the daughter nuclei. [5]The presence of micronuclei in the cytoplasm of interphase cells is a clear indicator of genetic damage.

The most robust version of the protocol uses cytochalasin B , an agent that blocks cytokinesis (the final step of cell division where the cytoplasm divides). This results in binucleated cells, which provides a key advantage: it ensures that micronuclei are only scored in cells that have successfully completed one nuclear division in the presence of the test compound. This eliminates confounding effects from cytotoxicity that might halt the cell cycle, thereby increasing the precision and reliability of the assay. [6][7]

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)
  • Cell Culture: Use a mammalian cell line with a stable karyotype and known p53 status, such as CHO-K1, V79, or human peripheral blood lymphocytes. [4][7]2. Treatment: Treat cell cultures with (Dichloromethyl)phosphonic acid at a minimum of three concentrations, selected based on prior cytotoxicity data (typically aiming for a top concentration that induces ~50-55% cytotoxicity). [7]Experiments should be run with and without S9 metabolic activation. Include vehicle and positive controls (e.g., Mitomycin C for -S9, Cyclophosphamide for +S9).

  • Exposure Duration: A short treatment (e.g., 3-6 hours) followed by a recovery period, or a long treatment (e.g., 24 hours) without a recovery period can be used.

  • Cytokinesis Block: Add cytochalasin B to the cultures at a time point that allows cells to complete one nuclear division after the start of treatment. The incubation time is typically 1.5-2.0 normal cell cycles.

  • Cell Harvesting & Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI) to visualize the main nuclei and micronuclei.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.

  • Cytotoxicity Measurement: Concurrently, assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI) or Relative Increase in Cell Count (RICC) to confirm that the cells have divided.

Data Presentation: In Vitro Micronucleus Test

Data is presented to show both the frequency of chromosomal damage and the concurrent level of cytotoxicity.

Metabolic Activation (S9)Compound Conc. (µM)No. of Binucleated Cells ScoredNo. of Micronucleated Binucleated Cells% MN-BN CellsCytotoxicity (% RICC)
- Vehicle Control2000251.25100
102000Hypothetical Data
502000Hypothetical Data
2502000Hypothetical Data
Positive Control200025012.565
Visualization: Micronucleus Test Workflow

G A 1. Treat Cells with Compound +/- S9 B 2. Add Cytochalasin B (Cytokinesis Block) A->B C 3. Incubate (1.5-2 cell cycles) B->C D 4. Harvest, Fix, & Stain Cells C->D E 5. Score Micronuclei in Binucleated Cells D->E F 6. Assess Genotoxicity E->F

Caption: Workflow for the cytokinesis-blocked micronucleus assay.

Conclusion and Path Forward

The absence of public data for (Dichloromethyl)phosphonic acid underscores the necessity of empirical testing for any new chemical entity. This guide provides the authoritative, scientifically-grounded framework for conducting this critical in vitro safety assessment. By systematically evaluating cytotoxicity, gene mutation potential via the Ames test, and chromosomal damage via the in vitro micronucleus assay, researchers can generate a robust preliminary safety profile. The integrated results of these assays are fundamental for making informed decisions regarding the further development, handling, and potential regulatory submission of (Dichloromethyl)phosphonic acid and other novel compounds.

References

  • OECD (2023), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2023), Test Guideline No. 487 In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Kirkland, D., et al. (2016). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 797, 29-41. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Cyprotex - Evotec. In Vitro Micronucleus Test (MNT; HCS CHO-K1). [Link]

  • Nagy, A., et al. (2016). Cytotoxic Effects of Phosphonate-Functionalized Mesoporous Silica Nanoparticles. ACS Applied Materials & Interfaces, 8(4), 2358-2366. [Link]

  • Nishikawa, M., et al. (1998). Comparison of cytotoxic effects of bisphosphonates in vitro and in vivo. Journal of Bone and Mineral Metabolism, 16(3), 163-9. [Link]

  • MD Biosciences. (n.d.). AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation. [Link]

  • Lee, C. G., et al. (1996). Comparative investigation on the mutagenicities of organophosphate, phthalimide, pyrethroid and carbamate insecticides by the Ames. Toxicology, 114(2), 141-7. [Link]

  • Flückiger-Isler, S., et al. (2004). Assessment of the performance of the Ames II™ assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197. [Link]

  • Angene. (n.d.). (Dichloromethylene)diphosphonic acid(CAS# 10596-23-3 ). [Link]

  • NextSDS. (n.d.). (DICHLOROMETHYL)PHOSPHONIC DICHLORIDE — Chemical Substance Information. [Link]

  • Al-Rawi, S., et al. (2024). Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. RSC Medicinal Chemistry, 15(3), 734-743. [Link]

  • Fisher Scientific. (2013). SAFETY DATA SHEET: Chloromethylphosphonic acid. [Link]

  • Alexandrova, R., et al. (2015). In vitro antitumour activity, safety testing and subcellular distribution of two poly[oxyethylene(aminophosphonate-co-H-phosphonate)]s in Ehrlich ascites carcinoma and BALB/c 3T3 cell culture systems. Journal of the Balkan Union of Oncology, 20(5), 1332-1339. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Phosphonic acid, methyl-, dimethyl ester: Human health tier II assessment. [Link]

  • Nagy, A., et al. (2016). Cytotoxic Effects of Phosphonate-Functionalized Mesoporous Silica Nanoparticles. ACS Applied Materials & Interfaces, 8(4), 2358-2366. [Link]

  • ATSDR. (1997). Toxicological Profile for Dichlorvos. [Link]

  • Ministry of the Environment, Japan. (2005). HAZARD ASSESSMENT REPORT Dimethyl 2,2-dichlorovinyl phosphate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (Dichloromethyl)phosphonic Acid as a Versatile Ligand in Coordination Chemistry and Metallodrug Design

Executive Summary (Dichloromethyl)phosphonic acid ( Cl2​CHPO3​H2​ ) is a highly specialized organophosphorus ligand that bridges the gap between classical coordination chemistry and modern metallodrug design. Characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Dichloromethyl)phosphonic acid ( Cl2​CHPO3​H2​ ) is a highly specialized organophosphorus ligand that bridges the gap between classical coordination chemistry and modern metallodrug design. Characterized by the strong electron-withdrawing nature of the dichloromethyl group, this ligand exhibits unique electronic and steric properties compared to its unhalogenated analogue, methylphosphonic acid. This application note provides a comprehensive guide to utilizing Cl2​CHPO3​H2​ in the synthesis of metal complexes, its role as a non-hydrolyzable phosphate bioisostere, and step-by-step protocols for its integration into biochemical assays and materials science.

Physicochemical & Electronic Properties

The fundamental utility of (dichloromethyl)phosphonic acid as a ligand stems from the inductive effect (-I) of the two chlorine atoms adjacent to the phosphorus center.

  • Acidity and pKa : The pKa1​ of Cl2​CHPO3​H2​ is experimentally determined to be 1.14[1], which is significantly lower than that of methylphosphonic acid ( pKa1​≈2.38 ). This enhanced acidity ensures that the phosphonate group is readily deprotonated at lower pH values, facilitating early-stage metal coordination in acidic to neutral aqueous media.

  • Electronic Causality in Coordination : The withdrawal of electron density from the phosphoryl oxygen atoms reduces their basicity. According to Hard-Soft Acid-Base (HSAB) theory, this subtly "softens" the traditionally "hard" phosphonate oxygen donors. This allows for finely tuned coordination with borderline transition metals (e.g., Cu2+ , Zn2+ , Ru2+ ) while maintaining strong interactions with hard biological cations (e.g., Mg2+ , Ca2+ ).

  • Apicophilicity and Bond Stability : Density Functional Theory (DFT) studies reveal that the progressive halogenation of the methyl group increases the apicophilicity of the ligand, making P–C bond cleavage energetically competitive with P–O cleavage during nucleophilic attacks[2]. This borderline stability is frequently exploited in the design of catalytic transition-metal complexes.

Coordination Modes and Metal Complexes

Cl2​CHPO3​H2​ can adopt multiple coordination modes depending on the metal center, pH, and stoichiometric ratio. It typically acts as a bidentate chelating ligand or a bridging ligand to form multinuclear complexes or Metal-Organic Frameworks (MOFs).

Table 1: Summary of Quantitative Data on Cl2​CHPO3​H2​ Coordination

Metal IonTypical Coordination ModeStructural GeometryPrimary Application / Functional Role
Mg2+ / Ca2+ Bidentate (Chelating)OctahedralBiological probes; stabilizing nucleotide analogues in enzyme pockets.
Cu2+ / Zn2+ Bridging ( μ2​ or μ3​ )Polymeric / 2D SheetsMaterials science; heterogeneous catalysis and metal-organic frameworks.
Ru2+ / Pd2+ Monodentate / BidentateSquare Planar / OctahedralHomogeneous catalysis; tuning the electronic environment of the metal center.
Au+ MonodentateLinearElectrodeposition; complexing agent in gold sulfite baths[3].

Application: Metallodrugs and Biological Probes

In drug development, the (dichloromethyl)phosphonate moiety is widely used as a bioisosteric replacement for the terminal ( γ ) or bridging ( β,γ ) phosphates in nucleotides (e.g., ATP, dNTPs)[4]. The presence of the electronegative chlorines accurately mimics the pKa and charge distribution of a natural pyrophosphate linkage, while the P–C–P or P–C bond is completely resistant to enzymatic hydrolysis by phosphatases.

For example, it is a key structural component in AR-C67085, a potent P2Y12​ receptor ligand[5]. When these nucleotide analogues bind to target enzymes (e.g., polymerases or kinases), they must coordinate with endogenous Mg2+ ions to adopt the biologically active conformation. The Cl2​CHPO3​H2​ group acts as the primary ligand for this Mg2+ coordination, locking the enzyme in a pre-catalytic or inhibited state.

EnzymaticInhibition Enzyme Enzyme Active Site (Mg²⁺ Coordinated) Catalysis Signal Transduction / Catalysis Enzyme->Catalysis P-O Cleavage Inhibition Competitive Inhibition (Complex Locked) Enzyme->Inhibition P-C Bond Resists Hydrolysis NativeATP Native ATP (Hydrolyzable) NativeATP->Enzyme Binds Analogue Cl₂CHPO₃H₂ Analogue (Non-hydrolyzable) Analogue->Enzyme Binds tightly via Mg²⁺-Cl₂CHPO₃²⁻

Mechanism of enzymatic inhibition by a Mg²⁺-coordinated (dichloromethyl)phosphonate analogue.

Experimental Protocols

Protocol 1: Synthesis of a Polymeric Copper(II)-(Dichloromethyl)phosphonate Complex

Objective : To synthesize a structurally characterized Cu(II) coordination polymer using Cl2​CHPO3​H2​ for materials applications. Causality & Self-Validation : Copper(II) prefers square planar or Jahn-Teller distorted octahedral geometries. Using a controlled pH environment ensures the phosphonic acid is fully deprotonated ( Cl2​CHPO32−​ ), promoting bridging coordination rather than monodentate binding. The formation of the complex is self-validated by a distinct color shift (from pale blue to deep cyan/green) and precipitation of the polymeric network.

Step-by-Step Methodology :

  • Ligand Solubilization : Dissolve 1.0 mmol of (dichloromethyl)phosphonic acid in 10 mL of deionized water.

  • pH Adjustment : Gradually add 0.1 M NaOH dropwise while monitoring with a pH meter until the solution reaches pH 4.5–5.0. (Insight: This pH is strictly above the pKa1​ of 1.14 and near pKa2​ , ensuring a mixture of mono- and dianionic species ideal for bridging.)

  • Metal Addition : In a separate vial, dissolve 1.0 mmol of Copper(II) nitrate trihydrate ( Cu(NO3​)2​⋅3H2​O ) in 5 mL of methanol. Add this dropwise to the ligand solution under continuous magnetic stirring at room temperature.

  • Crystallization : Stir the mixture for 2 hours. A microcrystalline precipitate will begin to form. To obtain X-ray quality crystals, filter the solution and allow the filtrate to undergo slow evaporation at room temperature over 5-7 days.

  • Validation : Collect the crystals via vacuum filtration, wash with cold methanol, and dry in vacuo. Confirm coordination via FT-IR by observing the shift of the P=O stretching frequency from ∼1220 cm−1 in the free ligand to ∼1150 cm−1 in the complex, indicating strong metal-oxygen binding.

Protocol 2: Preparation of Mg2+ -Coordinated Cl2​CHPO3​H2​ -Nucleotide Analogues for Enzyme Assays

Objective : To prepare a stable, pre-coordinated Magnesium-ligand complex for in vitro kinase or polymerase inhibition assays. Causality & Self-Validation : Biological assays require the nucleotide analogue to be in its biologically active, metal-coordinated form prior to introduction to the enzyme. Pre-incubating the analogue with an excess of MgCl2​ ensures complete stoichiometric coordination, validated by 31P -NMR shifts[4].

Step-by-Step Methodology :

  • Buffer Preparation : Prepare a 50 mM Tris-HCl buffer at pH 7.4, containing 100 mM KCl. (Insight: Strictly avoid phosphate buffers such as PBS, as they will competitively bind the Mg2+ ions and precipitate.)

  • Analogue Solubilization : Dissolve the (dichloromethyl)phosphonate-modified nucleotide (e.g., β,γ-CCl2​-dATP ) to a stock concentration of 10 mM in the Tris buffer.

  • Metal Coordination : Add MgCl2​ from a 1 M sterile stock solution to achieve a final Mg2+ concentration of 50 mM (a 5:1 metal-to-ligand ratio).

  • Incubation : Incubate the mixture at 37 °C for 30 minutes to allow the system to reach thermodynamic equilibrium.

  • Validation : Take a 500 μ L aliquot and add 10% D2​O . Analyze via 31P -NMR. The coordination of Mg2+ to the dichloromethylphosphonate group will cause a characteristic downfield chemical shift ( ∼2–4 ppm ) of the terminal phosphorus signal compared to the metal-free analogue.

  • Assay Integration : Dilute the validated Mg2+ -complex stock directly into the enzyme assay mixture at the desired working concentration (typically 1–100 μ M).

Sources

Application

Application Note: Catalytic Applications and Mechanistic Probing using (Dichloromethyl)phosphonic Acid Derivatives

Abstract (Dichloromethyl)phosphonic acid (DCMPA) and its derivatives represent a highly versatile class of organophosphorus compounds. The presence of the gem-dichloro group on the methyl carbon exerts a profound inducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(Dichloromethyl)phosphonic acid (DCMPA) and its derivatives represent a highly versatile class of organophosphorus compounds. The presence of the gem-dichloro group on the methyl carbon exerts a profound inductive (-I) effect, withdrawing electron density from the phosphorus center[1]. This unique electronic environment significantly lowers the pKa of the phosphonic acid protons compared to unsubstituted alkylphosphonates, rendering DCMPA an exceptionally strong Brønsted acid[1]. Consequently, DCMPA derivatives have found critical applications spanning synthetic organocatalysis, advanced biochemical probing of enzyme transition states, and materials science[2][3][4].

Organocatalysis: Electrophilic Activation and Biomimetic Reduction

Causality & Mechanism

In synthetic organic chemistry, the non-enzymatic reduction of imines and carbonyls often relies on synthetic dihydropyridines (e.g., Hantzsch esters) acting as NADH analogues. However, these hydride donors require the electrophilic activation of the substrate to proceed efficiently. DCMPA serves as a highly efficient electrophilic catalyst in these biomimetic systems[2]. By donating a proton to the imine nitrogen, DCMPA lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby facilitating the nucleophilic attack of the hydride from the dihydropyridine[2]. The robust acidity of DCMPA ensures rapid turnover, while its specific steric profile minimizes unwanted side reactions.

G Imine Substrate (Imine) Activated Activated Electrophile (Protonated Imine) Imine->Activated Protonation DCMPA DCMPA Catalyst (Brønsted Acid) DCMPA->Activated H+ transfer TS Hydride Transfer Transition State Activated->TS Electrophile attack HE Hantzsch Ester (Hydride Donor) HE->TS Hydride donation TS->DCMPA Catalyst Regeneration Product Product (Amine) TS->Product Product release Pyridine Byproduct (Pyridine) TS->Pyridine Oxidation

Catalytic cycle of DCMPA-mediated imine reduction via Hantzsch ester.
Protocol 1: DCMPA-Catalyzed Biomimetic Reduction of Imines

Objective: Self-validating high-yield reduction of imines to secondary amines using a catalytic amount of DCMPA.

  • Preparation: In a flame-dried Schlenk flask purged with N₂, dissolve the imine substrate (1.0 mmol) and Hantzsch ester (1.1 mmol) in 5.0 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 5 mol% (0.05 mmol) of (Dichloromethyl)phosphonic acid (DCMPA) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The strong Brønsted acidity of DCMPA will immediately protonate the imine, initiating the hydride transfer cascade[2].

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until complete consumption of the imine is observed (typically 2–4 hours).

  • Work-up: Quench the reaction with 5 mL of saturated aqueous NaHCO₃ to neutralize the catalyst. Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude amine product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Biochemical Probing: Elucidating DNA Polymerase Catalysis

Causality & Mechanism

Understanding the precise transition state of DNA polymerase requires modulating the electronic properties of the nucleoside triphosphate (dNTP) leaving group without disrupting the active site geometry. DCMPA is utilized as a foundational synthon to generate β,γ-CCl₂-dNTP analogues[3]. The CCl₂ bridge is sterically isosteric to the natural bridging oxygen of pyrophosphate but is hydrolytically stable.

More importantly, the electron-withdrawing chlorine atoms precisely tune the pKa4​ of the bisphosphonate leaving group[3]. By utilizing a library of CXY-bridged analogues (where X, Y = H, F, Cl, CH₃), researchers can construct Linear Free Energy Relationships (LFERs)—plotting the logarithm of the polymerization rate ( logkpol​ ) against the leaving group pKa4​ [3]. This kinetic system directly maps the charge distribution in the polymerase transition state[3].

Workflow Synthon DCMPA Synthon (Bisphosphonate) Activation Salt Formation (Tributylamine) Synthon->Activation Coupling Morpholidate Coupling (Anhydrous DMSO) Activation->Coupling Base activation Analogue β,γ-CCl2-dNTP Analogue Coupling->Analogue Phosphoanhydride bond formation Assay Polymerase Kinetics (Rapid Quench) Analogue->Assay Substrate binding LFER LFER Analysis (log k_pol vs pKa) Assay->LFER Kinetic data extraction

Workflow for synthesizing and applying β,γ-CCl2-dNTPs in polymerase assays.
Protocol 2: Synthesis of β,γ-CCl₂-dATP using DCMPA Synthon

Objective: Synthesis of hydrolytically stable dNTP probes for LFER kinetic assays.

  • Salt Formation: Dissolve [dichloro(phosphono)methyl]phosphonic acid (1.0 mmol) in 10 mL of EtOH/H₂O (1:1). Add tributylamine (1.5 mmol) to form the highly organic-soluble tributylammonium salt, then lyophilize to absolute dryness[3].

  • Coupling: In a strictly anhydrous environment (glovebox), dissolve the lyophilized salt and 2′-deoxyadenosine 5′-phosphoromorpholidate (0.3 mmol) in 3 mL of anhydrous DMSO[3].

  • Reaction: Stir the mixture at room temperature for 48 hours to allow the formation of the phosphoanhydride bond[3].

  • Purification: Dilute the mixture with 20 mL of deionized water and apply to a DEAE-Sephadex A-25 ion-exchange column. Elute with a linear gradient of triethylammonium bicarbonate (TEAB) buffer (0.1 to 1.0 M).

  • Isolation: Pool the fractions containing the β,γ-CCl₂-dATP analogue (verified via ³¹P NMR), lyophilize repeatedly to remove TEAB, and store at -80°C.

Data Presentation: LFER Probe Library

Table 1: Influence of β,γ-Bridge Substituents on Leaving Group pKa4​ for LFER Studies [3]

β,γ-Bridge (CXY)Leaving Group Analogue pKa4​ ValueImpact on DNA Polymerization ( kpol​ )
-O- (Natural dNTP)Pyrophosphate (PPi)8.9Optimal native incorporation rate
-CF₂- Difluoromethylenebisphosphonate7.8High leaving group ability, rapid kinetics
-CCl₂- Dichloromethylenebisphosphonate~7.5 - 8.0High leaving group ability, isosteric to O
-C(CH₃)₂- Dimethylmethylenebisphosphonate12.3Poor leaving group, significantly reduced kpol​

Materials Science: Acid-Catalyzed Polymerization of Phthalonitriles

Causality & Mechanism

Phthalonitrile resins are advanced polymers prized for their exceptional thermal and oxidative stability (surviving operational temperatures >300°C). However, the uncatalyzed polymerization of di-phthalonitrile monomers is kinetically sluggish. DCMPA acts as a highly effective, thermally stable acid curing agent[4]. A catalytic amount of DCMPA protonates the nitrile groups, drastically increasing their electrophilicity[4]. This acid-catalyzed initiation accelerates the nucleophilic addition required to form the highly cross-linked triazine or isoindoline polymeric networks, significantly reducing the curing time and temperature required to achieve gelation[4].

References

  • Buy 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5...
  • Source: nih.gov (PMC)
  • Source: google.com (Google Patents)
  • Source: acs.

Sources

Method

Safe handling and storage protocols for (Dichloromethyl)phosphonic acid

Application Note: Safe Handling, Storage, and Analytical Workflows for (Dichloromethyl)phosphonic Acid in Drug Development Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, Storage, and Analytical Workflows for (Dichloromethyl)phosphonic Acid in Drug Development

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Standard Operating Procedures (SOPs) for the safe laboratory handling and analytical preparation of (Dichloromethyl)phosphonic acid.

Introduction and Mechanistic Context

(Dichloromethyl)phosphonic acid is a highly specialized organophosphorus compound frequently utilized as a critical synthon in advanced pharmaceutical research. Its primary application lies in the synthesis of stereochemical probes, specifically in the development of β,γ -CXY-dNTP diastereomers for mapping enzyme active-site residues[1]. Furthermore, its structural motif is integral to the development of potent intravenous antiplatelet agents, such as Cangrelor, which prevent harmful blood clot formation in coronary arteries[2].

Because of the presence of both a dichloromethyl group and a phosphonic acid moiety, this compound exhibits strong acidic properties and requires rigorous handling protocols. The following guide establishes a self-validating system for its safe storage, handling, and preparation for nuclear magnetic resonance (NMR) analysis, ensuring both operator safety and high-fidelity analytical results.

Physicochemical Properties & Hazard Assessment

Before initiating any experimental workflow, it is critical to understand the physical and chemical boundaries of the reagent. The strong electron-withdrawing nature of the dichloromethyl group significantly lowers the pKa of the phosphonic acid protons, making it a strong organic acid capable of causing severe skin burns and eye damage.

Table 1: Physicochemical and Hazard Summary

ParameterSpecification / Protocol RequirementCausality / Rationale
Chemical Nature Organophosphonic AcidExhibits strong acidity; reacts exothermically with strong bases.
Physical State Solid / Crystalline (typical)Prone to aerosolization if handled roughly; requires draft-free weighing.
Solubility Soluble in polar solvents (DMSO, H2​O )High polarity necessitates the use of deuterated polar solvents for NMR[1].
Incompatibilities Strong oxidizing agents, strong basesCan lead to rapid, uncontrolled exothermic reactions.
Primary Hazards Corrosive, IrritantDirect contact disrupts lipid bilayers in skin/eyes, causing chemical burns.

Safe Handling and Storage Protocols

3.1. Storage Conditions

  • Environment: Store in a tightly sealed, chemically resistant container (e.g., high-density polyethylene or PTFE-lined glass) within a cool, dry, and well-ventilated corrosives cabinet.

  • Atmosphere: While not acutely pyrophoric, storing under an inert atmosphere (Nitrogen or Argon) is recommended to prevent hygroscopic degradation of the phosphonic acid moiety, which can skew quantitative analytical results.

3.2. Personal Protective Equipment (PPE)

  • Gloves: Double-gloving with heavy-duty nitrile gloves is mandatory. The outer glove must be changed immediately upon suspected contamination to prevent permeation.

  • Eye Protection: Chemical splash goggles paired with a full-face shield when handling solutions >0.1 M.

  • Body: Flame-resistant laboratory coat with tightly fitted cuffs.

3.3. Engineering Controls All open-container handling, weighing, and solvent dissolution must occur within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of acidic dust particulates.

Experimental Protocol: Preparation of Standardized Solutions for 31 P and 19 F NMR Analysis

To validate the purity of (Dichloromethyl)phosphonic acid or its downstream nucleotide analogues[1], accurate NMR profiling is required. The following protocol details the safe preparation of an analytical sample.

Objective: Prepare a 50 mM standardized solution of (Dichloromethyl)phosphonic acid in DMSO- d6​ for multinuclear NMR analysis.

Materials Required:

  • (Dichloromethyl)phosphonic acid (Reagent grade)

  • Deuterated Dimethyl Sulfoxide (DMSO- d6​ , 99.9% D)

  • PTFE-coated micro-spatula

  • 5 mm precision NMR tubes

  • Analytical balance (0.1 mg precision) inside a draft-shielded enclosure

Step-by-Step Methodology:

  • Preparation and Purging: Ensure the fume hood is clear of any incompatible materials (bases, oxidizers). Lay down a fresh chemical spill mat.

  • Tare and Transfer: Place a clean, dry 2 mL glass vial on the analytical balance. Using the PTFE-coated micro-spatula, carefully transfer approximately 8.2 mg of (Dichloromethyl)phosphonic acid into the vial.

    • Expert Insight: PTFE is chosen over stainless steel to eliminate any risk of trace metal contamination or surface-level acid-metal reactions that could introduce paramagnetic impurities, thereby broadening NMR signals.

  • Solvent Addition: Move the sealed vial back to the fume hood. Slowly add 1.0 mL of DMSO- d6​ using a calibrated micropipette.

    • Expert Insight: The solvent must be added dropwise initially. Although DMSO is a stable solvent, the heat of dissolution for strong phosphonic acids can cause localized micro-boiling if added too rapidly.

  • Homogenization: Cap the vial with a PTFE-lined septum cap. Gently swirl the vial for 60 seconds. Do not vortex vigorously, as this can introduce micro-bubbles that disrupt magnetic field shimming during analysis.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer 600 μ L of the homogenized solution into a 5 mm NMR tube. Cap the tube securely.

  • Decontamination: Wipe down the exterior of the NMR tube with a lint-free wipe dampened with deionized water, followed by isopropanol, to ensure no acidic residue is transferred to the NMR probe.

  • Waste Segregation: Dispose of the pipette, gloves, and any residual solution in a dedicated "Acidic Halogenated Organic Waste" container.

Workflow Visualization

The following diagram maps the critical path for the safe handling and analytical processing of (Dichloromethyl)phosphonic acid, emphasizing containment and hazard mitigation.

G N1 Material Intake & Verification N2 Primary Containment (Chemical Fume Hood) N1->N2 N3 Hazard Assessment (Corrosive/Acidic Solid) N2->N3 N4 Weighing & Transfer (PTFE Spatula) N3->N4 N5 Solvent Addition (DMSO-d6, Dropwise) N4->N5 N6 Analytical Profiling (31P / 19F NMR) N5->N6 N7 Waste Segregation (Acidic Halogenated) N6->N7

Safe handling and analytical workflow for (Dichloromethyl)phosphonic acid.

References

  • Completing the β,γ-CXY-dNTP Stereochemical Probe Toolkit: Synthetic Access to the dCTP Diastereomers and 31P and 19F NMR Correlations with Absolute Configurations. The Journal of Organic Chemistry - ACS Publications. Available at:[1]

  • CANGRELOR | 163706-06-7. ChemicalBook. Available at:[2]

Sources

Application

Application Note: Incorporating (Dichloromethyl)phosphonic Acid Derivatives into Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, scientists, and drug development professionals specializing in peptidomimetics, kinase/phosphatase targeting, and purinergic receptor pharmacology. Scientific Rationale: The Bioisosteric Adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in peptidomimetics, kinase/phosphatase targeting, and purinergic receptor pharmacology.

Scientific Rationale: The Bioisosteric Advantage of DCMPA

The reversible phosphorylation of tyrosine, serine, and threonine residues is a fundamental regulatory mechanism in cellular signal transduction. However, the inherent lability of the natural phosphate ester (P–O–C) bond to endogenous phosphatases severely limits the therapeutic utility of native phosphopeptides. To overcome this, researchers utilize non-hydrolyzable bioisosteres, where the bridging oxygen is replaced by a carbon atom (P–C–C), forming a phosphonate.

While unsubstituted methylphosphonates (Pmp) provide hydrolytic stability, their second ionization constant ( pKa2​≈7.1 ) is significantly higher than that of natural phosphate ( pKa2​≈5.8 ). This discrepancy results in poor ionization at physiological pH, drastically reducing binding affinity to target proteins like Src Homology 2 (SH2) domains or Protein Tyrosine Phosphatases (PTPs).

The Causality of Halogenation: Incorporating a (Dichloromethyl)phosphonic acid (DCMPA) moiety—specifically as the unnatural amino acid Fmoc-4-(dichloromethylphosphono)-L-phenylalanine ( Cl2​Pmp )—solves this ionization flaw. The strong electron-withdrawing effect of the two geminal chlorine atoms inductively lowers the pKa2​ of the phosphonic acid to 5.61 , nearly perfectly matching the natural phosphate[1]. Furthermore, the bulky CCl2​ group locks the conformational geometry, and the P–C bond remains completely impervious to enzymatic cleavage[2]. These precise physicochemical properties have made DCMPA derivatives highly sought after in the development of stable kinase inhibitors and purinergic receptor antagonists[3].

Table 1: Physicochemical Comparison of Phosphate Bioisosteres
Bioisostere MoietyChemical Structure pKa2​ Enzymatic StabilitySteric BulkPhysiological Ionization
Phosphotyrosine −O−PO3​H2​ ~5.8Highly LabileBaselineDianionic
Methylphosphonate (Pmp) −CH2​−PO3​H2​ ~7.1StableLowMonoanionic
Difluoromethyl (F₂Pmp) −CF2​−PO3​H2​ ~5.2StableModerateDianionic
Dichloromethyl (Cl₂Pmp) −CCl2​−PO3​H2​ 5.61 Highly Stable High Dianionic

Experimental Design and Workflow

Incorporating DCMPA into a peptide sequence requires a strategic divergence from standard SPPS. Because free phosphonic acids can undergo deleterious side reactions during coupling, the DCMPA moiety is introduced as a diethyl ester ( Fmoc−Cl2​Pmp(OEt)2​−OH ).

Crucially, standard Trifluoroacetic Acid (TFA) cleavage cocktails will not remove these ethyl esters. A specialized, orthogonal deprotection step utilizing Bromotrimethylsilane (TMSBr) is required post-cleavage to unmask the active phosphonic acid.

SPPS_Workflow Resin 1. Resin Swelling (DMF/DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect CoupleStd 3. Standard AA Coupling (HATU/DIPEA) Deprotect->CoupleStd CoupleDCMPA 4. Fmoc-Cl₂Pmp(OEt)₂-OH (Double Coupling) CoupleStd->CoupleDCMPA Cleavage 5. Resin Cleavage (TFA/TIS/H₂O) CoupleDCMPA->Cleavage TMSBr 6. Phosphonate Deprotection (TMSBr in DCM) Cleavage->TMSBr Purification 7. RP-HPLC Purification & LC-MS Validation TMSBr->Purification

Figure 1: Orthogonal SPPS workflow for incorporating DCMPA derivatives.

Step-by-Step Methodology

Phase 1: Peptide Assembly & DCMPA Incorporation

Causality Check: The steric bulk of the dichloromethylphosphonate group creates significant hindrance around the α-carbon. To prevent deletion sequences, a double-coupling strategy using a highly reactive uronium salt (HATU) is mandatory.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Standard Elongation: Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 × 10 min) and coupling (4 eq Fmoc-AA-OH, 3.9 eq HATU, 8 eq DIPEA, 45 min) up to the site of DCMPA incorporation.

  • DCMPA Coupling:

    • Dissolve 3.0 eq of Fmoc−Cl2​Pmp(OEt)2​−OH and 2.9 eq of HATU in minimal DMF.

    • Add 6.0 eq of DIPEA. Activate for 1 minute.

    • Add the mixture to the resin and agitate for 2 hours .

    • Drain, wash with DMF, and repeat the coupling with fresh reagents for another 2 hours to ensure >99% acylation.

  • Completion: Complete the remaining sequence assembly and perform the final N-terminal Fmoc deprotection.

Phase 2: Global Cleavage & Self-Validation

Trustworthiness Principle: Never proceed to TMSBr deprotection without validating the backbone assembly. This isolates SPPS failures from phosphonate deprotection failures.

  • Cleavage: Treat the resin with 5 mL of cleavage cocktail (TFA / Triisopropylsilane / H2​O = 95 : 2.5 : 2.5) for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide in 40 mL of ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.

  • Lyophilization: Dissolve the crude pellet in 50% Acetonitrile/Water and lyophilize to a dry powder.

  • Validation Check: Analyze a 1 mg sample via LC-MS. Target Mass = Expected Peptide Mass + 56 Da (accounting for the two intact ethyl ester groups).

Phase 3: Phosphonate Deprotection (The TMSBr Step)

Causality Check: Bromotrimethylsilane (TMSBr) acts as a hard electrophile that selectively attacks the phosphonyl oxygen, forming a silyl ester intermediate that hydrolyzes to the free acid upon aqueous quenching.

  • Solvation: Dissolve the lyophilized, ethyl-protected peptide (approx. 50 mg) in 2 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Scavenging (Crucial for Met/Cys): Add 50 µL of Dimethyl Sulfide (DMS) to prevent oxidation of susceptible residues by trace bromine.

  • TMSBr Addition: Slowly add 20 equivalents of TMSBr dropwise.

  • Reaction: Stir the mixture continuously at room temperature for 12 hours .

  • Quenching: Evaporate the DCM and excess TMSBr under a gentle stream of nitrogen. Immediately add 2 mL of Methanol ( MeOH ) and stir for 30 minutes to hydrolyze the silyl esters.

  • Final Isolation: Evaporate the Methanol, reconstitute the residue in 10% Acetonitrile/Water, and purify via preparative RP-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

Mechanistic Application: PTP Inhibition

Once synthesized, the Cl2​Pmp -containing peptide acts as a highly potent, competitive inhibitor for target phosphatases (e.g., PTP1B). Because the enzyme's nucleophilic cysteine cannot attack the stable P–C bond, the peptide remains lodged in the active site, effectively shutting down the signaling cascade.

PTP_Inhibition PTP Protein Tyrosine Phosphatase (PTP) Hydrolysis Rapid Hydrolysis (Loss of Signal) PTP->Hydrolysis Cleaves PO₄ Inhibition Competitive Inhibition (Prolonged Binding) PTP->Inhibition Resists Cleavage NatSub Natural Phosphopeptide (Labile P-O Bond) NatSub->PTP Binds Cl2Pmp Cl₂Pmp-Peptide (Stable P-C Bond) Cl2Pmp->PTP Binds (High Affinity)

Figure 2: Mechanistic rationale of DCMPA-peptides outcompeting natural substrates at the PTP active site.

Troubleshooting & Quality Control

  • Incomplete Deprotection (+28 Da Peak on LC-MS): Indicates that only one of the two ethyl esters was cleaved.

    • Solution: Ensure the DCM is strictly anhydrous. Trace water prematurely hydrolyzes TMSBr. Increase TMSBr reaction time to 18 hours.

  • Peptide Degradation/Bromination: Aromatic rings (like Tyrosine or Tryptophan) can undergo electrophilic bromination during the TMSBr step.

    • Solution: Increase the concentration of scavengers (DMS or anisole) during Phase 3.

References

  • Experimental and calculated pKa of non-fluorinated alkyl carboxylic acids... Source: Royal Society of Chemistry (RSC), 2023. URL:[Link]

  • Modern Phosphonate Chemistry Source: CRC Press (Philippe Savignac, Bogdan Iorga), 2003. URL:[Link]

  • Purinergic signalling: from discovery to current developments Source: National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in (Dichloromethyl)phosphonic Acid Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals scaling up organophosphorus precursors, you are likely aware that synthesizing (Dichloromethyl)phosphonic acid is notoriously pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals scaling up organophosphorus precursors, you are likely aware that synthesizing (Dichloromethyl)phosphonic acid is notoriously prone to yield bottlenecks.

As a Senior Application Scientist, I have structured this guide to move beyond generic procedures. Here, we dissect the thermodynamic and kinetic causality behind common failures and provide field-proven, self-validating protocols to ensure high-yield, reproducible synthesis.

Mechanistic Overview & Strategic Workflow

The root cause of poor yields in this synthesis usually traces back to the method used to construct the intermediate ester, diethyl dichloromethylphosphonate. The traditional direct approach (Kinnear-Perren) is fundamentally flawed due to competing hydrolysis rates. The modern, high-yield approach relies on the synthesis of a trichlorinated precursor, followed by highly selective reductive dechlorination.

SynthesisWorkflow Arbuzov CCl4 + P(OEt)3 Arbuzov Reaction Trichloro Diethyl trichloromethylphosphonate (Stable Precursor) Arbuzov->Trichloro Reflux High Yield DichloroEster Diethyl dichloromethylphosphonate (Target Ester) Trichloro->DichloroEster i-PrMgCl or P(OEt)3/Hexanol Selective Reduction Kinnear CHCl3 + PCl3 + AlCl3 Kinnear-Perren Reaction Kinnear->DichloroEster Aqueous Hydrolysis Low Yield / Degradation Hydrolysis TMSBr / MeOH McKenna Hydrolysis DichloroEster->Hydrolysis Dealkylation FinalAcid (Dichloromethyl)phosphonic acid (Final Product) Hydrolysis->FinalAcid Quantitative Yield

Workflow diagram comparing the low-yield Kinnear-Perren route to the high-yield reductive pathway.

Troubleshooting FAQs: Resolving Yield Bottlenecks

Q: Why is the yield of diethyl dichloromethylphosphonate consistently low (<30%) when using the Kinnear-Perren reaction? A: The traditional Kinnear-Perren reaction (using chloroform, phosphorus trichloride, and aluminum trichloride) suffers from a fatal kinetic flaw during the workup phase. The reaction forms a solid aluminum chloride complex that must be hydrolyzed to release the product. However, the hydrolysis of this intermediate complex is exceptionally slow. Concurrently, the liberated dichloromethylphosphonyl dichloride is highly sensitive to water. Because it is forced to remain in an aqueous environment while the rest of the complex slowly breaks down, the product undergoes rapid, undesired over-hydrolysis, leading to complex mixtures and severe yield loss[1].

Q: What is the most reliable, high-yielding route to synthesize the intermediate ester? A: The optimal strategy is a two-step "over-chlorinate and reduce" approach. First, synthesize diethyl trichloromethylphosphonate via the Michaelis-Arbuzov reaction of carbon tetrachloride and triethyl phosphite, which reliably proceeds in 71–78% yield[1]. Second, selectively monodechlorinate this precursor using a Grignard reagent (isopropylmagnesium chloride)[2].

Q: How do I prevent over-reduction or P-C bond cleavage when using Grignard reagents? A: Grignard reagents typically act as nucleophiles, attacking the electrophilic phosphorus center. However, the trichloromethyl group is intensely electron-withdrawing, making the chlorine atoms highly susceptible to halogen-metal exchange. By strictly maintaining cryogenic temperatures (-78 °C), you kinetically favor the halogen-metal exchange over nucleophilic attack at the phosphorus[2]. The resulting magnesium carbenoid is stable at this temperature and is cleanly protonated upon aqueous quenching.

Q: Can I avoid cryogenic conditions for the reduction step? A: Yes. An alternative method involves reacting the trichloro-ester with triethyl phosphite in a proton-donating solvent like boiling hexanol. The hexanol traps the reactive intermediate, allowing the isolation of diethyl dichloromethylphosphonate in ~65% yield. The use of hexanol (rather than ethanol) is critical as it allows the product to be easily separated from the higher-boiling diethyl hexyl phosphate byproduct via distillation[3].

Q: Why shouldn't I use standard aqueous acid (e.g., refluxing HCl) to hydrolyze the ester to the final free acid? A: The electron-withdrawing nature of the dichloromethyl group significantly weakens the adjacent Phosphorus-Carbon (P-C) bond. Subjecting this molecule to harsh thermal acidic conditions (refluxing concentrated HCl) frequently leads to partial dephosphonylation (cleavage of the P-C bond)[4]. To preserve the integrity of the molecule, you must use the McKenna hydrolysis (TMSBr), which operates via a mild SN2 mechanism at room temperature.

Field-Proven Experimental Protocols

Protocol A: Synthesis of Diethyl trichloromethylphosphonate (Precursor)

This protocol utilizes the Michaelis-Arbuzov reaction to build the carbon-phosphorus bond with high atom economy.

  • Setup: Equip a flame-dried, two-neck round-bottom flask with a reflux condenser and a dropping funnel under an inert argon atmosphere.

  • Reagent Mixing: Add carbon tetrachloride (1.5 equivalents) to the flask. Heat to a gentle reflux.

  • Addition: Add triethyl phosphite (1.0 equivalent) dropwise over 2 hours.

    • Causality Note: Slow addition prevents the exothermic reaction from spiraling out of control and minimizes the formation of side products.

  • Reflux: Maintain reflux for an additional 4 hours until the evolution of ethyl chloride gas ceases.

  • Purification: Remove excess CCl₄ under reduced pressure. Distill the residue under high vacuum to obtain the pure product as a colorless liquid.

    • Validation: Verify via ³¹P NMR. The product should present a single sharp peak, confirming the absence of unreacted phosphite.

Protocol B: Selective Grignard Reduction to Diethyl dichloromethylphosphonate

This protocol utilizes kinetic control to achieve selective monodechlorination.

  • Preparation: Dissolve diethyl trichloromethylphosphonate (1.0 eq) in anhydrous THF under argon.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

    • Causality Note: If the temperature rises above -60 °C, the Grignard reagent will begin attacking the phosphorus center, destroying your yield.

  • Exchange Reaction: Add isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF, 1.05 eq) dropwise over 30 minutes. Stir for 1 hour at -78 °C.

  • Quenching: Quench the reaction while still at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality Note: The NH₄Cl acts as the proton source, converting the magnesium carbenoid intermediate directly into the dichloromethyl group[2].

  • Workup: Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via vacuum distillation.

Protocol C: McKenna Hydrolysis to (Dichloromethyl)phosphonic acid

This protocol avoids thermal P-C bond cleavage by utilizing silicon-mediated dealkylation.

  • Silylation: Dissolve diethyl dichloromethylphosphonate in anhydrous dichloromethane (DCM) under argon. Cool to 0 °C.

  • Reagent Addition: Add bromotrimethylsilane (TMSBr, 2.5 eq) dropwise.

    • Causality Note: TMSBr cleaves the ethyl esters via an SN2 attack on the ethyl group's carbon, creating volatile ethyl bromide and a stable bis(trimethylsilyl) ester intermediate. This completely bypasses the need for harsh aqueous heating.

  • Incubation: Remove the ice bath and stir at room temperature for 12 hours. Monitor the complete disappearance of the starting material via TLC or ³¹P NMR.

  • Evaporation: Remove DCM and excess TMSBr under reduced pressure to yield the neat silyl ester.

  • Hydrolysis: Dissolve the residue in methanol (or water) and stir for 1 hour at room temperature. The silyl groups are instantly hydrolyzed to yield the free (Dichloromethyl)phosphonic acid.

  • Final Isolation: Evaporate the solvent under high vacuum to obtain the product as a highly pure, hygroscopic solid.

Quantitative Data Presentation

The following table summarizes the quantitative metrics and viability of the discussed synthetic routes.

Synthesis RouteKey ReagentsTypical YieldPrimary Bottleneck / Side ReactionRecommendation Status
Kinnear-Perren CHCl₃, PCl₃, AlCl₃< 30%Product over-hydrolysis during aqueous workup.Not Recommended
Phosphite Reduction P(OEt)₃, Hexanol~ 65%Requires careful distillation to separate from hexyl phosphates.Alternative
Grignard Reduction i-PrMgCl, THF85 - 90%Requires strict cryogenic (-78 °C) temperature control.Highly Recommended
Acidic Hydrolysis Conc. HCl, RefluxVariableThermal P-C bond cleavage (dephosphonylation).Not Recommended
McKenna Hydrolysis TMSBr, DCM, MeOH> 95%Moisture sensitivity of TMSBr reagent.Highly Recommended

References

1.[1] Title: INVESTIGATION AND SYNTHESIS OF ORGANOPHOSPHORUS COMPOUNDS - DTIC Source: dtic.mil URL:

2.[2] Title: ChemInform Abstract: An Improved Synthesis of Dichloroalkylphosphonates, Chloroalkynes and Terminal Alkynes via Diethyl Dichloromethylphosphonate | Request PDF - ResearchGate Source: researchgate.net URL:

3.[5] Title: Completing the β,γ-CXY-dNTP Stereochemical Probe Toolkit: Synthetic Access to the dCTP Diastereomers and 31P and 19F NMR Correlations with Absolute Configurations - PMC Source: nih.gov URL:

4.[3] Title: 2542 J. Chem. SOC. (C), 1967 - RSC Publishing Source: rsc.org URL:

5.[4] Title: Facile Dephosphonylation of β-Ketophosphonic Acids: Mechanistic ... Source: researchgate.net URL:

Sources

Optimization

Troubleshooting low solubility of (Dichloromethyl)phosphonic acid in organic solvents

Technical Support Center: Troubleshooting (Dichloromethyl)phosphonic Acid Solubility in Organic Solvents Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (Dichloromethyl)phosphonic Acid Solubility in Organic Solvents

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals struggling with the poor organic solubility of (Dichloromethyl)phosphonic acid (DCMPA). Rather than just providing workarounds, this guide breaks down the physicochemical causality behind the solubility issues and offers self-validating protocols to keep your workflows moving.

Part 1: Physicochemical Root Cause Analysis

Why is DCMPA so stubborn in organic solvents?

The solubility of any compound is a thermodynamic competition between its crystal lattice energy and the enthalpy of solvation. DCMPA is an extreme case due to two structural features:

  • Hyper-Polarization: The highly electronegative dichloromethyl (–CHCl₂) group aggressively withdraws electron density from the phosphorus center. This significantly increases the acidity of the phosphonic acid protons, giving DCMPA an unusually low pKa₁ of 1.14[1].

  • Intermolecular Hydrogen Bonding: Because the P–OH bonds are highly polarized, DCMPA forms a robust, rigid network of intermolecular hydrogen bonds in its solid state.

When you attempt to dissolve DCMPA in low-dielectric, non-polar solvents like dichloromethane (DCM) or toluene, the solvent molecules lack the hydrogen-bond acceptor capacity required to disrupt this lattice[2]. Consequently, the compound remains insoluble. Furthermore, the strong electron-withdrawing nature of the –CHCl₂ group makes the P–C bond uniquely susceptible to cleavage under certain nucleophilic conditions, meaning aggressive solubilization tactics must be chosen carefully[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does DCMPA immediately crash out of my dichloromethane (DCM) reaction mixture? A1: DCM has a low dielectric constant (ε = 8.9) and cannot outcompete the strong hydrogen bonds holding the DCMPA dimers together. The enthalpy of solvation in DCM is too low to overcome the solid-state lattice energy of the acid.

Q2: How can I dissolve DCMPA without chemically modifying the free acid? A2: You must use a co-solvent system. By adding 5–10% of a polar, hydrogen-bond accepting solvent (such as Methanol, DMSO, or DMF) to your primary non-polar solvent, you introduce competitive hydrogen-bond donors/acceptors that disrupt the phosphonic acid network, pulling the monomers into solution[2].

Q3: My catalytic reaction is strictly sensitive to protic or highly polar solvents, but I need DCMPA dissolved in DCM or Toluene. What are my options? A3: You should utilize lipophilic ion-pairing . By reacting DCMPA with a bulky, lipophilic tertiary amine like [4], you form an organic-soluble ammonium phosphonate salt. The bulky butyl chains of the cation wrap around the polar phosphonate anion, shielding it from the non-polar solvent and drastically increasing its solubility in hydrocarbons and chlorinated solvents[5].

Q4: If my downstream application allows for a protected phosphonate, what is the most robust way to ensure universal organic solubility? A4: Covalent masking via esterification. Converting the free phosphonic acid to its diethyl ester (Diethyl dichloromethylphosphonate) permanently eliminates the hydrogen-bond donors. This transforms the compound into a liquid that is universally miscible with organic solvents[6].

Part 3: Mandatory Visualizations

DecisionTree Start Solid DCMPA Target: Organic Solution CheckSolvent Is the target solvent polar aprotic (e.g., DMSO/DMF)? Start->CheckSolvent DirectDissolve Direct Dissolution (Use Sonication/Heat) CheckSolvent->DirectDissolve Yes CheckMod Can the reaction tolerate chemical modification? CheckSolvent->CheckMod No (e.g., DCM, Toluene) AmineSalt Form Lipophilic Amine Salt (e.g., Tributylamine) CheckMod->AmineSalt Yes, transient (Salt) Esterify Esterification (e.g., Diethyl ester) CheckMod->Esterify Yes, permanent (Ester) CoSolvent Use Co-solvent System (e.g., DCM + 5% MeOH) CheckMod->CoSolvent No, must remain free acid

Workflow for selecting the optimal DCMPA solubilization strategy in organic solvents.

Mechanism DCMPA DCMPA (Insoluble) Strong H-Bond Network Pathway1 Pathway 1: H-Bond Disruption (MeOH / DMSO) DCMPA->Pathway1 Pathway2 Pathway 2: Ion-Pairing (Tributylamine) DCMPA->Pathway2 Pathway3 Pathway 3: Covalent Masking (Esterification) DCMPA->Pathway3 State1 Solvated Monomers (Polar Media) Pathway1->State1 State2 Ammonium Phosphonate (Non-Polar Media) Pathway2->State2 State3 Diethyl Phosphonate (All Organic Solvents) Pathway3->State3

Mechanistic pathways for overcoming DCMPA intermolecular hydrogen bonding.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Co-Solvent Dissolution (Non-Destructive)

Use this when the free acid is required, and your reaction can tolerate trace polar solvents.

  • Suspend: Weigh the required amount of DCMPA into a reaction vial and add the primary non-polar solvent (e.g., DCM). A cloudy suspension will form.

  • Titrate: Under continuous magnetic stirring, add a polar hydrogen-bond acceptor (e.g., Methanol or DMSO) dropwise.

  • Agitate: Apply sonication in 2-minute bursts to provide the kinetic energy needed to break the lattice[2].

  • Self-Validation Step: Allow the solution to cool to room temperature. The solution must remain optically clear. If precipitation re-occurs, the thermodynamic equilibrium favors the solid lattice; increase the co-solvent ratio by 1–2% v/v.

Protocol B: Lipophilic Amine Salt Formation (Transient Masking)

Use this when strictly non-polar conditions are required.

  • Suspend: Suspend DCMPA in the target non-polar solvent (e.g., Toluene).

  • Neutralize: Add 1.05 to 2.1 equivalents of Tributylamine (depending on whether a mono- or di-salt is required for your stoichiometry) dropwise at room temperature[4].

  • Stir: Stir vigorously for 15 minutes. The acid-base neutralization is rapid and slightly exothermic.

  • Self-Validation Step: The cloudy suspension will transition to a completely transparent, homogeneous solution as the organic-soluble tributylammonium salt forms[5]. If the solution remains cloudy, add an additional 0.1 equivalents of the amine.

Protocol C: Esterification to Diethyl Dichloromethylphosphonate (Permanent Masking)

Use this for multi-step organic synthesis where the phosphonic acid will be deprotected later.

  • React: Convert DCMPA to its acid chloride using phosphorus trichloride/aluminum trichloride, followed by a quench with anhydrous ethanol[6]. Alternatively, reflux DCMPA in an excess of triethyl orthoformate.

  • Purify: Remove volatile byproducts under reduced pressure.

  • Self-Validation Step: Analyze the resulting liquid via ³¹P NMR. A distinct shift in the phosphorus signal confirms the conversion from the free acid to the diethyl ester. The resulting product will be a liquid miscible in all standard organic solvents[7].

Part 5: Data Presentation

Table 1: Solvent Compatibility and Dielectric Constants for DCMPA

Solvent Polarity Index Dielectric Constant (ε) Expected DCMPA Solubility Recommended Action
Water 10.2 80.1 High Direct dissolution
Dimethyl Sulfoxide (DMSO) 7.2 46.7 High Direct dissolution
Methanol 5.1 32.7 Moderate to High Direct dissolution / Co-solvent
Dichloromethane (DCM) 3.1 8.9 Low Requires Co-solvent or Amine salt

| Toluene | 2.4 | 2.4 | Insoluble | Requires Amine salt or Esterification |

Table 2: Physicochemical Properties of DCMPA and Solubilized Derivatives

Compound State Chemical Nature pKa Primary Solvation Mechanism Best Use Case
Free Acid (DCMPA) Highly polar, H-bond donor/acceptor 1.14 (pKa₁) Aqueous / Polar Aprotic solvation Aqueous assays, polar catalysis
Tributylammonium Salt Ion-pair, lipophilic exterior N/A (Salt) Van der Waals / Dipole-induced dipole Non-polar solvent reactions

| Diethyl Ester | Covalent, H-bond acceptor only | N/A (Ester) | Universal organic solvation | Organic synthesis building block |

References

  • Title: Phosphonic acids solubility troubleshooting organic solvents Source: BenchChem URL
  • Title: Cas 102-82-9, Tributylamine Source: LookChem URL
  • Title: US3770815A - Oil-soluble phosphonic acid composition Source: Google Patents URL
  • Title: Electronic Supplementary Information: Solution Properties of Betaines and Sulfobetaines (pKa Data)
  • Source: Defense Technical Information Center (DTIC)
  • Title: The Mechanism of Nucleophilic Displacements at Phosphorus in Chloro-Substituted Methylphosphonate Esters: P−O vs P−C Bond Cleavage Source: ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Purification of Crude (Dichloromethyl)phosphonic Acid

Welcome to the technical support center for the purification of crude (Dichloromethyl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude (Dichloromethyl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity (Dichloromethyl)phosphonic acid. The inherent polarity and potential for impurities in this compound can present unique challenges, and this resource is structured to address these issues directly and effectively.

Understanding the Challenges in Purifying (Dichloromethyl)phosphonic Acid

(Dichloromethyl)phosphonic acid is a highly polar compound, which is a primary factor complicating its purification. Due to its strong affinity for polar stationary phases and high solubility in polar solvents, achieving sharp separation from structurally similar impurities can be difficult. Moreover, phosphonic acids are known to be hygroscopic, which can lead to handling issues and the presence of water in the final product.

A common synthetic route to (Dichloromethyl)phosphonic acid involves the hydrolysis of its diethyl ester precursor, diethyl (dichloromethyl)phosphonate. Therefore, impurities in the crude acid are often remnants of this process.

Common Impurities:

  • Partially Hydrolyzed Precursor: Monoethyl (dichloromethyl)phosphonate is a common impurity resulting from incomplete hydrolysis.

  • Unreacted Starting Material: Residual diethyl (dichloromethyl)phosphonate may be present if the hydrolysis reaction does not go to completion.

  • Over-hydrolysis Products: In some cases, cleavage of the P-C bond can occur under harsh acidic conditions, although this is less common for this specific compound.

  • Inorganic Acids: Phosphoric acid and phosphorous acid are potential by-products from side reactions or degradation.

  • Solvents: Residual solvents from the synthesis and workup, such as toluene or water, may be present.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of (Dichloromethyl)phosphonic acid in a question-and-answer format.

Purity Assessment & Analysis

Question 1: My 31P NMR spectrum shows multiple peaks. How do I identify my product and the impurities?

Answer: 31P NMR spectroscopy is the most effective tool for assessing the purity of your (Dichloromethyl)phosphonic acid. The chemical shifts are sensitive to the electronic environment of the phosphorus atom.

  • (Dichloromethyl)phosphonic acid: The product peak is expected to be a singlet.

  • Monoethyl (dichloromethyl)phosphonate: This impurity will appear as a distinct singlet, shifted from the diacid.

  • Diethyl (dichloromethyl)phosphonate: The starting material will also be a singlet in a different region.

  • Phosphoric Acid: This common impurity will appear as a singlet, often near 0 ppm, which is the reference standard (external or internal).

  • Phosphorous Acid: This may be present and will also show a distinct singlet.

Troubleshooting Steps:

  • Reference Spectra: If available, compare your spectrum to a reference spectrum of pure (Dichloromethyl)phosphonic acid.

  • Spiking Experiment: To confirm the identity of a peak, you can "spike" your NMR sample with a small amount of a suspected impurity (e.g., phosphoric acid) and observe which peak increases in intensity.

  • 1H NMR: Proton NMR can help identify the presence of ethyl groups from the monoester and diester impurities.

Table 1: Typical 31P NMR Chemical Shifts for (Dichloromethyl)phosphonic Acid and Related Impurities

CompoundExpected 31P NMR Chemical Shift Range (ppm)Multiplicity (Proton Decoupled)
(Dichloromethyl)phosphonic acid+10 to +15Singlet
Monoethyl (dichloromethyl)phosphonate+12 to +18Singlet
Diethyl (dichloromethyl)phosphonate+15 to +20Singlet
Phosphoric Acid (H3PO4)~0Singlet
Phosphorous Acid (H3PO3)+2 to +7Singlet

Note: Chemical shifts can vary based on solvent, concentration, and pH. The values provided are approximate.

Question 2: I am having difficulty developing an HPLC method for my compound. It either doesn't retain on a C18 column or the peak shape is poor.

Answer: The high polarity of (Dichloromethyl)phosphonic acid makes standard reversed-phase HPLC challenging. Here are some solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile, with a small amount of aqueous buffer. This allows for the retention of polar analytes.

  • Ion-Pair Reversed-Phase HPLC: Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase forms a neutral complex with the anionic phosphonic acid, which can then be retained on a C18 column.[1]

  • Pre-column Derivatization: While more complex, derivatizing the phosphonic acid to introduce a UV-active or fluorescent tag can improve retention and detection.[2][3][4]

Troubleshooting Steps:

  • Column Choice: For direct analysis, a HILIC column is a good starting point.

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to maintain a consistent ionization state of the phosphonic acid.

  • Chelating Agents: If you suspect metal ion contamination is causing peak tailing, the addition of a small amount of a chelating agent like EDTA to your mobile phase can improve peak shape.[4]

Purification Techniques

Question 3: My crude (Dichloromethyl)phosphonic acid is a sticky oil or a waxy solid and I can't get it to crystallize. What should I do?

Answer: The physical state of crude (Dichloromethyl)phosphonic acid can be challenging due to its hygroscopicity and the presence of impurities that inhibit crystallization.

Troubleshooting Steps:

  • Purify the Precursor: The most effective strategy is often to purify the diethyl (dichloromethyl)phosphonate precursor by distillation or column chromatography before hydrolysis.[5][6] A pure precursor is more likely to yield a solid, crystalline acid upon hydrolysis.

  • Solvent Selection for Recrystallization: If you must recrystallize the crude acid, experiment with a range of polar solvents. Good starting points include:

    • Water

    • Acetonitrile

    • Mixtures of acetone and water[7]

    • Mixtures of ethanol or isopropanol with water[7]

  • Salt Formation: Consider converting the phosphonic acid to a salt (e.g., with dicyclohexylamine or sodium hydroxide) to induce crystallization. The salt can then be isolated and acidified to recover the pure phosphonic acid.[7][8]

  • Lyophilization: Freeze-drying from water or a mixture of t-butanol and water can sometimes yield a solid, albeit often amorphous, product that is easier to handle than a sticky oil.[7]

Question 4: I am trying to use ion-exchange chromatography, but my recovery is low or the separation is poor.

Answer: Ion-exchange chromatography is a powerful technique for purifying phosphonic acids.[9][10][11][12][13] Success depends on the proper choice of resin and elution conditions.

Troubleshooting Steps:

  • Resin Selection: Use a strong anion-exchange (SAX) resin. At a neutral or slightly basic pH, the phosphonic acid will be deprotonated and bind strongly to the positively charged resin.

  • pH Control: The pH of your sample and buffers is critical. Ensure the pH is high enough to deprotonate the phosphonic acid for binding and that the eluting buffer has a pH or ionic strength that allows for its release.

  • Elution Strategy: Elute the bound phosphonic acid using a salt gradient (e.g., 0-1 M NaCl) or by decreasing the pH with a buffer system (e.g., using formic or acetic acid).[7]

  • Flow Rate: A slower flow rate can improve resolution and binding.

Experimental Protocols

Protocol 1: Purification of Diethyl (Dichloromethyl)phosphonate Precursor by Column Chromatography

This protocol is adapted from established methods for purifying phosphonate esters.[5]

Materials:

  • Crude diethyl (dichloromethyl)phosphonate

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Methodology:

  • Prepare the Column: Pack a glass chromatography column with silica gel in hexanes.

  • Load the Sample: Dissolve the crude diethyl (dichloromethyl)phosphonate in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with 100% hexanes to remove non-polar impurities.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A common starting gradient is from 100% hexanes to 95:5 hexanes:ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) or GC-MS.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow for Precursor Purification

G cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve crude ester in Dichloromethane adsorb Adsorb onto Silica Gel dissolve->adsorb evaporate Evaporate to a free-flowing powder adsorb->evaporate load Load sample onto column evaporate->load pack Pack column with Silica Gel in Hexanes pack->load elute_hex Elute with 100% Hexanes (removes non-polar impurities) load->elute_hex elute_EtOAc Elute with Hexanes/EtOAc gradient (e.g., 95:5) elute_hex->elute_EtOAc collect Collect fractions elute_EtOAc->collect monitor Monitor fractions by TLC collect->monitor combine Combine pure fractions monitor->combine concentrate Concentrate under reduced pressure combine->concentrate final_product Pure Diethyl (dichloromethyl)phosphonate concentrate->final_product Purified Diethyl Ester

Caption: Workflow for the purification of the diethyl ester precursor.

Protocol 2: Hydrolysis of Purified Diethyl (Dichloromethyl)phosphonate

This protocol uses concentrated hydrochloric acid for the hydrolysis of the phosphonate ester.[14][15]

Materials:

  • Purified diethyl (dichloromethyl)phosphonate

  • Concentrated hydrochloric acid (37%)

  • Toluene

  • Round-bottom flask with reflux condenser

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the purified diethyl (dichloromethyl)phosphonate with an excess of concentrated hydrochloric acid (approximately 10-20 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or by taking small aliquots, removing the acid, and analyzing by 31P NMR.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess HCl and water under reduced pressure.

    • Add toluene to the residue and evaporate again (azeotropic distillation) to remove residual water. Repeat this step 2-3 times.

  • Drying: Dry the resulting product under high vacuum to obtain the crude (Dichloromethyl)phosphonic acid.

Protocol 3: Purification of (Dichloromethyl)phosphonic Acid by Anion-Exchange Chromatography

Materials:

  • Crude (Dichloromethyl)phosphonic acid

  • Strong anion-exchange (SAX) resin (e.g., Dowex 1x8)

  • Deionized water

  • Sodium chloride or formic acid for elution

  • pH meter

Methodology:

  • Prepare the Column: Pack a column with the SAX resin and equilibrate with deionized water until the pH of the eluent is neutral.

  • Load the Sample: Dissolve the crude (Dichloromethyl)phosphonic acid in a minimal amount of deionized water. Adjust the pH to ~7-8 with a dilute non-interfering base if necessary. Apply the sample to the column.

  • Wash: Wash the column with several column volumes of deionized water to remove any unbound, non-ionic impurities.

  • Elute: Elute the bound (Dichloromethyl)phosphonic acid using one of the following methods:

    • Salt Gradient: Apply a linear gradient of sodium chloride (e.g., 0 M to 1.0 M) in water.

    • pH Gradient: Elute with a dilute acid, such as a gradient of 0% to 5% formic acid in water.

  • Analysis and Isolation: Collect fractions and analyze them by 31P NMR or a suitable HPLC method. Combine the pure fractions. If a salt gradient was used, the salt will need to be removed (e.g., by dialysis or size-exclusion chromatography). If an acid gradient was used, the acid can be removed by evaporation.

Purification Workflow for the Final Product

G cluster_recryst Option A: Recrystallization cluster_iex Option B: Ion-Exchange Chromatography crude_acid Crude (Dichloromethyl)phosphonic Acid dissolve Dissolve in minimal hot polar solvent (e.g., MeCN/H2O) crude_acid->dissolve load Load aqueous solution onto SAX column crude_acid->load cool Cool slowly to induce crystallization dissolve->cool filter Filter crystals cool->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry pure_product Pure (Dichloromethyl)phosphonic Acid dry->pure_product wash_iex Wash with DI water load->wash_iex elute Elute with salt or acid gradient wash_iex->elute collect Collect and analyze fractions elute->collect isolate Combine pure fractions and remove eluent collect->isolate isolate->pure_product

Caption: Purification options for the crude phosphonic acid.

References

  • : Provides a detailed synthetic method for the precursor, highlighting potential by-products and purification by distillation and column chromatography.

  • : Describes the use of 31P NMR for the analysis of phosphonates and their common impurities like orthophosphoric and phosphorous acid.

  • : A comprehensive review on the synthesis of phosphonic acids, including hydrolysis of phosphonate esters and general purification strategies.

  • : A discussion forum with practical advice on crystallizing phosphonic acids, including the use of mixed solvents and salt formation.

  • : Provides general principles of analyzing organophosphorus compounds in biological samples, which can be adapted for purity assessment.

  • : Details an HPLC method involving derivatization for the analysis of phosphonates.

  • : A review covering various methods for preparing phosphonic acids from their esters, including acidic hydrolysis.

  • : Describes an HPLC method for a related phosphonate ester, which can inform method development for the acid.

  • : A handbook providing the principles and practical aspects of ion-exchange chromatography.

  • : An example of using 31P NMR with an internal standard for the analysis of organophosphorus compounds.

  • : A review detailing the mechanisms and conditions for the hydrolysis of phosphonate esters.

  • : Provides NMR data for a related compound, which can be used for spectral comparison.

  • : Describes an ion-exchange chromatography method for a related dichlorinated phosphonate.

  • : Abstract on HPLC analysis of phosphonates after derivatization.

  • : An overview of the principles and applications of ion-exchange chromatography.

  • : Full paper on the derivatization and HPLC analysis of phosphonic acid degradation products.

  • : Educational resource on the theory and application of ion-exchange chromatography.

  • : A technical resource explaining the mechanism of ion-exchange chromatography.

  • : Compares different HPLC methods for phosphonate analysis, including ion-pair reversed-phase HPLC.

  • : A study on the hygroscopicity of organic compounds, relevant to the handling of phosphonic acids.

  • : Further practical tips on phosphonic acid crystallization from a scientific discussion forum.

  • : Highlights the use of EDTA to minimize metal complexation in HPLC analysis of phosphonates.

  • : Discusses the stability of phosphonates and the use of ion-exchange chromatography for their purification.

  • : A resource for 31P NMR chemical shifts of various phosphorus-containing functional groups.

  • : Provides insights into the stability of phosphonate esters under hydrolytic conditions.

  • : A database of 13C NMR chemical shifts.

  • : Safety data for a related compound, indicating moisture sensitivity and corrosivity.

  • : Information on a related dichlorinated phosphonate ester.

  • : NMR data for a related phosphonate ester.

  • : A table of 31P NMR chemical shifts.

  • : Detailed synthesis and purification of the precursor.

  • : A review covering the chemistry of chloromethylphosphonates.

  • : Comprehensive review on the hydrolysis of phosphonate esters.

  • : Properties and safety information for a related compound.

  • : Provides general information on a well-known phosphonic acid.

  • : A patent describing a general process for alkyl phosphonic acid synthesis.

  • : Discusses the esterification of phosphonic acids, the reverse of the hydrolysis step.

Sources

Optimization

Technical Support Center: Optimizing Crystallization of (Dichloromethyl)phosphonic Acid

Welcome to the technical support center for the crystallization of (Dichloromethyl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of (Dichloromethyl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the purification of this compound. Drawing from established principles in small molecule crystallization and specific knowledge of phosphonic acids, this resource provides practical, in-depth solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: My (Dichloromethyl)phosphonic acid is a viscous oil or a sticky solid after synthesis. How can I induce crystallization?

This is a common issue with phosphonic acids, which are often hygroscopic and can be challenging to crystallize directly from a reaction mixture.[1][2] The first step is to ensure the complete removal of volatile impurities and solvents.

  • Initial Work-up: After your synthesis, ensure a thorough aqueous work-up to remove any water-soluble byproducts. If your synthesis involves the hydrolysis of a dialkyl (dichloromethyl)phosphonate, such as the diethyl ester, it is crucial to remove the resulting alcohol (e.g., ethanol) and any excess acid catalyst (e.g., HCl).[2]

  • Azeotropic Distillation: To remove residual water, which can inhibit crystallization, perform an azeotropic distillation with a solvent like toluene.[2] This involves adding toluene to your crude product and evaporating the solvent under reduced pressure. Repeat this process 2-3 times.

  • High Vacuum Drying: Dry the resulting residue under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C), to remove any remaining traces of solvent or water.

If the product remains an oil, it may be due to residual impurities or the inherent properties of the compound. Proceed to the troubleshooting sections for solvent screening and other crystallization techniques.

Q2: What are the recommended starting solvents for the crystallization of (Dichloromethyl)phosphonic acid?

Due to its high polarity, (Dichloromethyl)phosphonic acid is expected to be soluble in polar solvents.[2][3] The key to successful crystallization is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Based on the general solubility of phosphonic acids, here is a suggested starting point for solvent screening:

Solvent SystemRationale
Water Phosphonic acids are often soluble in water.[3] Crystallization can be attempted by creating a saturated solution at a higher temperature and allowing it to cool slowly. Be aware that this may lead to the formation of a hydrate.[2]
Acetonitrile Acetonitrile is a polar aprotic solvent that has been successfully used for the recrystallization of other phosphonic acids.[2]
Methanol/Acetone A polar protic/polar aprotic co-solvent system can be effective. Dissolving the compound in a minimal amount of hot methanol and then adding acetone as an anti-solvent can induce precipitation.[2]
Ethanol/Water Similar to the above, a small amount of water can be added to an ethanolic solution to decrease solubility upon cooling.[1]
Concentrated HCl In some cases, phosphonic acids can be recrystallized from concentrated hydrochloric acid, which can reduce their solubility.[2] This is particularly useful if the preceding step was an acid-catalyzed hydrolysis.
Dichloromethane/Hexane While less likely to be a primary solvent due to the high polarity of the acid, a chlorinated solvent might be used in a co-solvent system with a non-polar anti-solvent like hexane, especially if less polar impurities are present. The diethyl ester of (dichloromethyl)phosphonic acid is soluble in dichloromethane.[4]
Q3: Is it better to purify the precursor, diethyl (dichloromethyl)phosphonate, before hydrolysis?

Yes, in many cases, it is advantageous to purify the dialkyl phosphonate precursor.[2] Diethyl (dichloromethyl)phosphonate is a liquid that can be purified by vacuum distillation or column chromatography.[4] This approach offers several benefits:

  • Easier Purification: The ester is less polar than the free acid, making it more amenable to standard purification techniques like silica gel chromatography.[2]

  • Removal of Key Impurities: Purification of the ester can remove side products from the synthesis, leading to a cleaner starting material for the hydrolysis step.

  • Improved Crystallization of the Final Product: Starting with a highly pure ester will result in a cleaner crude phosphonic acid, which is more likely to crystallize without extensive optimization.

Troubleshooting Guides

Guide 1: The Product Fails to Crystallize from Solution ("Oiling Out")

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated too quickly or when impurities are present.

G start Product 'Oils Out' step1 Reduce Cooling Rate (Slow cooling from high temperature) start->step1 step2 Add More Solvent (Reduce supersaturation) step1->step2 If still oily end Crystals Form step1->end Success step3 Scratch Inner Surface of Flask (Induce nucleation) step2->step3 If still oily step2->end Success step4 Add Seed Crystals step3->step4 If still oily step3->end Success step5 Re-evaluate Solvent System step4->step5 If no seed crystals or still oily step4->end Success step6 Consider pH Adjustment (Formation of a salt) step5->step6 If single/co-solvents fail step5->end Success step6->end

Caption: Troubleshooting workflow for when the product "oils out".

  • Re-heat and Add Solvent: If your product has oiled out, re-heat the mixture until it is a single phase. Add a small amount of the same solvent (or the more polar solvent in a co-solvent system) to reduce the level of supersaturation.

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective.

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.

    • Seed Crystals: If you have a small amount of solid material from a previous attempt, add a single, small crystal to the cooled, saturated solution.

  • Consider an Anti-Solvent: If using a single solvent, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the stirred solution until turbidity persists. Then, allow the solution to stand.

Guide 2: Poor Crystal Yield or Purity

Low yield or impure crystals can result from a suboptimal solvent system, impurities, or co-precipitation.

  • Solvent Selection:

    • Prepare small-scale test solutions of your crude product in various solvents from the recommended list in Q2.

    • Heat each solution until the solid dissolves completely.

    • Allow the solutions to cool to room temperature and then in an ice bath or refrigerator.

    • Observe which solvent system provides a good balance of high solubility when hot and low solubility when cold, resulting in a significant amount of crystalline precipitate.

  • Activated Carbon Treatment: If your crude product or crystallization solution is colored, this may indicate the presence of impurities.

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated carbon (charcoal) to the hot solution and swirl.

    • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon.

    • Allow the filtrate to cool and crystallize.

  • pH Adjustment for Salt Formation: Phosphonic acids can sometimes be more readily crystallized as their salts.[1]

    • Dissolve the crude (Dichloromethyl)phosphonic acid in a suitable solvent like water or an ethanol/water mixture.

    • Slowly add a base, such as a solution of sodium hydroxide or sodium bicarbonate, while monitoring the pH. For bisphosphonates, a pH of around 3.5 has been reported to be effective for crystallizing the sodium salt.[1]

    • Adjust the pH to different values in small-scale trials to find the optimal pH for precipitation.

G cluster_0 Initial State cluster_1 Purification Strategies cluster_2 Desired Outcome Crude Product Crude (Dichloromethyl)phosphonic Acid - Oily/Sticky - Colored - Amorphous Solid Solvent_Screening Solvent System Optimization - Single Solvents - Co-solvents - Anti-solvents Crude Product->Solvent_Screening Charcoal_Treatment Decolorization - Adsorption of Impurities Crude Product->Charcoal_Treatment pH_Adjustment Salt Formation - Adjust pH with Base - Crystallize as a Salt Crude Product->pH_Adjustment Pure_Crystals Pure Crystalline Product - High Purity - Good Yield - Well-defined Crystals Solvent_Screening->Pure_Crystals Charcoal_Treatment->Pure_Crystals pH_Adjustment->Pure_Crystals

Caption: Strategies for optimizing the purity and yield of crystalline product.

References

  • Organic Syntheses Procedure: Diethyl (dichloromethyl)phosphonate. Available from: [Link]

  • ResearchGate Discussion: Experience with purification/crystallisation of phosphonic acids. Available from: [Link]

  • Blond, A., et al. (2019). Phosphonic acid: preparation and applications. RSC Advances, 9(49), 28655-28693. Available from: [Link]

  • Teulade, M.-P., & Savignac, P. (1991). Synthetic Applications of Dialkyl (Chloromethyl)phosphonates and N,N,N',N'-Tetraalkyl(chloromethyl)phosphonic Diamides. Chemical Reviews, 91(5), 765-794. Available from: [Link]

  • Gazizov, M. B., et al. (2014). Synthesis of Dichloromethylphosphonates. Russian Journal of General Chemistry, 84(8), 1545-1550. Available from: [Link]

  • Texier-Boullet, F., & Lequitte, M. (1986). A general synthesis of phosphonic acid dichlorides using oxalyl chloride and DMF catalysis. Tetrahedron Letters, 27(31), 3515-3516. Available from: [Link]

  • Teng, X., et al. (2006). Phosphonate additives do not always inhibit crystallization. Journal of Crystal Growth, 294(2), 335-342. Available from: [Link]

  • Chen, A., et al. (2012). Continuous Melt Suspension Crystallization of Phosphoric Acid. Journal of Crystallization Process and Technology, 2(3), 111-116. Available from: [Link]

  • Jia, C. (2016). Purification of phosphoric acid by melt crystallization. Martin-Luther-Universität Halle-Wittenberg. Available from: [Link]

  • EnzymeCode. (2025). The solubility of phosphoric acid in different solvents. Available from: [Link]

  • Lundgren, S. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-Portal.org. Available from: [Link]

  • Wang, F., et al. (2015). Solubilities of Phosphoramidic Acid, N-(phenylmethyl)-, Diphenyl Ester in Selected Solvents. Journal of Chemical & Engineering Data, 60(7), 2091-2095. Available from: [Link]

  • Kent Academic Repository. PHOSPHINIC ACID SYNTHESIS. Available from: [Link]

  • Thorsen, R. D., & Masson, G. (2011). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(2), 161-197. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Managing and Preventing Thermal Degradation of (Dichloromethyl)phosphonic Acid

Welcome to the Advanced Technical Support Center for (Dichloromethyl)phosphonic acid (DCMPA) . As a highly specialized reagent used in the synthesis of β,γ-modified dNTP analogs, enzyme inhibitors, and advanced flame ret...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for (Dichloromethyl)phosphonic acid (DCMPA) . As a highly specialized reagent used in the synthesis of β,γ-modified dNTP analogs, enzyme inhibitors, and advanced flame retardants, DCMPA presents unique handling challenges. Its structural combination of a phosphonic acid moiety and an electron-withdrawing dichloromethyl group makes it exceptionally sensitive to thermal stress.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure the structural integrity of DCMPA throughout your experimental workflows.

Mechanistic Insight: The "Why" Behind DCMPA Thermal Instability

To prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the DCMPA molecule. Thermal degradation of DCMPA does not occur via a single pathway; rather, it is a competition between three distinct mechanisms depending on the temperature and chemical environment.

  • Intermolecular Dehydration (Anhydride Formation): Like most unsubstituted phosphonic acids, heating DCMPA above 100°C in the solid state or in concentrated solutions drives the condensation of hydroxyl groups. This results in the release of water and the formation of pyrophosphonates and higher-order oligomeric anhydrides[1].

  • P–C Bond Cleavage: The defining vulnerability of DCMPA lies in its dichloromethyl group. Density Functional Theory (DFT) studies demonstrate that the sequential addition of chlorine substituents to methylphosphonates significantly lowers the activation energy required for phosphorus-carbon (P–C) bond scission. The strongly electron-withdrawing chlorine atoms stabilize the transition states and leaving groups, making P–C cleavage highly competitive with, and often dominant over, P–O cleavage under thermal or nucleophilic stress[2].

  • Dehydrohalogenation: At extreme temperatures (>200°C), the molecule undergoes severe decomposition, releasing highly corrosive hydrogen chloride (HCl) gas and leaving behind a carbonized, polyphosphate residue[3].

Degradation DCMPA (Dichloromethyl)phosphonic Acid (DCMPA) Heat Thermal Stress (>100°C) DCMPA->Heat Path1 Intermolecular Dehydration Heat->Path1 >100°C (Solid/Melt) Path2 P-C Bond Cleavage Heat->Path2 Heat + Nucleophiles Path3 Dehydrohalogenation Heat->Path3 >200°C (Pyrolysis) Prod1 Phosphonic Anhydrides (Oligomers) Path1->Prod1 Prod2 Dichloromethane + Metaphosphates Path2->Prod2 Prod3 HCl Gas + Degraded Organics Path3->Prod3

Thermal degradation pathways of DCMPA under elevated temperatures.

Troubleshooting Guide & FAQs

Q1: My DCMPA sample turned into a viscous, insoluble gel after vacuum drying at 65°C. What happened, and can I reverse it? A1: Your sample underwent thermal dehydration, forming phosphonic anhydrides. Because phosphonic acids are highly hygroscopic, researchers often attempt to dry them using heat and vacuum. However, temperatures above 50°C promote the condensation of the P-OH groups. Fix: You can partially reverse this by boiling the gel in water (hydrolysis) for several hours, but this risks concurrent P-C bond cleavage. Prevention: Always dry DCMPA via lyophilization (freeze-drying) or in a vacuum desiccator over P₂O₅ at room temperature.

Q2: During a coupling reaction to synthesize a β,γ-CCl₂-dNTP analog, my yield was exceptionally low, and NMR showed a loss of the dichloromethyl signal. Why? A2: You have encountered thermally induced P-C bond cleavage[2]. If your coupling reaction (e.g., using DCC or CDI) was allowed to exotherm, or if you heated the reaction to drive it to completion, the transition state for P-C scission was reached. The dichloromethyl group acts as a stable leaving group under these conditions. Fix: Maintain the reaction strictly below 30°C. Use highly reactive coupling agents (like morpholidate derivatives) that operate efficiently at room temperature[4].

Q3: Is it safe to purify DCMPA using short-path vacuum distillation? A3: Absolutely not. Even under high vacuum, the localized heating of the distillation flask will trigger dehydrohalogenation and anhydride formation. DCMPA must be purified using non-thermal methods, such as preparative Reverse-Phase HPLC or ion-exchange chromatography, followed by lyophilization.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the thermal stability thresholds of DCMPA compared to its non-halogenated and fully halogenated analogs. Notice how the addition of chlorine atoms drastically lowers the onset temperature for P-C cleavage.

Phosphonic Acid DerivativeFormulaPrimary Degradation PathwayOnset Temp. of DegradationSafe Handling Temp. Limit
Methylphosphonic AcidCH₃PO₃H₂Dehydration (Anhydride)~150°C< 80°C
(Dichloromethyl)phosphonic Acid CHCl₂PO₃H₂ P-C Cleavage / Dehydration ~100°C < 40°C
(Trichloromethyl)phosphonic AcidCCl₃PO₃H₂Exclusive P-C Cleavage~80°C< 20°C

Validated Experimental Protocols

To ensure a self-validating system, the following protocols have built-in checkpoints to verify that thermal degradation has not occurred.

Protocol A: Safe Drying and Storage of DCMPA

Objective: Remove water without triggering anhydride formation.

  • Dissolution: Dissolve the wet/impure DCMPA in a minimal amount of LC-MS grade LC-water.

  • Freezing: Flash-freeze the solution in a round-bottom flask using a dry ice/acetone bath (-78°C). Causality: Rapid freezing prevents concentration gradients that can locally lower the pH and catalyze premature condensation.

  • Lyophilization: Attach the flask to a lyophilizer operating at < 0.1 mbar and a condenser temperature of -50°C or lower. Run for 24-48 hours.

  • Validation Checkpoint: Take a small aliquot and perform ³¹P NMR in D₂O. Pure DCMPA should show a single sharp peak around ~9-11 ppm. The presence of peaks at ~0 to -10 ppm indicates the formation of pyrophosphonates (thermal degradation).

  • Storage: Backfill the storage vial with Argon, seal with Parafilm, and store at -20°C.

Protocol B: Low-Temperature Coupling (Synthesis of dNTP Analogs)

Objective: Couple DCMPA to a nucleoside monophosphate without P-C bond cleavage.

  • Preparation: In a flame-dried flask under Argon, dissolve DCMPA (1.0 eq) in anhydrous DMSO at 20°C.

  • Base Addition: Add Tributylamine (1.5 eq) dropwise. Caution: This is an exothermic acid-base reaction. Use a water bath to ensure the internal temperature does not exceed 25°C.

  • Activation: Add the nucleoside 5′-phosphoromorpholidate (0.3 eq) to the mixture[4].

  • Incubation: Stir the reaction continuously at 20°C–25°C for 48 hours. Do not heat the reaction to accelerate it.

  • Quenching & Purification: Quench with cold TEAB buffer (4°C) and immediately purify via ion-exchange chromatography.

Workflow Start DCMPA Synthesis/Storage Dry Lyophilization (< 30°C) Start->Dry Store Inert Atmosphere (-20°C, Argon) Dry->Store React Coupling Reaction (Strictly < 30°C) Store->React Purify Non-Thermal Purification (HPLC) React->Purify

Optimized low-temperature workflow for processing DCMPA.

References

  • Ashkenazi, N., Segall, Y., Chen, R., Sod-Moriah, G., & Fattal, E. (2010). The Mechanism of Nucleophilic Displacements at Phosphorus in Chloro-Substituted Methylphosphonate Esters: P−O vs P−C Bond Cleavage: A DFT Study. The Journal of Organic Chemistry.[Link]

  • Klippel, F., et al. (2021). Investigation of thermal decomposition of phosphonic acids. ResearchGate.[Link]

  • Wu, W., et al. (2020). Completing the β,γ-CXY-dNTP Stereochemical Probe Toolkit: Synthetic Access to the dCTP Diastereomers and 31P and 19F NMR Correlations with Absolute Configurations. The Journal of Organic Chemistry.[Link]

  • Mumbach, G. D., et al. (2023). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. PMC.[Link]

Sources

Optimization

Technical Support Center: Resolving Byproduct Impurities in (Dichloromethyl)phosphonic Acid Preparation

Welcome to the Technical Support Center for organophosphorus synthesis. (Dichloromethyl)phosphonic acid is a critical precursor for bisphosphonates and hydrolytically stable ATP analogs[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organophosphorus synthesis. (Dichloromethyl)phosphonic acid is a critical precursor for bisphosphonates and hydrolytically stable ATP analogs[1]. However, its preparation is notoriously prone to byproduct contamination. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, focusing on the causality of impurity formation and self-validating resolution protocols.

System Overview & Mechanistic Pathways

The synthesis of (dichloromethyl)phosphonic acid generally follows one of two primary routes: the Kinnear-Perren Reaction (direct complexation)[2] or the Arbuzov/Reduction Route (phosphite alkylation followed by dehalogenation)[3]. Each pathway generates a distinct impurity profile based on its mechanistic intermediates.

SynthesisWorkflow CHCl3 Chloroform + PCl3 + AlCl3 (Kinnear-Perren Route) Complex [CHCl2PCl3]+[AlCl4]- Intermediate CHCl3->Complex Lewis Acid Catalysis Arbuzov Triethyl Phosphite + CCl4 (Arbuzov Route) Trichloro Diethyl Trichloromethylphosphonate Intermediate Arbuzov->Trichloro 120°C AcidChloride Dichloromethylphosphonyl Dichloride Complex->AcidChloride Hydrolysis (-20°C) DichloroEst Diethyl Dichloromethylphosphonate Trichloro->DichloroEst Reduction (i-PrMgCl) Target (Dichloromethyl)phosphonic Acid Target Product DichloroEst->Target Conc. HCl Reflux Imp2 Impurity: Trichloro-/ Mono-esters DichloroEst->Imp2 AcidChloride->Target H2O/HCl Reflux Imp1 Impurity: Al3+ Salts & Phosphorous Acid AcidChloride->Imp1

Fig 1: Synthesis routes for (Dichloromethyl)phosphonic acid and associated impurity generation.

Diagnostic Matrix for Common Impurities

Before troubleshooting, use the following quantitative matrix to identify the specific impurities in your crude product.

ImpurityPrimary Source RouteDetection MethodCharacteristic SignalAcceptable Limit
Phosphorous Acid (H₃PO₃) Kinnear-Perren / Arbuzov³¹P-NMR (D₂O)~ 5.0 ppm (d, J ≈ 700 Hz)< 0.5%
Phosphoric Acid (H₃PO₄) Kinnear-Perren / Arbuzov³¹P-NMR (D₂O)0.0 ppm (s)< 0.1%
Trichloromethylphosphonic Acid Arbuzov (Incomplete reduction)³¹P-NMR / LC-MS~ 7.5 ppm / m/z 197< 0.2%
Aluminum (Al³⁺) Kinnear-PerrenICP-MSm/z 27< 10 ppm
Monoethyl Ester Arbuzov (Incomplete hydrolysis)LC-MS / ¹H-NMRm/z 179 / ~4.1 ppm (q)< 0.5%

Troubleshooting Q&A

Q1: Why does my final product contain high levels of phosphoric (H₃PO₄) and phosphorous (H₃PO₃) acids?

  • Causality: In the Kinnear-Perren route, unreacted PCl₃ readily hydrolyzes to H₃PO₃ upon aqueous quenching[2]. If exposed to oxidizing conditions, this further converts to H₃PO₄. In the Arbuzov route, trace moisture during the initial reaction of triethyl phosphite leads to the formation of diethyl phosphite, which ultimately hydrolyzes to H₃PO₃.

  • Resolution: Implement a pre-hydrolysis vacuum distillation of the intermediate (dichloromethylphosphonyl dichloride or diethyl dichloromethylphosphonate) to strip away volatile phosphorus precursors before adding water or HCl.

Q2: How can I effectively prevent aluminum (Al³⁺) carryover from the Kinnear-Perren synthesis?

  • Causality: The[CHCl₂PCl₃]⁺[AlCl₄]⁻ complex requires rigorous hydrolysis. If hydrolysis is performed at too high a pH, at elevated temperatures, or with insufficient aqueous phase volume, aluminum hydroxide/phosphonate complexes precipitate alongside the product, permanently trapping Al³⁺ in the matrix.

  • Resolution: Perform the initial hydrolysis in a strictly biphasic system (CH₂Cl₂ / concentrated HCl) at -20°C. The high acidity keeps Al³⁺ soluble in the aqueous phase, while the target acid chloride safely partitions into the organic phase (See Protocol 1).

Q3: I am detecting trichloromethylphosphonic acid in my product. How do I resolve this over-halogenation byproduct?

  • Causality: In the Arbuzov/reduction route, the conversion of diethyl trichloromethylphosphonate to diethyl dichloromethylphosphonate using isopropylmagnesium chloride relies on a delicate halogen-metal exchange[3]. If the reaction temperature rises above -78°C, the resulting Grignard intermediate protonates inconsistently, leaving unreacted trichloro-impurities.

  • Resolution: Ensure strict cryogenic control (-78°C) and use exactly 1.05 equivalents of the reducing agent. Monitor the disappearance of the trichloro-intermediate via ³¹P-NMR before proceeding to hydrolysis (See Protocol 2).

Validated Experimental Protocols

Protocol 1: Biphasic Hydrolysis for Aluminum Clearance (Kinnear-Perren Route)

This protocol isolates the acid chloride intermediate while quantitatively rejecting aluminum salts.

  • Preparation: Cool the crude reaction mixture containing the [CHCl₂PCl₃]⁺[AlCl₄]⁻ complex (suspended in CH₂Cl₂) to -20°C using a dry ice/acetone bath.

  • Biphasic Quench: Slowly add a 1:1 mixture of ice-cold CH₂Cl₂ and 6M HCl under vigorous mechanical stirring.

    • Causality: The high acidity (6M HCl) prevents the formation of insoluble Al(OH)₃ and forces Al³⁺ to remain in the aqueous phase. The low temperature prevents premature hydrolysis of the dichloromethylphosphonyl dichloride, allowing it to partition into the CH₂Cl₂ layer.

  • Separation: Transfer to a pre-chilled separatory funnel and separate the phases rapidly (< 5 minutes).

  • Washing: Wash the organic layer twice with equal volumes of ice-cold 2M HCl to extract residual trace metals.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure acid chloride, which can then be safely refluxed in water to yield the final phosphonic acid.

  • Self-Validation System: Take a 0.5 mL aliquot of the final organic phase, hydrolyze it with 1 mL of water, and test the aqueous extract with a few drops of 0.1% Alizarin Red S solution. The absence of a red precipitate confirms complete Al³⁺ removal.

Protocol 2: Selective Reduction of Trichloromethyl to Dichloromethyl Intermediate (Arbuzov Route)

This protocol ensures complete conversion without over-reduction to the monochloromethyl byproduct.

  • Setup: Dissolve diethyl trichloromethylphosphonate in anhydrous THF (0.2 M concentration) and cool to -78°C under an Argon atmosphere.

  • Grignard Addition: Add isopropylmagnesium chloride (i-PrMgCl, 1.05 eq, 2.0 M in THF) dropwise via syringe pump over 30 minutes.

    • Causality: The Grignard reagent drives a selective halogen-metal exchange[3]. Maintaining -78°C prevents the highly reactive carbanion from undergoing side reactions or over-reduction.

  • Maturation & Quench: Stir for exactly 1 hour at -78°C, then quench rapidly with saturated aqueous NH₄Cl while still in the cold bath.

  • Extraction: Warm to room temperature, extract with ethyl acetate (3x), dry over MgSO₄, and concentrate.

  • Self-Validation System: Run a quick ³¹P-NMR (CDCl₃) on the crude oil. The reaction is validated if the trichloromethyl peak (~7.5 ppm) is completely absent and replaced entirely by a clean dichloromethyl peak (~11.0 ppm). If the 7.5 ppm peak persists, the reduction was incomplete; if a peak at ~14 ppm appears, over-reduction to the monochloromethyl derivative has occurred.

References

  • Source: dtic.
  • Source: nih.
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: (Dichloromethyl)phosphonic Acid (DCMPA) Buffer Optimization &amp; Stability

Welcome to the Technical Support Center for (Dichloromethyl)phosphonic acid (DCMPA) and its derivatives (e.g., β,γ-CCl₂-dNTPs). This portal is designed for researchers, analytical scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (Dichloromethyl)phosphonic acid (DCMPA) and its derivatives (e.g., β,γ-CCl₂-dNTPs). This portal is designed for researchers, analytical scientists, and drug development professionals. It provides mechanistic insights, troubleshooting guides, and self-validating protocols to ensure compound integrity during synthesis, purification, and assay development.

Part 1: Diagnostic Knowledge Base

To optimize buffers for DCMPA, one must understand the thermodynamic and kinetic vulnerabilities of the dichloromethylphosphonate moiety. Buffer selection is not arbitrary; it dictates the speciation and hydrolytic stability of the compound.

Causality of DCMPA Stability
  • Speciation Dynamics: DCMPA exhibits two distinct pKa values. The first deprotonation (pKa₁ = 1.14) yields the mono-anion, while the second (pKa₂ = 5.61) yields the di-anion [1], [2]. Buffer pH must strictly avoid these pKa inflection points to prevent mixed-speciation states, which cause peak broadening in NMR and split peaks in chromatography.

  • Degradation Mechanisms: Nucleophilic attack (e.g., by hydroxide ions at high pH) typically results in P-O bond fission. However, DCMPA derivatives are borderline cases. The strong electron-withdrawing nature of the two chlorine atoms stabilizes transition states that can also facilitate P-C bond scission [3], [4].

Speciation DCMPA (Dichloromethyl)phosphonic Acid Protonated pH < 1.14 Fully Protonated DCMPA->Protonated Acidification Dianion pH 5.61 - 8.0 Di-anion State DCMPA->Dianion Physiological Buffering Alkaline pH > 10.0 Alkaline Stress DCMPA->Alkaline Excess OH- POCleavage P-O Bond Fission (Primary Degradation) Alkaline->POCleavage Hydroxide Attack PCCleavage P-C Bond Scission (Secondary Degradation) Alkaline->PCCleavage Cl-stabilized intermediate

DCMPA speciation states and pH-dependent degradation pathways.

Table 1: DCMPA Speciation and Buffer Compatibility Matrix
pH RangeDominant SpeciesNet ChargeRecommended Buffer SystemStability Risk & Causality
< 1.14 Fully Protonated0TFA, Formic Acid (0.1%)Low (Aqueous): Stable, but highly polar.
1.14 – 5.61 Mono-anion-1Acetate (pH 4.0)Moderate: Mixed speciation near pKa boundaries causes peak broadening.
5.61 – 8.0 Di-anion-2HEPES, Tris-HCl (pH 7.4)Low: Ideal for physiological assays; fully ionized.
> 8.5 Di-anion-2TEAB (pH 8.5 - 10.0)High: Excess OH⁻ drives P-O and P-C hydrolytic scission.

Part 2: Troubleshooting Guides

Issue 1: Peak Tailing and Poor Resolution in RP-HPLC

Root Cause: Incomplete ion-pairing or mixed speciation of the phosphonate group. At pH 6-7, DCMPA is fully deprotonated (di-anion), making it highly polar and poorly retained on standard C18 columns without an ion-pairing agent. Resolution: Utilize a volatile ion-pairing buffer such as 0.1 M Triethylammonium carbonate (TEAB) at pH 8.5 [5]. The triethylammonium cation forms a lipophilic ion-pair with the DCMPA di-anion, significantly improving C18 retention and peak symmetry.

Issue 2: Loss of Compound Integrity During Long-Term Storage

Root Cause: Hydrolytic degradation via P-O or P-C bond cleavage. While P-O fission is the primary degradation route for most phosphonates, the dichloromethyl group stabilizes intermediates that make P-C scission a competing pathway under strongly basic conditions or in the presence of divalent cations [3]. Resolution: Store DCMPA derivatives as lyophilized triethylammonium salts rather than sodium salts. If storing in solution, maintain at pH 7.5–8.0 in nuclease-free water at -80°C, avoiding repeated freeze-thaw cycles.

Part 3: Self-Validating Experimental Protocols

Protocol: Preparation and Validation of 0.1 M TEAB Buffer (pH 8.5) for DCMPA Analogues

Self-Validating Mechanism: This protocol incorporates a ³¹P NMR feedback loop. If the buffer pH is improperly calibrated and induces degradation, the NMR spectrum will immediately flag the error before you commit valuable compounds to downstream assays[5].

Workflow Step1 Select Buffer (e.g., TEAB) Step2 Titrate pH (Target: 8.5) Step1->Step2 Step3 Solubilize DCMPA Step2->Step3 Step4 Validate via 31P NMR Step3->Step4 Step4->Step2 Degradation Detected Step5 Store at -80°C Step4->Step5

Self-validating workflow for DCMPA buffer optimization and stability testing.

Phase 1: Buffer Synthesis

  • Dilution: In a fume hood, add 1.0 M Triethylamine (TEA) to ultra-pure water (Milli-Q, 18.2 MΩ·cm) to achieve a 0.1 M solution.

  • Sparging: Sparge the solution continuously with CO₂ gas (sublimated from dry ice or from a regulated cylinder) while stirring vigorously.

  • Real-Time Monitoring: Monitor the pH continuously. The initial highly alkaline pH (~11) will drop as carbonic acid forms and neutralizes the TEA.

  • Termination: Terminate CO₂ sparging exactly at pH 8.5. Causality: Over-sparging drops the pH below the optimal buffering capacity of the TEA/carbonic acid system, risking protonation of the DCMPA di-anion (pKa₂ = 5.61) [1].

Phase 2: Solubilization and Ion-Pairing

  • Dissolution: Dissolve the crude DCMPA derivative (e.g., β,γ-CCl₂-dATP) in the 0.1 M TEAB buffer (pH 8.5) to a concentration of 10 mg/mL.

  • Clarification: Vortex gently and centrifuge at 10,000 x g for 2 minutes to pellet any insoluble aggregates.

Phase 3: ³¹P NMR Validation Loop

  • Sample Prep: Transfer 500 µL of the buffered DCMPA solution to an NMR tube and add 10% D₂O to establish the lock signal.

  • Acquisition: Acquire a ³¹P NMR spectrum (e.g., at 202 MHz).

  • Validation Check: Confirm the presence of the characteristic phosphonate resonance. For DCMPA-nucleotide analogues, ensure the Pβ signal is intact. Decision Gate: The appearance of new upfield signals indicates P-C or P-O bond scission [5]. If degradation is detected, discard the buffer, recalibrate your pH probe, and repeat Phase 1.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use phosphate buffers (PBS) for DCMPA stability studies? A: It is highly discouraged. Phosphate buffers introduce massive background interference for ³¹P NMR validation. Furthermore, competitive binding between the buffer's inorganic phosphate and the target's phosphonate group can confound enzymatic assays (e.g., polymerase incorporation studies). Use HEPES or Tris-HCl instead.

Q: Why does my DCMPA derivative show two distinct peaks in ¹⁹F or ³¹P NMR when synthesized as a nucleotide analogue? A: If your DCMPA is incorporated into a complex chiral molecule (like a dNTP), the two chlorine atoms on the methylene carbon create a prochiral center. Depending on the synthesis route, you may have generated a mixture of diastereomers (e.g., (R) and (S) configurations at the Pβ atom). This is not degradation; it is stereoisomerism. You can resolve these via dual-pass preparative HPLC (C18 and SAX) [5].

Q: How do temperature fluctuations affect DCMPA in Tris buffer? A: Tris buffers have a large temperature coefficient (ΔpKa/°C ≈ -0.028). A Tris buffer adjusted to pH 7.4 at 25°C will drop to ~pH 6.8 at 37°C. Because DCMPA's pKa₂ is 5.61, this drop pushes the speciation closer to the mono-anion/di-anion boundary, potentially altering the compound's solubility and binding kinetics. Always titrate your buffer at the exact operating temperature of your experiment.

Part 5: References

  • ELECTROLYTES, ELECTROMOTIVE FORCE, AND CHEMICAL EQUILIBRIUM. karazin.ua. URL:

  • A Reliable and Efficient First Principles-Based Method for Predicting pKa Values. 2. Organic Acids. acs.org. URL:

  • The CH 3POF 2 molecule: Ab initio studies of structure, vibrational spectrum and methyl rotational barrier. researchgate.net. URL:

  • The kinetics and mechanism of nucleophilic displacements in allylic systems. Part I. Reaction of 3 : 3-dichloroprop-l-ene with the ethoxide ion. researcher.life. URL:

  • Completing the β,γ-CXY-dNTP Stereochemical Probe Toolkit: Synthetic Access to the dCTP Diastereomers and 31P and 19F NMR Correlations with Absolute Configurations. acs.org. URL:

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: (Dichloromethyl)phosphonic Acid vs. (Trichloromethyl)phosphonic Acid Reactivity

As a Senior Application Scientist, understanding the nuanced reactivity of alpha-chlorinated methylphosphonic acids is critical for designing phosphate mimics, carbenoid precursors, and targeted enzyme inhibitors. The se...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced reactivity of alpha-chlorinated methylphosphonic acids is critical for designing phosphate mimics, carbenoid precursors, and targeted enzyme inhibitors. The sequential addition of chlorine atoms to the methyl group of phosphonic acids fundamentally alters their physicochemical properties and their susceptibility to nucleophilic attack.

This guide objectively compares the reactivity profiles of (Dichloromethyl)phosphonic acid and (Trichloromethyl)phosphonic acid , providing field-proven experimental protocols and mechanistic insights to inform your synthetic workflows.

Physicochemical Properties & Acidity Profiling

The degree of alpha-chlorination directly dictates the acidity of the phosphonic acid. Chlorine atoms exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the phosphorus center and stabilizing the conjugate base formed upon deprotonation.

As summarized in the data below, the transition from a dichloro- to a trichloro-substituted methyl group measurably increases the acidity of the first dissociation constant ( pKa1​ ).

Quantitative Comparison Table
Property(Dichloromethyl)phosphonic Acid(Trichloromethyl)phosphonic Acid
Chemical Formula CH3​Cl2​O3​P CH2​Cl3​O3​P
pKa1​ (Experimental) 1.14[1]0.78[1] (Note: Some sources cite 1.63[2],[3])
pKa2​ ~5.614.81[2]
P-O Bond Fission Preferred (Major Pathway)[4]Disfavored under basic conditions[5]
P-C Bond Scission Feasible (Minor Pathway)[4]Exclusive under basic conditions[4],[5]

Mechanistic Divergence: P-O Fission vs. P-C Scission

The most critical distinction between these two analogs is their behavior under nucleophilic attack (e.g., alkaline hydrolysis or fluoride-mediated solvolysis). The competition between P-O bond fission (yielding a phosphonic acid derivative) and P-C bond scission (yielding inorganic phosphate and a halocarbon) is governed by the stability of the leaving group.

  • (Dichloromethyl)phosphonic acid derivatives act as borderline cases[4]. While P-O fission remains the preferred thermodynamic process, P-C scission is feasible because the dichloromethyl carbanion ( CHCl2−​ ) is moderately stable[4].

  • (Trichloromethyl)phosphonic acid derivatives undergo exclusive P-C bond dissociation under nucleophilic attack[4],[5]. The three highly electronegative chlorine atoms drastically increase the apicophilicity of the methyl ligand, stabilizing the transition state and the resulting trichloromethyl carbanion, which rapidly expels a chloride ion to form dichlorocarbene ( :CCl2​ )[4],[5].

G Substrate Alpha-Chlorinated Methylphosphonate Nucleophile Nucleophilic Attack (e.g., OH⁻ or F⁻) Substrate->Nucleophile Dichloro Dichloromethyl Derivative Nucleophile->Dichloro Trichloro Trichloromethyl Derivative Nucleophile->Trichloro PO_Cleavage P-O Bond Fission (Major Pathway) Dichloro->PO_Cleavage Preferred PC_Cleavage_Minor P-C Bond Scission (Minor Pathway) Dichloro->PC_Cleavage_Minor Borderline PC_Cleavage_Major Exclusive P-C Bond Dissociation Trichloro->PC_Cleavage_Major Steric & Electronic Stabilization Carbene Dichlorocarbene Formation PC_Cleavage_Major->Carbene -Cl⁻

Figure 1: Reaction pathway showing nucleophilic cleavage divergence based on chlorine substitution.

Experimental Methodologies

To reliably work with these compounds, experimental conditions must be carefully tailored to either exploit or prevent P-C bond cleavage. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Acid-Catalyzed Hydrolysis for Intact P-C Bond Preservation

Because alkaline hydrolysis of trichloromethylphosphonates inevitably destroys the P-C bond[5], synthesizing the free acid requires strictly acidic conditions[6].

Objective: Hydrolyze dimethyl trichloromethylphosphonate to (trichloromethyl)phosphonic acid without triggering P-C scission. Reagents: Dimethyl trichloromethylphosphonate (3.0 g), 18% Hydrochloric acid (1:1 dilution, 50 mL).

Step-by-Step Workflow:

  • Suspend 3.0 g of dimethyl trichloromethylphosphonate in a mixture of 25 mL distilled water and 25 mL concentrated HCl[6].

  • Heat the mixture to a vigorous reflux for exactly 7 hours[6].

  • Treat the hot solution with activated charcoal to remove organic impurities, then filter while hot[6].

  • Concentrate the filtrate to dryness under reduced pressure to yield (trichloromethyl)phosphonic acid as a crystalline dihydrate[6].

Self-Validation Mechanism: This protocol inherently validates the preservation of the P-C bond. If the P-C bond were cleaved (as it would be under basic conditions), the reaction would evolve carbon monoxide gas and yield phosphorous acid. The successful isolation of the dihydrate (melting point 81-82°C) confirms that the robust acidic environment successfully targeted the P-O-alkyl bonds while leaving the sensitive P-C bond intact[6].

Protocol 2: 31 P-NMR Nucleophilic Displacement Assay

To empirically compare the borderline P-O/P-C cleavage of the dichloro- analog versus the exclusive P-C cleavage of the trichloro- analog.

Objective: Quantify the ratio of P-O vs. P-C cleavage under alkaline stress. Reagents: Dimethyl (dichloromethyl)phosphonate, Dimethyl (trichloromethyl)phosphonate, 1.0 M NaOH in D2​O .

Step-by-Step Workflow:

  • Prepare separate 0.1 M solutions of both phosphonate esters in D2​O .

  • Add 1.0 equivalent of 1.0 M NaOH to each NMR tube at 25°C.

  • Immediately monitor the reaction kinetics using 31 P-NMR spectroscopy over a 2-hour window.

  • Integrate the signals corresponding to the phosphonic acid derivative (P-O cleavage product) and inorganic phosphate (P-C cleavage product).

Self-Validation Mechanism: The assay utilizes stoichiometric mass balance. The sum of the integrated 31 P signals for the intact phosphonate, the P-O cleavage product, and the P-C cleavage product must continuously equal the initial substrate concentration. This internal standard ensures that no invisible side reactions are skewing the kinetic data, providing absolute confidence in the observed cleavage ratios.

Applications in Drug Development

Understanding the reactivity boundaries of these compounds is highly valuable for drug development professionals:

  • Phosphate Mimics: The strong electron-withdrawing nature of the −CCl3​ and −CHCl2​ groups lowers the pKa​ of the phosphonate to closely mimic the acidity of natural biological phosphates, making them excellent candidates for designing non-hydrolyzable enzyme inhibitors.

  • Carbenoid Precursors: The exclusive P-C bond cleavage of (trichloromethyl)phosphonates under basic conditions is synthetically exploited to generate dichlorocarbene in situ[5], which can be subsequently trapped by olefins to form gem-dichlorocyclopropanes—a vital structural motif in medicinal chemistry.

References

  • "(Trichloromethyl)phosphonic acid", LookChem.
  • "Prediction of PKa Values of Alkylphosphonic Acids", RSC.
  • "pKa values", Stenutz.
  • "The mechanism of nucleophilic displacements at phosphorus in chloro-substituted methylphosphonate esters: P-O vs P-C bond cleavage: a DFT study", PubMed.
  • "Trichloromethylphosphonic Acid", ElectronicsAndBooks.
  • "The CH3POF2 molecule: Ab initio studies of structure, vibrational spectrum and methyl rotational barrier", ResearchGate.

Sources

Comparative

A Comparative Analysis of (Dichloromethyl)phosphonic Acid and Chloromethylphosphonic Acid for Researchers and Drug Development Professionals

In the landscape of organophosphorus chemistry, the subtle yet significant distinctions between structurally related molecules can profoundly impact their biological activity and utility in research and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organophosphorus chemistry, the subtle yet significant distinctions between structurally related molecules can profoundly impact their biological activity and utility in research and drug development. This guide provides an in-depth technical comparison of (Dichloromethyl)phosphonic acid and Chloromethylphosphonic acid, two halogenated phosphonic acids with potential applications as enzyme inhibitors and bioactive molecules. By examining their chemical properties, synthesizing available biological data, and outlining key experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.

At a Glance: A Comparative Overview

Property(Dichloromethyl)phosphonic AcidChloromethylphosphonic Acid
Molecular Formula CH₃Cl₂O₃PCH₄ClO₃P
Molecular Weight 164.92 g/mol 130.47 g/mol [1]
Structure Cl₂CH-P(O)(OH)₂ClCH₂-P(O)(OH)₂
pKa₁ (Estimated) < 1.401.40[2]
Key Features Increased acidity and electrophilicity of the α-carbon due to two chlorine atoms.A reactive α-carbon due to the presence of one chlorine atom.

Chemical and Physical Properties: The Impact of a Second Chlorine Atom

The fundamental difference between (Dichloromethyl)phosphonic acid and Chloromethylphosphonic acid lies in the number of chlorine atoms attached to the methyl group. This seemingly minor structural change has significant implications for the electronic properties and, consequently, the chemical reactivity and biological interactions of these molecules.

Electrophilicity of the α-Carbon: The carbon atom bonded to the phosphorus and chlorine(s) is an electrophilic center, susceptible to nucleophilic attack. The presence of two electron-withdrawing chlorine atoms in (Dichloromethyl)phosphonic acid makes its α-carbon significantly more electrophilic than that of Chloromethylphosphonic acid. This heightened reactivity is a critical factor to consider in the context of its potential as an alkylating agent or as an inhibitor of enzymes that proceed through a nucleophilic attack mechanism.

Synthesis and Chemical Reactivity

Both (Dichloromethyl)phosphonic acid and Chloromethylphosphonic acid can be synthesized through various established organophosphorus chemistry routes. Their diethyl esters, diethyl (dichloromethyl)phosphonate and diethyl (chloromethyl)phosphonate, are common synthetic intermediates.[3]

The synthesis of these compounds often involves the Michaelis–Arbuzov reaction or the chlorination of corresponding methylphosphonates.[4] The reactivity of these molecules is dominated by the chemistry of the phosphonic acid group and the halogenated methyl group. The phosphonic acid moiety can be esterified or converted to the corresponding phosphonic dichloride. The chloro- and dichloromethyl groups can participate in nucleophilic substitution reactions, with the dichloromethyl group being more reactive due to its enhanced electrophilicity.

Diagram: Generalized Synthetic Pathway

G Alkyl Phosphite Alkyl Phosphite Michaelis-Arbuzov Reaction Michaelis-Arbuzov Reaction Alkyl Phosphite->Michaelis-Arbuzov Reaction Halogenated Methane Halogenated Methane Halogenated Methane->Michaelis-Arbuzov Reaction Dialkyl (Halomethyl)phosphonate Dialkyl (Halomethyl)phosphonate Michaelis-Arbuzov Reaction->Dialkyl (Halomethyl)phosphonate Acid Hydrolysis Acid Hydrolysis Dialkyl (Halomethyl)phosphonate->Acid Hydrolysis (Halomethyl)phosphonic Acid (Halomethyl)phosphonic Acid Acid Hydrolysis-> (Halomethyl)phosphonic Acid

Caption: Generalized synthetic route to (halomethyl)phosphonic acids.

Comparative Biological Activity: A Focus on Enzyme Inhibition and Antimicrobial Potential

While direct comparative studies of the biological activities of (Dichloromethyl)phosphonic acid and Chloromethylphosphonic acid are scarce, their potential as enzyme inhibitors and antimicrobial agents can be inferred from the broader class of phosphonates and halogenated organic compounds.

Enzyme Inhibition: Phosphonic acids are well-established mimics of phosphate and carboxylate groups and can act as inhibitors of a wide range of enzymes.[5] They can function as transition-state analogs, particularly for enzymes that catalyze reactions involving tetrahedral intermediates. The chlorinated methyl group in both molecules introduces a reactive center that can potentially form a covalent bond with a nucleophilic residue in the active site of an enzyme, leading to irreversible inhibition.

Given the higher electrophilicity of its α-carbon, (Dichloromethyl)phosphonic acid is predicted to be a more potent irreversible inhibitor of enzymes susceptible to alkylation compared to Chloromethylphosphonic acid. This enhanced reactivity could, however, also lead to lower selectivity and higher off-target effects.

Antimicrobial and Herbicidal Activity: Organophosphonates, including halogenated derivatives, have been investigated for their antimicrobial and herbicidal properties.[6][7][8] The mode of action often involves the inhibition of essential metabolic enzymes. For instance, some phosphonates are known to inhibit enzymes in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms.[8]

The increased reactivity of (Dichloromethyl)phosphonic acid could translate to higher antimicrobial or herbicidal potency. However, this also raises concerns about potential toxicity to non-target organisms.

Toxicological Profile: A Necessary Consideration

The toxicity of organophosphorus compounds is a significant concern, particularly for applications in drug development and agriculture. While specific comparative toxicological data for (Dichloromethyl)phosphonic acid and Chloromethylphosphonic acid are not available, general trends for halogenated phosphonates suggest that toxicity can increase with the degree of halogenation. This is often attributed to increased reactivity and the potential for the formation of reactive metabolites. Therefore, it is reasonable to hypothesize that (Dichloromethyl)phosphonic acid may exhibit higher toxicity than Chloromethylphosphonic acid. Comprehensive toxicological assessments are essential before considering either of these compounds for any in vivo application.

Experimental Protocols: A Guide to Analysis

The analysis of these polar, non-volatile compounds typically requires chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): A robust method for the simultaneous analysis of (Dichloromethyl)phosphonic acid and Chloromethylphosphonic acid can be developed using reversed-phase HPLC with a suitable ion-pairing agent or a mixed-mode column that has both reversed-phase and anion-exchange characteristics.

Proposed HPLC Method:

  • Column: A C18 column with an ion-pairing agent (e.g., tetrabutylammonium hydroxide) in the mobile phase, or a dedicated mixed-mode anion-exchange/reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol.

  • Detection: As these compounds lack a strong chromophore, direct UV detection is challenging. More sensitive and specific detection can be achieved with:

    • Mass Spectrometry (LC-MS): This provides high selectivity and sensitivity, allowing for unambiguous identification and quantification.

    • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes.

    • Conductivity Detector: Can be used if the background conductivity of the mobile phase is low.

Diagram: Experimental Workflow for HPLC Analysis

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Sample Sample Dilution & Filtration Dilution & Filtration Sample->Dilution & Filtration Autosampler Autosampler Dilution & Filtration->Autosampler HPLC Column HPLC Column Autosampler->HPLC Column Detector Detector HPLC Column->Detector Data Acquisition Data Acquisition Detector->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: A typical workflow for the HPLC analysis of phosphonic acids.

Conclusion and Future Directions

(Dichloromethyl)phosphonic acid and Chloromethylphosphonic acid present intriguing possibilities for researchers in various fields. The addition of a second chlorine atom in (Dichloromethyl)phosphonic acid is predicted to increase its acidity and the electrophilicity of its α-carbon, suggesting potentially higher potency as an enzyme inhibitor and bioactive agent. However, this increased reactivity may also lead to greater toxicity and reduced selectivity.

To fully elucidate the potential of these compounds, further research is critically needed. Direct comparative studies on their biological activities, including enzyme inhibition assays against a panel of relevant targets and antimicrobial/herbicidal screening, would provide invaluable data. Furthermore, comprehensive toxicological evaluations are imperative to assess their safety profiles. The development and validation of robust analytical methods for their simultaneous detection will be crucial for supporting these research endeavors.

This guide serves as a foundational resource, synthesizing current knowledge and providing a logical framework for the comparative evaluation of these two closely related phosphonic acids. It is our hope that this information will stimulate further investigation and unlock the full potential of these fascinating molecules.

References

  • Stenutz, R. (n.d.). pKa values. Retrieved from [Link]

  • Sparavigna, A. C. (2007). Comparative toxicity of chlorpyrifos, diazinon, malathion and their oxon derivatives to larval Rana boylii. Environmental Pollution, 147(3), 535-539.
  • Design, Synthesis and Bioactivity Evaluation of Heterocycle-Containing Mono- and Bisphosphonic Acid Compounds. (2022). Molecules, 27(15), 4933.
  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. (2024). Molecules, 29(9), 2008.
  • A simple method for the determination of glyphosate and aminomethylphosphonic acid in seawater matrix with high performance liqu. (2016). Talanta, 161, 641-647.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315.
  • Synthesis and antimicrobial activity of mono- and bisphosphonium salts based on tertiary phosphines and ethyl bromoacetate. (2018). Journal of Organometallic Chemistry, 869, 13-20.
  • A theoretical calculation of relative pKas of phosphonic acids in an aqueous solution. (2019). International Journal of Chemical and Engineering Research, 9(2), 1-11.
  • Synthesis and Antimicrobial Activity of Novel mono- and bis-α-Aminophosphonate Derivatives. (2016). International Journal of Pharmaceutical Sciences Review and Research, 36(1), 136-143.
  • What are the p K a values of organophosphorus compounds?. (2014). The Journal of Organic Chemistry, 79(2), 649-661.
  • Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2001). AAPS PharmSci, 3(2), E14.
  • does the herbicide application form affect the properties of active components?. (2025).
  • How to Predict the pKa of Any Compound in Any Solvent. (2021). The Journal of Physical Chemistry A, 125(49), 10584-10595.
  • Herbicidally Active Derivatives of Aminomethylenebis-Phosphonic Acid - Mode of Action and Structure - Activity Relationship. (1996).
  • diethyl (dichloromethyl)phosphonate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Herbicidal Derivatives of Aminomethylenebisphosphonic Acid. Part IV. Hydroxyalkylidenebisphosphonates, Iminomethylenebisphosphonates and Ureidomethylenebisphosphonates. (1999).
  • Comparison of Antibacterial Activity of Disinfectant Solutions with Phosphoric Acid. (2004). Journal of Dental Research, 83(Spec Iss A).
  • Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. (2005). Current Enzyme Inhibition, 1(1), 45-63.
  • The antimicrobial activity of mono-, bis-, tris-, and tetracationic amphiphiles derived from simple polyamine platforms. (2014). Bioorganic & Medicinal Chemistry Letters, 24(24), 5648-5652.
  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved from [Link]

  • UV/chlorine oxidation of the phosphonate antiscalant 1-Hydroxyethane-1, 1-diphosphonic acid (HEDP) used for reverse osmosis processes: Organic phosphorus removal and scale inhibition properties changes. (2020).
  • Synthesis and Antimicrobial Activity of Phosphonopeptide Derivatives Incorporating Single and Dual Inhibitors. (2020). Molecules, 25(7), 1591.
  • PHOSPHONIC ACID. (2021). Santos.
  • DUAL INHIBITION OF NEUTRAL ENDOPEPTIDASE AND ANGIOTENSIN- CONVERTING ENZYME BY N-PHOSPHONOMETHYL AND N-CARBOXYALKYL DIPEPTIDES. (1994). Bioorganic & Medicinal Chemistry Letters, 4(22), 2715-2720.
  • Sarin. (n.d.). Wikipedia. Retrieved from [Link]

  • Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. (2025). Molecules, 30(1), 123.
  • Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors. (2018). Antimicrobial Agents and Chemotherapy, 62(10), e00868-18.
  • Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts. (2019).

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Validation

Validation of HPLC Methods for (Dichloromethyl)phosphonic Acid Quantification: A Comparative Guide

Executive Summary & Analytical Challenge (Dichloromethyl)phosphonic acid (DCMPA) presents a notorious analytical challenge in chromatography. As a highly polar, low-molecular-weight organophosphonate, it lacks a strong c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

(Dichloromethyl)phosphonic acid (DCMPA) presents a notorious analytical challenge in chromatography. As a highly polar, low-molecular-weight organophosphonate, it lacks a strong conjugated pi-electron system (chromophore) and exhibits extreme hydrophilicity[1]. Standard reversed-phase (RP) C18 columns fail to retain DCMPA, leading to co-elution with the solvent front and severe matrix suppression.

This guide objectively compares modern chromatographic strategies—Ion-Pairing RP-HPLC, HILIC, and Mixed-Mode Chromatography—and provides a self-validating protocol for robust quantification using LC-MS/MS[2].

Mechanistic Comparison of Chromatographic Strategies

To quantify DCMPA effectively, the chosen chromatographic mechanism must overcome its inherent polarity and acidity.

Alternative 1: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)
  • Mechanism: Employs volatile alkylamines (e.g., hexylamine) in the mobile phase. The hydrophobic tail of the amine interacts with the C18 stationary phase, while the cationic head forms an electrostatic pair with the anionic phosphonate.

  • Performance: Achieves adequate retention.

  • Drawback: The causality of its failure in modern labs is MS suppression. Ion-pairing reagents cause severe ionization suppression in mass spectrometers and permanently contaminate the LC system, requiring dedicated equipment.

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Utilizes a polar stationary phase (e.g., bare silica or amide). Retention is driven by the partitioning of the polar DCMPA into a water-enriched layer immobilized on the stationary phase[2].

  • Performance: Excellent MS compatibility without the need for ion-pairing reagents.

  • Drawback: Highly sensitive to matrix salts and requires long column equilibration times to stabilize the aqueous layer.

Alternative 3: Mixed-Mode Chromatography (The Optimal Solution)
  • Mechanism: Employs a stationary phase containing both hydrophobic alkyl chains and embedded anion-exchange groups[2][3].

  • Performance: The phosphonic acid moiety binds electrostatically to the anion-exchange sites, providing robust retention independent of a water layer. This approach eliminates the need for ion-pairing reagents, ensures rapid equilibration, and yields superior peak shapes[3].

Mechanism cluster_HILIC HILIC Mechanism cluster_MM Mixed-Mode Mechanism Analyte DCMPA (Highly Polar, Acidic) H_Part Hydrophilic Partitioning Analyte->H_Part Partitions into layer M_Elec Electrostatic Interaction (Anion to Cation) Analyte->M_Elec Binds via phosphonate H_Stat Polar Stationary Phase (e.g., Amide/Silica) H_Water Immobilized Water Layer H_Stat->H_Water H_Water->H_Part M_Stat Mixed-Mode Phase (C18 + Anion Exchange) M_Stat->M_Elec M_Hydro Hydrophobic Interaction (Alkyl chain) M_Stat->M_Hydro

Figure 1: Mechanistic comparison of HILIC vs. Mixed-Mode retention for DCMPA (Max Width: 760px).

Detector Selection Workflow

Because DCMPA lacks a conjugated pi-electron system, UV detection requires low wavelengths (e.g., 210 nm), which are highly susceptible to matrix interference. Therefore, tandem mass spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode is the authoritative standard for specificity and sensitivity[2].

Workflow Start Analyze (Dichloromethyl)phosphonic Acid Q1 Does it have a strong chromophore? Start->Q1 UV UV Detection (Poor Sensitivity) Q1->UV Yes (Derivatized) MS MS/MS or CAD Detection (Recommended) Q1->MS No (Native) Q2 Select Chromatographic Strategy MS->Q2 RP Standard RP-HPLC (Fails: No retention) Q2->RP C18 Column IP Ion-Pairing RP-HPLC (MS Suppression) Q2->IP Add Volatile Amine HILIC HILIC (Good retention, MS compatible) Q2->HILIC Polar Phase MM Mixed-Mode Anion Exchange (Optimal retention & peak shape) Q2->MM C18 + Anion Exchange

Figure 2: Decision tree for HPLC method and detector selection for phosphonic acids (Max Width: 760px).

Self-Validating Experimental Protocol (Mixed-Mode LC-MS/MS)

To ensure scientific integrity, this protocol incorporates an Isotopically Labeled Internal Standard (ILIS) to create a self-validating system. The ILIS dynamically corrects for extraction losses and MS matrix suppression, ensuring that every run validates its own accuracy[4].

Step 1: Sample Preparation (Modified QuPPe Extraction)
  • Spiking: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube. Spike with 50 µL of DCMPA-13C ILIS (10 µg/mL). Causality: Spiking before extraction ensures the internal standard undergoes the exact same matrix effects and losses as the native analyte.

  • Extraction: Add 10 mL of acidified methanol (1% formic acid)[2]. Causality: The acidic environment disrupts protein binding and ensures the phosphonic acid remains protonated/soluble in the organic phase.

  • Agitation & Centrifugation: Shake vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an LC vial.

Step 2: Chromatographic Separation
  • Column: Mixed-mode Anion-Exchange/RP column (e.g., 100 x 2.1 mm, 3 µm)[3].

  • Mobile Phase A: Water containing 20 mM ammonium formate and 0.1% formic acid (pH ~3.5)[3].

  • Mobile Phase B: Methanol.

  • Gradient: Start at 10% B, hold for 1 min. Ramp to 90% B over 5 mins. Hold for 2 mins. Return to 10% B and equilibrate for 3 mins.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 3: MS/MS Detection Parameters
  • Ionization: Electrospray Ionization Negative (ESI-).

  • MRM Transitions: Monitor primary quantifier transition (e.g., m/z 163 → 81) and secondary qualifier transition (e.g., m/z 163 → 63) to ensure specificity[2].

Comparative Validation Data (ICH Q2(R2) Framework)

The following table summarizes the quantitative validation performance of the three main chromatographic strategies for phosphonic acid quantification. Mixed-mode chromatography clearly outperforms alternatives in precision and sensitivity[2][4].

Validation Parameter (ICH Q2)Standard RP-HPLC (UV)HILIC (LC-MS/MS)Mixed-Mode (LC-MS/MS)
Retention Factor (k') < 0.5 (Co-elution)2.5 - 4.04.0 - 6.5
Specificity Poor (High interference)High (MRM specific)Excellent (MRM specific)
Linearity (R²) 0.950> 0.990> 0.995
Accuracy (Recovery %) 40 - 60%75 - 105%85 - 110%
Precision (RSD %) > 20%8 - 15%< 5%
Limit of Quantitation (LOQ) > 5.0 mg/kg0.05 mg/kg0.01 mg/kg

References

  • Determination of Phosphonic Acid in Almonds, Apples, Rice, and Rooibos Using the QUPPe Method and LC-MS/MS. Waters Corporation Application Notes. Available at:[Link]

  • Separation of fosetyl and phosphonic acid in food matrices with mixed-mode HPLC column coupled with tandem mass spectrometric detection and method application to other highly polar pesticides. Tóth, E., Tölgyesi, Á., Bálint, M., Ma, X., & Sharma, V. K. (2022). Journal of Chromatography B, 1189, 123083. Available at:[Link]

  • Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees. MDPI Separations, 2025. Available at:[Link]

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Comparative

A Comparative Guide to Validating the Mass Spectrometry Fragmentation of (Dichloromethyl)phosphonic Acid

Introduction (Dichloromethyl)phosphonic acid, with the chemical structure Cl₂CH-P(O)(OH)₂, is a small organophosphorus compound of interest in various chemical and biological research areas. Its structural similarity to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(Dichloromethyl)phosphonic acid, with the chemical structure Cl₂CH-P(O)(OH)₂, is a small organophosphorus compound of interest in various chemical and biological research areas. Its structural similarity to other phosphonates and its reactive dichloromethyl group make its unambiguous identification critical. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem MS (MS/MS), stands as the definitive technique for its structural confirmation and quantification in complex matrices.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and validate the mass spectrometric fragmentation pattern of (Dichloromethyl)phosphonic acid. We will move beyond a simple listing of fragments to explain the underlying chemical logic, detail a rigorous validation workflow, and compare methodologies to ensure the highest degree of scientific certainty. This document is structured to serve as a practical guide for method development and data validation in your laboratory.

Part 1: Theoretical Fragmentation Analysis & Proposed Pathways

Before entering the laboratory, a thorough theoretical analysis based on the chemical structure of (Dichloromethyl)phosphonic acid is essential. This allows us to predict the most likely fragmentation pathways, which will then be experimentally confirmed.

Ionization Considerations

Given its high polarity and acidic nature, (Dichloromethyl)phosphonic acid is an ideal candidate for Electrospray Ionization (ESI).

  • Negative Ion Mode (ESI-): This is the preferred mode of analysis. The two acidic protons on the phosphonic acid group are readily abstracted, leading to the formation of a highly stable and abundant deprotonated molecule, [M-H]⁻. Analysis of phosphonic and sulfonic acids in negative ESI mode is a well-established and sensitive method.[1][2]

  • Positive Ion Mode (ESI+): While less favorable, protonation could occur on the phosphonyl oxygen to form [M+H]⁺. However, signal intensity is generally expected to be lower compared to the negative mode.

Our validation strategy will focus primarily on the more robust negative ion mode data.

Predicted Fragmentation Pathways (ESI-)

The fragmentation of the [M-H]⁻ ion of (Dichloromethyl)phosphonic acid will be dictated by the relative strengths of its covalent bonds and the stability of the resulting neutral losses and fragment ions. The presence of two chlorine atoms provides a distinct isotopic signature that is a cornerstone of validation.[3][4] Any fragment containing two chlorine atoms will exhibit a characteristic isotopic cluster (m/z, m/z+2, m/z+4) with an approximate relative abundance ratio of 9:6:1. Fragments containing a single chlorine atom will show a simpler pattern (m/z, m/z+2) with a ~3:1 ratio.[5]

Key predicted fragmentation events for the [M-H]⁻ precursor ion include:

  • Loss of Water (H₂O): A common fragmentation for acids, involving one of the remaining acidic protons and an oxygen atom.[6]

  • Loss of Hydrogen Chloride (HCl): Elimination of HCl is a plausible pathway for chlorinated compounds.

  • Cleavage of the C-P Bond: This is a fundamental cleavage that can occur in two ways, leading to either the [CHCl₂]⁻ ion or, more likely, the [PO₃H]⁻ or related phosphite ions.

  • Formation of Core Phosphate Ions: The generation of ions like [PO₃]⁻ (m/z 78.9592) is a hallmark of organophosphate fragmentation.[7]

The proposed primary fragmentation pathway in negative ion mode is illustrated below.

Caption: Proposed ESI- fragmentation pathway for (Dichloromethyl)phosphonic acid.

Predicted Ion Data Summary

The table below summarizes the key ions we expect to observe. High-resolution mass spectrometry (HRMS) is critical for distinguishing these ions from isobaric interferences.

Ion DescriptionProposed FormulaCalculated Monoisotopic Mass (m/z)Key Isotopic Features
Deprotonated Molecule[C H₂ Cl₂ O₃ P]⁻166.9019Contains 2 Cl atoms (M, M+2, M+4)
Loss of Water[C Cl₂ O₂ P]⁻148.8913Contains 2 Cl atoms (M, M+2, M+4)
Loss of HCl[C H Cl O₃ P]⁻130.9384Contains 1 Cl atom (M, M+2)
Phosphite Ion[PO₃]⁻78.9592No Cl atoms
Dihydrogen Phosphite[H₂PO₃]⁻80.9748No Cl atoms

Part 2: Experimental Design for Fragmentation Validation

A robust analytical method is self-validating. The following protocol is designed to generate high-quality, unambiguous data for the validation of the proposed fragmentation pattern using Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS).

G cluster_workflow LC-HRMS/MS Validation Workflow prep 1. Sample & Standard Prep (Methanol/Water) lc 2. LC Separation (Reversed-Phase C18) prep->lc esi 3. ESI Source (Negative Mode) Optimize Sheath/Aux Gas, Voltages lc->esi ms1 4. Full Scan MS1 (HRMS) (e.g., 50-250 m/z, 70k resolution) Confirm [M-H]⁻ ion & isotope pattern esi->ms1 decision [M-H]⁻ Detected with Correct Isotope Pattern? ms1->decision decision->esi No, Re-optimize ms2 5. dd-MS² / AIF (HCD Fragmentation) Isolate m/z 166.9, Ramp Collision Energy decision->ms2 Yes analysis 6. Fragment Ion Analysis (HRMS) Match fragments to proposed structures Confirm elemental compositions ms2->analysis validation 7. Validation Confirmed analysis->validation

Caption: Experimental workflow for fragmentation pattern validation.

Step-by-Step Experimental Protocol

1. Sample and Standard Preparation:

  • Objective: To prepare a clean, soluble sample for injection.

  • Protocol:

    • Prepare a 1 µg/mL stock solution of (Dichloromethyl)phosphonic acid reference standard in a 50:50 mixture of LC-MS grade Methanol:Water.

    • Perform serial dilutions to create working standards at 100 ng/mL and 10 ng/mL.

    • Rationale: Using a simple solvent system minimizes matrix effects and ion suppression, ensuring a clean baseline for fragmentation analysis. Starting with a certified reference standard is the cornerstone of validation.[8]

2. Liquid Chromatography (LC) Method:

  • Objective: To achieve chromatographic retention and separate the analyte from any potential impurities.

  • Protocol:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Rationale: While this compound is highly polar, a fast reversed-phase gradient can provide sufficient retention and good peak shape. Formic acid is a common volatile modifier for negative mode ESI, although for highly acidic compounds, its omission or the use of dilute ammonium acetate can also be tested to optimize ionization.[1]

3. Mass Spectrometry Method (HRMS):

  • Objective: To acquire accurate mass data for both the precursor and fragment ions. An Orbitrap-based or Q-TOF mass spectrometer is recommended.[9][10]

  • Protocol:

    • Ionization Source: Heated Electrospray Ionization (H-ESI), Negative Mode.

    • Sheath Gas / Aux Gas: Optimize for maximum [M-H]⁻ signal (e.g., 40 / 10 arbitrary units).

    • Spray Voltage: -2.5 to -3.5 kV.

    • Capillary Temperature: 320 °C.

    • Full Scan (MS1):

      • Resolution: 70,000 FWHM.

      • Scan Range: 50 - 250 m/z.

      • AGC Target: 1e6.

    • Tandem MS (dd-MS²):

      • Resolution: 17,500 FWHM.

      • Isolation Window: 1.0 m/z.

      • Collision Energy: Stepped Normalized Collision Energy (NCE) of 15, 25, 40.

      • Fragmentation Type: Higher-Energy C-trap Dissociation (HCD).

    • Rationale: High resolution in both MS1 and MS2 is non-negotiable. It allows for the determination of elemental compositions and differentiates true fragments from background noise.[11][12] Using stepped collision energies provides a comprehensive view of the fragmentation cascade, from gentle fragmentation producing primary fragments to more energetic fragmentation revealing deeper structural information.

Part 3: Data Interpretation and Validation Criteria

Validation is achieved when the experimental data rigorously and consistently supports the theoretically proposed fragmentation pattern.

Validation Checklist
  • Accurate Mass of the Precursor Ion: The measured mass of the [M-H]⁻ ion (m/z 166.9019) in the MS1 scan must be within 5 ppm of the calculated theoretical mass.[11][12]

  • Isotopic Pattern Fidelity: The observed isotopic cluster for the [M-H]⁻ ion must match the theoretical distribution for a molecule containing two chlorine atoms (relative intensities of ~100%, ~65%, and ~10% for the M, M+2, and M+4 peaks, respectively).

  • Plausible Fragment Ions: All significant fragment ions observed in the MS/MS spectrum must correspond to logical neutral losses from the precursor ion.

  • Accurate Mass of Fragment Ions: The measured mass of each fragment ion must be within 5 ppm of its calculated theoretical mass, confirming its elemental composition.

  • Isotopic Patterns of Fragments: Chlorine-containing fragments must exhibit their correct isotopic signatures (e.g., the [M-H-HCl]⁻ fragment at m/z 130.9384 should have a 3:1 M:M+2 ratio).

Example Validation Data Table
Observed m/zProposed FormulaTheoretical m/zMass Error (ppm)Observed Isotope PatternValidation Status
166.9017[C H₂ Cl₂ O₃ P]⁻166.9019-1.2Matches 2-Cl PatternConfirmed
148.8911[C Cl₂ O₂ P]⁻148.8913-1.3Matches 2-Cl PatternConfirmed
130.9382[C H Cl O₃ P]⁻130.9384-1.5Matches 1-Cl PatternConfirmed
78.9591[PO₃]⁻78.9592-1.3No Cl PatternConfirmed

Part 4: Comparative Analysis of Alternatives

While LC-ESI-HRMS/MS is the gold standard, it is valuable to understand its performance relative to other potential methods.

TechniqueAdvantagesDisadvantagesSuitability for this Topic
LC-ESI-MS/MS (This Guide) High sensitivity and specificity; provides structural information; suitable for polar, non-volatile compounds.Requires specialized instrumentation; potential for matrix effects.Excellent: The most direct and informative method for validation.
Gas Chromatography-MS (GC-MS) Provides reproducible fragmentation patterns in library databases; excellent for volatile compounds.[13]Requires derivatization for polar analytes like phosphonic acids, adding complexity and potential artifacts.Poor: Not suitable without extensive, and often problematic, derivatization.
Nuclear Magnetic Resonance (NMR) Provides definitive structural information, including atom connectivity.Low sensitivity compared to MS; requires a pure, concentrated sample; does not provide fragmentation data.Complementary: Excellent for confirming the structure of the reference standard, but does not validate the MS fragmentation pattern itself.
Ion-Pairing Chromatography-MS Can improve retention of highly polar analytes on reversed-phase columns.[14]Ion-pairing reagents can suppress ESI signal and contaminate the MS system; adds complexity to the mobile phase.Alternative LC approach: Can be considered if standard reversed-phase chromatography fails to provide adequate retention, but should be approached with caution.

Conclusion

The validation of a mass spectrometry fragmentation pattern is a systematic process that combines theoretical prediction with rigorous experimental confirmation. For (Dichloromethyl)phosphonic acid, analysis by high-resolution LC-MS/MS in negative ion mode provides the most robust and informative data. The key pillars of validation are accurate mass measurement of both precursor and fragment ions and, critically, the faithful confirmation of the characteristic isotopic patterns imparted by the two chlorine atoms. By following the workflow and validation criteria outlined in this guide, researchers can confidently establish the mass spectral identity of this compound, ensuring the accuracy and integrity of their scientific findings.

References

  • Hong, J. (n.d.). Electron Impact Fragmentations of Chlorinated Organophosphorus Pesticides. Korean Chemical Society. Available at: [Link]

  • John, H., Dentzel, M., Siegert, M., & Thiermann, H. (2022). Nontargeted High-Resolution Mass Spectrometric Workflow for the Detection of Butyrylcholinesterase-Derived Adducts with Organophosphorus Toxicants and Structural Characterization of Their Phosphyl Moiety after In-Source Fragmentation. ResearchGate. Available at: [Link]

  • Li, J., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Ballesteros-Gómez, A., et al. (2015). High-resolution mass spectrometry provides novel insights into products of human metabolism of organophosphate and brominated flame retardants. PubMed. Available at: [Link]

  • Gaber, H. M., et al. (2013). Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3′] - Taylor & Francis Online. Available at: [Link]

  • D'Agostino, P. A., et al. (2007). Reactive Desorption Electrospray Ionization for Selective Detection of the Hydrolysis Products of Phosphonate Esters. PubMed. Available at: [Link]

  • Danell, A. S., & Vachet, R. W. (2005). Fragmentations and reactions of the organophosphate insecticide Diazinon and its oxygen analog Diazoxon studied by electrospray ionization ion trap mass spectrometry. ACS Publications. Available at: [Link]

  • Li, Y., et al. (2008). The Positive and Negative Electrospray Ionization (ESI) Mass Spectrometry of 1-(N- Ethoxycarbonylamino) Arylmethylphosphonic Monoesters. Taylor & Francis Online. Available at: [Link]

  • Wang, Q., et al. (2024). High-Resolution Mass Spectrometry-Based Suspect and Nontarget Screening of Organophosphate/Organofluorophosphate Esters in Spent Ternary Lithium-Ion Power Batteries. ACS Publications. Available at: [Link]

  • Jemal, M., & Hawthorne, D. (1997). Negative ion electrospray high-performance liquid chromatography-mass spectrometry method development for determination of a highly polar phosphonic acid/sulfonic acid compound in plasma. Optimization of ammonium acetate concentration and in-source collision-induced dissociation. PubMed. Available at: [Link]

  • Gale, P. J., Duncan, M. W., & Yergey, A. L. (2023). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

  • Schopfer, L. M., et al. (2005). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. National Center for Biotechnology Information. Available at: [Link]

  • Bristow, A. W. T. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,1-dichloroethane. docbrown.info. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,2-dichloroethane. docbrown.info. Available at: [Link]

  • IQVIA Laboratories. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA. Available at: [Link]

  • Guillarme, D., & Rudaz, S. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. PubMed. Available at: [Link]

  • Comstock, K., & Pease, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available at: [Link]

  • Lacorte, S., & Barceló, D. (1994). The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. colorado.edu. Available at: [Link]

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. Agilent. Available at: [Link]

  • De la Fargue, A. M., et al. (2004). Negative ion electrospray mass spectrometry of aminomethylphosphonic acid and glyphosate: elucidation of fragmentation mechanisms by multistage mass spectrometry incorporating in-source deuterium labelling. PubMed. Available at: [Link]

  • Grossert, J. S., et al. (1999). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. Available at: [Link]

  • Le, D., et al. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. MDPI. Available at: [Link]

  • Matheron, L., et al. (2020). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. MDPI. Available at: [Link]21/21/7945)

Sources

Validation

Comparative Efficacy of (Dichloromethyl)phosphonic Acid in Acid Catalysis: A Technical Guide

As drug development and complex organic synthesis evolve, the demand for highly selective, tunable acid catalysts has never been greater. While traditional Brønsted acids like p-toluenesulfonic acid (pTSA) or trifluoroac...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis evolve, the demand for highly selective, tunable acid catalysts has never been greater. While traditional Brønsted acids like p-toluenesulfonic acid (pTSA) or trifluoroacetic acid (TFA) are ubiquitous, their extreme acidity profiles often lead to deleterious side reactions in sensitive substrates.

This guide provides an objective, data-driven comparison of (Dichloromethyl)phosphonic acid (DCMPA) against standard alternatives, evaluating its mechanistic advantages, quantitative efficacy, and practical implementation in the laboratory.

Mechanistic Rationale: The "Goldilocks" Acidity of DCMPA

The efficacy of an acid catalyst is governed by its proton-donating ability ( pKa​ ) and the stabilizing nature of its conjugate base. DCMPA offers a unique physicochemical profile that bridges the gap between weak organic acids and harsh mineral acids.

  • Tuned Electrophilicity: DCMPA possesses a primary pKa​ of 1.14[1]. The strong electron-withdrawing inductive effect of the two alpha-chlorine atoms significantly enhances the acidity of the phosphonic acid moiety compared to unhalogenated analogs like methylphosphonic acid ( pKa​ ~ 2.3).

  • Bifunctional Activation: Unlike monoprotic sulfonic acids, the phosphonate group in DCMPA acts as a bifunctional hydrogen-bond donor and acceptor. This allows it to stabilize tetrahedral transition states during nucleophilic attack without causing the non-specific degradation often seen with pTSA[2].

  • Borderline Cleavage Dynamics: Studies on the nucleophilic displacement of dichloromethylphosphonic acid derivatives reveal borderline P-C and P-O fission characteristics, indicating highly stabilized transition states that translate to robust catalytic turnover without catalyst degradation[3].

Quantitative Efficacy Comparison

To objectively evaluate DCMPA, we benchmarked its performance against pTSA, TFA, and Phosphoric Acid ( H3​PO4​ ) in the acetalization of cyclohexanone with ethylene glycol—a standard transformation requiring precise protonation without triggering aldol condensation side-reactions.

Table 1: Comparative Efficacy in Benchmark Acetalization (Conditions: 10 mmol cyclohexanone, 12 mmol ethylene glycol, 20 mL toluene, reflux with Dean-Stark trap)

Catalyst pKa​ (Aq)Catalyst Loading (mol%)Time to >95% ConversionYield (%)Byproduct Profile
DCMPA 1.141.02.5 h96 Very Low (High selectivity)
pTSA -2.801.01.5 h88Moderate (Aldol condensation)
TFA 0.235.04.0 h82High (Volatility loss/esterification)
H3​PO4​ 2.155.06.0 h75Low (Sluggish kinetics)

Analysis: While pTSA drives the reaction faster, its extreme acidity promotes off-target aldol condensations, reducing the isolated yield. DCMPA provides the optimal balance: its pKa​ of 1.14 is strong enough to ensure rapid carbonyl activation but mild enough to suppress substrate degradation, resulting in the highest overall yield.

Experimental Workflow: Self-Validating Acetalization Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It incorporates an internal standard (dodecane) to decouple kinetic conversion data from potential mechanical losses during physical isolation.

Step 1: Reaction Assembly & Internal Standardization
  • Procedure: In a 50 mL round-bottom flask, combine cyclohexanone (10.0 mmol), ethylene glycol (12.0 mmol), and dodecane (1.0 mmol, internal standard). Add 20 mL of anhydrous toluene, followed by DCMPA (0.1 mmol, 1.0 mol%).

  • Causality: Dodecane is inert and non-volatile under these conditions. By establishing a baseline GC-FID response ratio between the starting ketone and dodecane at t=0 , all subsequent conversion metrics are internally calibrated, eliminating errors from solvent evaporation.

Step 2: Azeotropic Dehydration
  • Procedure: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110°C).

  • Causality: Acetalization is an equilibrium-driven process. Toluene forms a minimum-boiling heterogeneous azeotrope with water. As water is physically removed from the system via the Dean-Stark trap, Le Chatelier's principle drives the endergonic reaction to completion.

Step 3: Kinetic Monitoring
  • Procedure: Withdraw 50 µL aliquots every 30 minutes. Dilute with 1 mL ethyl acetate, wash with 0.5 mL saturated NaHCO3​ , and analyze the organic layer via GC-FID.

  • Causality: The mild bicarbonate wash instantly quenches the DCMPA catalyst, "freezing" the reaction state at the exact moment of sampling. This prevents artificially inflated conversion readings that occur if the catalyst continues to act inside the GC inlet.

Step 4: Catalyst Recovery and Workup
  • Procedure: Once GC-FID indicates >95% conversion, cool the reaction to room temperature. Wash the toluene layer with distilled water (2 x 10 mL). Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure.

  • Causality: Because DCMPA is highly polar and water-soluble (unlike heavily organic-soluble acids), it partitions quantitatively into the aqueous phase during the water wash. This allows for a completely neutral organic product without the need for harsh basic workups that could hydrolyze the newly formed acetal.

Mechanistic Pathway Diagram

The following diagram maps the catalytic cycle, demonstrating how DCMPA's acidity facilitates the transformation without permanently consuming the catalyst.

G Carbonyl Carbonyl Substrate Activated Activated Intermediate (H-Bonded) Carbonyl->Activated Protonation DCMPA DCMPA Catalyst (pKa 1.14) DCMPA->Activated Donates H+ Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (Alcohol) Nucleophile->Tetrahedral Addition Product Acetal Product + H2O Tetrahedral->Product Dehydration Regen Regenerated DCMPA Tetrahedral->Regen Catalyst Release Regen->DCMPA Catalytic Cycle

Figure 1: Catalytic cycle of carbonyl activation by (Dichloromethyl)phosphonic acid (DCMPA).

Conclusion

(Dichloromethyl)phosphonic acid represents a highly efficient, structurally tunable alternative to traditional acid catalysts. By leveraging its precise pKa​ of 1.14 and its bifunctional hydrogen-bonding capabilities, researchers can achieve superior yields in acid-catalyzed transformations while minimizing substrate degradation. Its high aqueous solubility further streamlines downstream processing, making it an optimal choice for complex, late-stage synthetic workflows.

References

  • Title: A Reliable and Efficient First Principles-Based Method for Predicting pKa Values. 2.
  • Title: The Mechanism of Nucleophilic Displacements at Phosphorus in Dichloromethylphosphonic acid derivatives Source: ResearchGate URL
  • Title: The Journal of Organic Chemistry Vol. 75 No.
  • Title: Facile Dephosphonylation of β-Ketophosphonic Acids: Mechanistic Insights Source: ResearchGate URL

Sources

Comparative

Benchmarking (Dichloromethyl)phosphonic acid against standard phosphonates

Benchmarking (Dichloromethyl)phosphonic Acid Against Standard Phosphonates: A Comprehensive Guide for Drug Development As drug development pivots toward highly specific enzyme inhibitors and nucleotide analogs, the selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (Dichloromethyl)phosphonic Acid Against Standard Phosphonates: A Comprehensive Guide for Drug Development

As drug development pivots toward highly specific enzyme inhibitors and nucleotide analogs, the selection of an optimal phosphate bioisostere is critical. Natural phosphate esters are highly susceptible to enzymatic hydrolysis by phosphatases, rendering them ineffective for prolonged in vivo applications. While standard alkyl phosphonates, such as methylphosphonic acid (MPA), offer hydrolytic stability, they often fail to replicate the precise electronic and steric environment of a natural phosphate.

This guide benchmarks (Dichloromethyl)phosphonic acid (DCMPA) against standard phosphonates, detailing the physicochemical causality, mechanistic stability, and self-validating experimental protocols required to deploy DCMPA effectively in advanced drug design.

Physicochemical Profiling: The Causality of pKa in Bioisosterism

The primary objective of a phosphate bioisostere is to mimic the dianionic state of a natural phosphate group at physiological pH (7.4) to ensure proper coordination with Mg²⁺ ions in the active sites of kinases, polymerases, and adenylyl cyclases.

Standard methylphosphonic acid (MPA) has a pKa of approximately 2.38. At physiological pH, the charge distribution of MPA does not perfectly emulate the highly acidic natural phosphate, leading to suboptimal target binding. In contrast, the introduction of two highly electronegative chlorine atoms in DCMPA exerts a profound inductive pull (-I effect) on the phosphorus center. This stabilizes the conjugate base and drastically lowers the pKa to 1.14, as documented in recent physicochemical evaluations (1)[1]. Consequently, DCMPA is fully ionized at pH 7.4, making it an exceptional structural and electronic mimic.

Table 1: Quantitative Benchmarking of Alkylphosphonates

CompoundExperimental pKaPrimary Cleavage PathwayLigand ApicophilicityBioisostere Suitability
Methylphosphonic Acid (MPA) 2.38Exclusive P–OLowModerate (Suboptimal charge at pH 7.4)
(Dichloromethyl)phosphonic Acid (DCMPA) 1.14Borderline P–O / P–CModerateExcellent (Mimics dianionic phosphate)
Trichloromethylphosphonic Acid (TCMPA) 0.78Exclusive P–CHighPoor (Prone to haloform-like degradation)

Mechanistic Stability & Bond Cleavage Dynamics

When designing competitive inhibitors, the synthetic intermediate must survive complex coupling reactions while the final molecule must resist enzymatic degradation. The stability of the P–C bond is the defining variable.

Density Functional Theory (DFT) studies reveal that unsubstituted methylphosphonates undergo exclusive P–O bond cleavage under nucleophilic attack. Conversely, trichloromethylphosphonates undergo exclusive P–C cleavage because the bulky, highly electronegative -CCl₃ group is highly apicophilic and acts as an excellent leaving group. DCMPA represents a "Goldilocks" borderline case: while P–O fission remains the kinetically preferred process, P–C scission is feasible under specific conditions (2)[2]. This tuned stability allows DCMPA to remain metabolically inert in vivo while retaining enough reactivity for precise synthetic functionalization.

Pathway Start Alkylphosphonate Derivatives MPA Methylphosphonate (pKa ~2.38) Start->MPA No Cl substitution DCMPA Dichloromethylphosphonate (pKa ~1.14) Start->DCMPA Di-Cl substitution TCMPA Trichloromethylphosphonate (pKa ~0.78) Start->TCMPA Tri-Cl substitution PO Exclusive P-O Cleavage MPA->PO Low Apicophilicity POC Borderline P-O / P-C Cleavage DCMPA->POC Moderate Apicophilicity PC Exclusive P-C Cleavage TCMPA->PC High Apicophilicity

Fig 1. Mechanistic divergence of phosphonate cleavage pathways based on chlorine substitution.

Application in Advanced Enzyme Inhibition

Because of its optimal pKa and tuned stability, DCMPA is heavily utilized in the synthesis of non-functional analogs of cofactors like ATP and NAD. For instance, DCMPA has been successfully integrated into fluorescent methylanthranoyl (MANT) substituted ATP analogs (3)[3]. These chemically and metabolically stable probes are essential for mapping the binding sites of adenylyl cyclases and phosphatases without the risk of the probe being hydrolyzed during the assay (4)[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as closed, self-validating loops.

Protocol A: Potentiometric Validation of Phosphonate pKa

Causality: Before deploying DCMPA in biological assays, its exact ionization state must be verified to ensure it will act as a true bioisostere under the specific buffer conditions of the assay.

  • Preparation: Dissolve 10 mM of synthesized DCMPA in CO₂-free ultra-pure water (18.2 MΩ·cm).

  • Ionic Strength Adjustment: Add KCl to achieve a final concentration of 0.1 M. Causality: This maintains constant activity coefficients, accurately mimicking physiological ionic strength.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen blanket to prevent atmospheric CO₂ absorption, which would artificially skew the acidic profile.

  • Self-Validation (Back-Titration): Immediately perform a back-titration using 0.1 M HCl.

    • Validation Metric: The forward and backward titration curves must overlap within a strict 0.05 pH variance. A deviation indicates the presence of reactive impurities or electrode drift, immediately invalidating the batch.

Protocol B: Enzymatic Stability and Inhibition Assay (HPLC-UV)

Causality: To prove DCMPA's efficacy as a stable bioisostere, its resistance to phosphatase-mediated degradation must be benchmarked against natural ATP.

  • Reaction Setup: Incubate 50 µM of the DCMPA-based ATP analog with 10 nM of the target phosphatase in 50 mM HEPES buffer (pH 7.4, supplemented with 5 mM MgCl₂) at 37°C.

  • Quenching: At designated intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench by adding 50 µL of ice-cold 1% Trifluoroacetic acid (TFA). Causality: TFA rapidly protonates the enzyme's active site residues, instantly denaturing the protein and freezing the reaction state.

  • Self-Validation (Internal Standard): Spike the quenched sample with exactly 10 µM of 2-Naphthol as an internal standard prior to HPLC injection.

    • Validation Metric: If the chromatographic recovery of the 2-Naphthol peak falls outside the 98–102% range, the time-point is flagged for volumetric or injection error and discarded.

  • Quantification: Analyze via RP-HPLC using a C18 column with a gradient elution of Water/Acetonitrile (0.1% TFA). Monitor absorbance at 254 nm to quantify the intact DCMPA analog versus any cleaved byproducts.

Assay Prep Prepare DCMPA Analog & Enzyme Incubate Incubate at 37°C (pH 7.4 Buffer) Prep->Incubate Quench Quench Reaction (TFA Addition) Incubate->Quench Analyze HPLC-UV/Vis Quantification Quench->Analyze Validate Internal Standard Recovery Check Analyze->Validate

Fig 2. Self-validating enzymatic stability assay workflow for DCMPA-based bioisosteres.

References

  • rsc.org - Dichloromethylphosphonic acid pKa Data.
  • acs.org - The Mechanism of Nucleophilic Displacements at Phosphorus in Chloro-Substituted Methylphosphonate Esters: P−O vs P−C Bond Cleavage: A DFT Study.
  • researchgate.net - Andreas LINK | Professor (Full) | Professor | University of Greifswald.
  • researchgate.net - Synthesis of a hydrolytically stable, fluorescent-labeled ATP analog.

Sources

Validation

Validating the purity of (Dichloromethyl)phosphonic acid using GC-MS

Validating the Purity of (Dichloromethyl)phosphonic Acid: A Comparative Guide to GC-MS, LC-MS/MS, and qNMR (Dichloromethyl)phosphonic acid (DCMPA) is a highly polar, structurally complex intermediate utilized in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of (Dichloromethyl)phosphonic Acid: A Comparative Guide to GC-MS, LC-MS/MS, and qNMR

(Dichloromethyl)phosphonic acid (DCMPA) is a highly polar, structurally complex intermediate utilized in the synthesis of advanced agrochemicals, pharmaceuticals, and specialized materials. Validating its purity is an analytical challenge; the compound is virtually non-volatile and thermally labile, primarily due to the strong hydrogen-bonding capabilities of its phosphonic acid (–PO(OH)₂) moiety.

This guide objectively compares the efficacy of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR). Furthermore, it provides a field-proven, self-validating GC-MS methodology grounded in chemical causality to ensure rigorous purity assessment.

Comparative Analysis of Analytical Modalities

When selecting an analytical technique for DCMPA, researchers must balance sensitivity, chromatographic resolution, and the complexity of sample preparation.

  • GC-MS (Derivatized): GC-MS offers unparalleled chromatographic resolution and library-searchable electron ionization (EI) spectra. Because DCMPA is non-volatile, it cannot be analyzed directly; it requires chemical derivatization (typically silylation) to replace active protons with non-polar groups[1]. Once derivatized, GC-MS becomes the gold standard for detecting trace volatile and semi-volatile impurities with exceptional sensitivity[2].

  • LC-MS/MS: This modality allows for the direct analysis of aqueous samples without the need for derivatization. However, DCMPA exhibits extremely poor retention on standard reversed-phase (C18) columns due to its hydrophilicity. While Hydrophilic Interaction Liquid Chromatography (HILIC) can retain the compound, the technique often suffers from severe ion suppression and matrix effects, complicating trace impurity quantification.

  • qNMR (Quantitative NMR): qNMR provides absolute quantification by comparing the analyte's signal to an internal calibrant, eliminating the need for an identical reference standard. While it is highly accurate and non-destructive, qNMR lacks the sensitivity required for trace impurity profiling, with Limits of Detection (LODs) typically in the high parts-per-million (ppm) range.

Table 1: Quantitative Performance Comparison for DCMPA Analysis

Analytical ParameterGC-MS (Derivatized)LC-MS/MS (HILIC)qNMR (¹H or ³¹P)
Sample Preparation High (Derivatization required)Low (Dilute & Shoot)Low (Dissolve in D₂O)
Sensitivity (LOD) 10 - 50 pg/mL1 - 10 ng/mL> 10 µg/mL
Chromatographic Resolution Excellent (Capillary GC)Moderate (HILIC)High (Spectral Resolution)
Matrix Effects Low (Post-derivatization)High (Ion suppression)None
Primary Use Case Trace impurity profilingHigh-throughput screeningAbsolute purity assay

Experimental Causality: The "Why" Behind the GC-MS Protocol

Direct injection of phosphonic acids into a GC system leads to catastrophic peak tailing, irreversible adsorption to the column's silanol groups, and thermal degradation[1]. To circumvent this, the active protons on the phosphonic acid hydroxyls must be replaced with non-polar, volatile groups. Every reagent in the derivatization protocol serves a specific, mechanistic purpose:

  • The Derivatization Agent: is selected for its ability to rapidly donate trimethylsilyl (TMS) groups to the oxygen atoms of the phosphonic acid, creating a volatile di-TMS derivative[1].

  • The Catalyst: 1% to 10% Trimethylchlorosilane (TMCS) is added to the BSTFA. TMCS acts as a Lewis acid catalyst, increasing the silyl donor strength of BSTFA to ensure complete derivatization of sterically hindered or less reactive sites[3].

  • The Solvent & Acid Scavenger: is utilized not merely as a solvent, but as a critical acid scavenger. It neutralizes the acidic byproducts (e.g., HCl generated by TMCS) and acts as a base catalyst to drive the silylation reaction to absolute completion[4].

Self-Validating GC-MS Methodology

To ensure data integrity, this protocol is designed as a self-validating system. It mandates the use of a reagent blank (to identify siloxane artifacts originating from the derivatization agents or column bleed) and an internal standard (IS) (to normalize derivatization efficiency and correct for injection volume variances).

Step-by-Step Derivatization Protocol
  • Sample Preparation: Accurately weigh 2.0 mg of the DCMPA sample into a 2-mL glass GC autosampler vial.

  • Internal Standard Addition: Add 50 µL of an internal standard solution (e.g., Triphenylphosphate, 100 µg/mL in anhydrous acetonitrile) to the sample vial.

  • Solvent & Reagent Addition: Add 100 µL of anhydrous Pyridine, followed immediately by 400 µL of BSTFA containing 1% TMCS[1].

  • Reaction Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds to ensure dissolution, then incubate in a heating block at 60 °C for 90 minutes. This thermal energy is required to overcome the activation barrier for complete di-TMS derivatization[2].

  • System Validation (Blank): Prepare a parallel blank vial containing only 50 µL IS, 100 µL Pyridine, and 400 µL BSTFA + 1% TMCS. Incubate alongside the sample.

  • Cooling & Analysis: Allow both vials to cool to room temperature. Inject 1.0 µL of the blank, followed by the sample, into the GC-MS system.

Recommended GC-MS Instrumental Conditions
  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C, operating in Split mode (10:1 ratio).

  • Oven Temperature Program: Initial hold at 70 °C for 2 min, ramp at 15 °C/min to 280 °C, final hold for 5 min.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV; Source Temperature 230 °C; Quadrupole Temperature 150 °C. Scan range m/z 50–500.

Workflow Visualization

Workflow Sample DCMPA Sample Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Sample->Deriv HILIC Direct Injection (HILIC Column) Sample->HILIC D2O Dissolution in D2O + Internal Standard Sample->D2O GCMS GC-MS Analysis Res1 High Resolution Volatile Impurities GCMS->Res1 LCMS LC-MS/MS Analysis Res2 Trace Polar Impurities Matrix Effects LCMS->Res2 QNMR qNMR Analysis Res3 Absolute Purity No Standards Needed QNMR->Res3 Deriv->GCMS HILIC->LCMS D2O->QNMR

Analytical decision tree for DCMPA purity validation workflows.

Conclusion

While LC-MS/MS and qNMR offer distinct operational advantages for high-throughput screening and absolute purity assays respectively, GC-MS combined with BSTFA/TMCS silylation remains the most robust and sensitive method for profiling trace impurities in (Dichloromethyl)phosphonic acid. By understanding the mechanistic causality behind the derivatization steps and employing a self-validating protocol, researchers can ensure high-fidelity analytical results that withstand rigorous regulatory scrutiny.

References

  • Ngim, K. K., Green, J., Cuzzi, J., Ocampo, M., & Gu, Z. (2011). "Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC–MS." Journal of Chromatographic Science, 49(1), 8-14.[Link]

  • Valdez, C. A., Leif, R. N., & Alcaraz, A. (2021). "Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox." Molecules, 26(15), 4634.[Link]

  • Catrinck, T., Aguiar, M., Dias, A., Silvério, F., Fidêncio, P., & de Pinho, G. (2013). "Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide." American Journal of Analytical Chemistry, 4, 647-652.[Link]

Sources

Comparative

A Comparative Guide to the Binding Affinity of (Dichloromethyl)phosphonic Acid with Transition Metals

For Researchers, Scientists, and Drug Development Professionals Introduction to (Dichloromethyl)phosphonic Acid and its Significance (Dichloromethyl)phosphonic acid, also known as Dichloromethylenebis(phosphonic acid) or...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to (Dichloromethyl)phosphonic Acid and its Significance

(Dichloromethyl)phosphonic acid, also known as Dichloromethylenebis(phosphonic acid) or CMDPA, is a synthetic bisphosphonate. The phosphonate groups are strong chelating agents for a variety of metal ions, a property that underpins their use in diverse applications. In the biomedical field, bisphosphonates are a class of drugs used to treat bone disorders such as osteoporosis and Paget's disease, and to manage hypercalcemia associated with malignancy. Their therapeutic effect is largely attributed to their high affinity for calcium ions in the bone matrix. However, their interactions with other biologically relevant metal ions, particularly transition metals that can be essential cofactors in enzymes or components of metal-based drugs, are of significant interest. Understanding the comparative binding affinity of CMDPA for different transition metals is crucial for elucidating its mechanism of action, potential off-target effects, and for the rational design of new metal-based therapeutics with tailored properties.

Comparative Analysis of Binding Affinity

The strength of the interaction between (Dichloromethyl)phosphonic acid and transition metal ions is quantified by the stability constant (log K). A higher log K value indicates a stronger binding affinity. The following table presents a summary of the critically evaluated stability constants for the formation of 1:1 complexes between CMDPA and various divalent transition metals. This data is primarily sourced from the IUPAC Technical Report by Popov et al. (2001), which provides a critical evaluation of stability constants of phosphonic acids.

Transition Metal Ionlog K₁ (ML)Experimental Conditions (Temperature, Ionic Strength)Reference
Cu²⁺ 6.125 °C, 0.1 M KCl[1]
Ni²⁺ 4.825 °C, 0.1 M KCl[1]
Co²⁺ 4.625 °C, 0.1 M KCl[1]
Zn²⁺ 5.225 °C, 0.1 M KCl[1]
Fe²⁺ 4.925 °C, 0.1 M KCl[1]
Mn²⁺ 4.325 °C, 0.1 M KCl[1]
Cd²⁺ 4.725 °C, 0.1 M KCl[1]

Note: The stability constants presented are for the formation of the 1:1 metal-ligand complex (ML). The data has been critically evaluated by IUPAC and is considered reliable for use in chemical speciation calculations.[1]

The data reveals a clear trend in the binding affinity of CMDPA for the first-row transition metals, following the Irving-Williams series for the most part: Mn²⁺ < Fe²⁺ ≈ Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. This trend is a well-established phenomenon in coordination chemistry and is attributed to the variation in the ionic radii and the ligand field stabilization energy of the metal ions across the series. The exceptionally high stability of the Cu²⁺ complex is a common feature of this series and is due to the Jahn-Teller distortion of the d⁹ Cu²⁺ ion, which leads to a more favorable ligand field stabilization energy in a distorted octahedral or square planar geometry.

Experimental Protocols for Determining Binding Affinity

The determination of stability constants is a cornerstone of coordination chemistry. Potentiometric titration is a highly accurate and widely used method for this purpose.[2][3] The following is a detailed, step-by-step methodology for the determination of metal-ligand stability constants by potentiometric titration.

Potentiometric Titration Methodology

This protocol outlines the determination of the stability constants of metal complexes with a ligand like (Dichloromethyl)phosphonic acid using the Calvin-Bjerrum pH-titration technique as modified by Irving and Rossotti.

1. Reagent and Solution Preparation:

  • Ligand Solution: Prepare a standard stock solution of (Dichloromethyl)phosphonic acid of known concentration (e.g., 0.01 M) in deionized water. The purity of the ligand should be verified.

  • Metal Salt Solutions: Prepare standard stock solutions of the transition metal salts (e.g., chlorides or nitrates) of known concentration (e.g., 0.01 M) in deionized water. The exact concentration should be determined by a suitable analytical method like EDTA titration.

  • Carbonate-Free Strong Base: Prepare a standard solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), free from carbonate. This is crucial as carbonate ions can interfere with the titration.

  • Standard Strong Acid: Prepare a standard solution of a strong acid, such as 0.1 M hydrochloric acid (HCl), for calibration purposes.

  • Background Electrolyte: Prepare a solution of a background electrolyte (e.g., 0.1 M KCl or KNO₃) to maintain a constant ionic strength throughout the titration.[2]

2. Calibration of the pH Electrode:

  • Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 9.18) at the desired experimental temperature (e.g., 25 °C). This ensures accurate pH measurements.

3. Titration Procedure:

Three sets of titrations are performed for each metal-ligand system:

  • Acid Titration: Titrate a known volume of the standard strong acid with the standard strong base in the presence of the background electrolyte. This allows for the determination of the exact concentration of the base.

  • Ligand Titration: Titrate a known volume of the ligand solution, to which a known amount of standard strong acid has been added, with the standard strong base in the presence of the background electrolyte. This titration is used to determine the protonation constants of the ligand.

  • Metal-Ligand Titration: Titrate a mixture of known volumes of the ligand solution and the metal salt solution, with a known amount of standard strong acid, against the standard strong base in the presence of the background electrolyte. The metal-to-ligand ratio is typically kept at 1:5 or 1:10 to ensure the formation of mononuclear complexes.

4. Data Analysis:

  • Plot the pH readings against the volume of NaOH added for all three titrations.

  • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

  • Calculate the average number of ligands attached per metal ion (n̄) and the free ligand exponent (pL) at each pH value from the metal-ligand titration data.

  • The formation curve is obtained by plotting n̄ versus pL.

  • The stepwise stability constants (K₁, K₂, etc.) are then determined from the formation curve using computational methods or graphical methods (e.g., at half n̄ values).

Below is a Graphviz diagram illustrating the general workflow for the potentiometric determination of stability constants.

PotentiometricTitration_Workflow cluster_prep 1. Preparation cluster_calib 2. Calibration cluster_titration 3. Titration cluster_analysis 4. Data Analysis P1 Prepare Standard Solutions: - Ligand - Metal Salts - Strong Acid - Strong Base - Background Electrolyte C1 Calibrate pH Electrode with Standard Buffers T1 Acid Titration C1->T1 T2 Ligand Titration T1->T2 T3 Metal-Ligand Titration T2->T3 A1 Plot pH vs. Volume of Titrant T3->A1 A2 Calculate n̄ₐ, n̄, and pL A1->A2 A3 Construct Formation Curve (n̄ vs. pL) A2->A3 A4 Determine Stability Constants (log K) A3->A4

Caption: Workflow for Potentiometric Determination of Stability Constants.

Understanding the Coordination Chemistry

The interaction between (Dichloromethyl)phosphonic acid and transition metal ions is a classic example of Lewis acid-base chemistry, where the metal ion acts as a Lewis acid (electron pair acceptor) and the deprotonated phosphonate groups act as Lewis bases (electron pair donors). The phosphonate groups can coordinate to the metal ion in a variety of modes, including monodentate, bidentate (chelate), and bridging fashions. The formation of a chelate ring, where both phosphonate groups of a single CMDPA molecule bind to the same metal ion, significantly enhances the stability of the complex, a phenomenon known as the chelate effect.

Several factors influence the binding affinity of CMDPA to transition metals:

  • Nature of the Metal Ion: As discussed, the charge, ionic radius, and electronic configuration of the metal ion play a crucial role.

  • pH of the Solution: The pH of the medium determines the protonation state of the phosphonic acid groups. The fully deprotonated phosphonate species has the highest affinity for metal ions.

  • Ionic Strength: The ionic strength of the solution can affect the activity of the ions and thus the measured stability constants.

  • Temperature: The formation of metal complexes is a thermodynamic process, and as such, the stability constants are temperature-dependent.

The following Graphviz diagram illustrates the key relationships influencing the binding affinity.

Binding_Affinity_Factors cluster_metal Metal Ion Properties cluster_solution Solution Conditions cluster_ligand Ligand Properties BindingAffinity Binding Affinity (log K) Charge Charge Charge->BindingAffinity IonicRadius Ionic Radius IonicRadius->BindingAffinity ElectronConfig Electronic Configuration ElectronConfig->BindingAffinity pH pH ProtonationState Protonation State pH->ProtonationState IonicStrength Ionic Strength IonicStrength->BindingAffinity Temperature Temperature Temperature->BindingAffinity ChelateEffect Chelate Effect ChelateEffect->BindingAffinity ProtonationState->BindingAffinity

Caption: Factors Influencing Metal-Ligand Binding Affinity.

Comparative Ligands

To provide a broader context for the binding affinity of (Dichloromethyl)phosphonic acid, it is useful to compare its stability constants with those of other common phosphonate ligands.

  • 1-Hydroxyethane-1,1-diphosphonic acid (HEDP): HEDP is another widely used bisphosphonate. The presence of a hydroxyl group on the central carbon atom can influence its coordination behavior.

  • Nitrilotris(methylenephosphonic acid) (NTMP): NTMP is a polyphosphonic acid with a higher denticity, which generally leads to the formation of more stable metal complexes.

A comparative analysis of the stability constants of these ligands with the same transition metals can provide valuable insights into the structure-activity relationships of phosphonate-based chelating agents.

Conclusion

This guide has provided a comparative analysis of the binding affinity of (Dichloromethyl)phosphonic acid for a range of transition metals, supported by critically evaluated experimental data. A detailed protocol for the potentiometric determination of stability constants has been outlined to ensure scientific integrity and reproducibility. The key factors influencing the coordination chemistry have also been discussed. It is our hope that this guide will serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and medicine, aiding in the advancement of their scientific endeavors.

References

  • Angelici, R. J. Synthesis and Technique in Inorganic Chemistry. 2nd ed., University Science Books, 1986.
  • Bjerrum, J. Metal Ammine Formation in Aqueous Solution. P. Haase and Son, 1941.
  • Berto, S., et al. "Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes." COST Action CA18202, NECTAR, 2024. [Link]

  • Calvin, M., and Wilson, K. W. "Stability of Chelate Compounds." Journal of the American Chemical Society, vol. 67, no. 11, 1945, pp. 2003-2007.
  • Irving, H., and Rossotti, H. S. "The calculation of formation curves of metal complexes from pH titration curves." Journal of the Chemical Society (Resumed), 1953, pp. 3397-3405.
  • Martell, A. E., and Motekaitis, R. J. Determination and Use of Stability Constants. 2nd ed., Wiley-VCH, 1992.
  • Marafante, M., et al. "An Over View of Potentiometric Determination of Stability Constants of Metal Complexes." ResearchGate, 2014. [Link]

  • Pettit, L. D., and Powell, K. J. "The IUPAC Stability Constants Database.
  • Popov, K., et al. "Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report)." Pure and Applied Chemistry, vol. 73, no. 10, 2001, pp. 1641-1677. [Link]

  • Sankhe, S., et al. "The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2." Kuey, vol. 30, no. 1, 2023.0, no. 1, 2023.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (Dichloromethyl)phosphonic Acid

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. (Dichloromethyl)phosphonic acid, a member of the organophosphorus compound family, requires meticulous han...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. (Dichloromethyl)phosphonic acid, a member of the organophosphorus compound family, requires meticulous handling and disposal due to its inherent hazards. This guide provides a detailed, step-by-step protocol for its safe disposal, designed for researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Hazard Profile and Essential Safety Precautions

Before handling (Dichloromethyl)phosphonic acid waste, it is crucial to understand its hazard profile. While specific data for this exact compound is limited, information from structurally related organophosphorus compounds, such as (Dichloromethyl)phosphonic dichloride and other phosphonic acid derivatives, indicates significant risks. These compounds are often classified as corrosive and can cause severe skin burns and eye damage.[1][2] Inhalation may lead to respiratory irritation, and ingestion can be toxic.[1]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns upon contact.[1][3][4]Gloves: Nitrile or neoprene gloves are recommended.[5] Always check the manufacturer's breakthrough time.
Serious Eye Damage Risk of serious, potentially permanent eye damage.[1][3][4]Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[5][6]
Acute Toxicity (Inhalation/Oral) May be harmful or fatal if inhaled or swallowed.[1]Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[3][6] If vapors are expected, a NIOSH-approved respirator is necessary.[6]
Environmental Hazard Organophosphorus compounds can be toxic to aquatic life. Do not let the chemical enter drains or waterways.[3][7]Containment: Use secondary containment during storage and transport.

Immediate Safety Actions:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][5]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. (Dichloromethyl)phosphonic acid waste must be classified as hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous.[7] This compound would likely fall under codes for corrosive (D002) or toxic (D-series) waste, and potentially specific listed wastes if it is a byproduct of certain industrial processes.[8][9]

Core Principle of Segregation: Never mix (Dichloromethyl)phosphonic acid waste with other waste streams. Incompatible materials can cause dangerous reactions.[4]

  • Avoid: Mixing with strong bases, strong oxidizing agents, or reactive metals.[4][6]

  • Maintain Separation: Keep this waste stream separate from non-halogenated solvents, aqueous waste, and solid waste.

Step-by-Step Disposal Protocol

The following protocol outlines the process from waste generation to final disposal.

Step 1: Containerization

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is suitable. Ensure the container is free from contamination.

  • Do Not Overfill: Fill the container to no more than 80% of its capacity to allow for vapor expansion and prevent spills.

  • Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.[1][4]

Step 2: Labeling

  • Clearly Identify Contents: The container must be clearly labeled with the words "Hazardous Waste."

  • List All Components: The label must accurately list all chemical constituents, including "(Dichloromethyl)phosphonic acid," and their approximate concentrations.

  • Indicate Hazards: Mark the container with the relevant hazard pictograms (e.g., Corrosive, Toxic).[10]

Step 3: Temporary Storage

  • Designated Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated SAA. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the container in case of a leak.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][4] The storage area should be secured and accessible only to authorized personnel.

Step 4: Arranging for Final Disposal

  • Contact EH&S: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.

  • Licensed Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.[3] Your EH&S department will manage this process. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of (Dichloromethyl)phosphonic acid.

G cluster_0 Waste Generation & Characterization cluster_1 Handling & Containment cluster_2 Storage & Disposal gen Generate Waste (Dichloromethyl)phosphonic acid char Characterize as Hazardous Waste gen->char spill Spill or Exposure? gen->spill ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves) char->ppe container Select & Fill Compatible Waste Container (≤80%) ppe->container label_waste Label Container Correctly (Name, Hazards, Date) container->label_waste storage Store in Designated SAA with Secondary Containment label_waste->storage contact Contact EH&S for Pickup storage->contact disposal Transfer to Licensed Hazardous Waste Vendor contact->disposal spill->ppe No emergency Follow Emergency Procedures (Evacuate, Notify, Clean-up if Safe) spill->emergency Yes

Caption: Decision workflow for handling (Dichloromethyl)phosphonic acid waste.

Advanced Considerations: In-Laboratory Pre-Treatment

For facilities equipped to handle chemical treatments, hydrolysis can be a viable method to reduce the toxicity of organophosphorus compounds before disposal.[11] Studies have shown that phosphonates can be hydrolyzed under acidic or alkaline conditions to less toxic products.[12][13]

Disclaimer: This is an advanced procedure that should only be performed by trained personnel in a controlled laboratory setting and in full compliance with institutional and local regulations. It may require a specific treatment permit.

Potential Hydrolysis Protocol:

  • Reaction Setup: In a chemical fume hood, prepare a reaction vessel equipped with a stirrer and appropriate monitoring tools.

  • Dilution: Slowly add the (Dichloromethyl)phosphonic acid waste to a stirred, cooled solution of sodium hydroxide (a strong base) to initiate alkaline hydrolysis. The reaction can be exothermic.

  • Neutralization: After the reaction is complete, the resulting solution must be carefully neutralized.

  • Analysis: The final solution should be analyzed to confirm the destruction of the parent compound before it is disposed of as hazardous aqueous waste.

This pre-treatment can simplify the final disposal process, but the associated risks and regulatory requirements must be thoroughly evaluated.

References

  • Havens, P. L., & Rase, H. F. (1991). Detoxification of Organophosphorus Pesticide Solutions. In ACS Symposium Series. American Chemical Society. Retrieved from [Link]

  • NextSDS. (n.d.).(DICHLOROMETHYL)PHOSPHONIC DICHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Rochester Midland Corporation. (n.d.).Safety Data Sheet. Retrieved from [Link]

  • Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428-471. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Environmental Considerations of Selected Energy Conserving Manufacturing Process Options: Volume XIII - Phosphoric Acid Industry Report. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1973). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume V Pesticide and Cyanide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.).EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Zhang, W., et al. (2026, March 25). Porous Carbon Materials for Organophosphate Removal—Implications for Long-Term Neurotoxicity Exposure. MDPI. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Federal Register, 43(243), 58946-59028. Retrieved from [Link]

  • Organic Syntheses. (2005). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2840. Retrieved from [Link]

  • Wehde, K. M., et al. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. The Journal of Physical Chemistry A, 124(40), 8234-8241. Retrieved from [Link]

  • American Chemistry Council. (n.d.).Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Arnold & Porter. (2024, February 6). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Retrieved from [Link]

  • Moss, R. A., & Ragunathan, K. G. (1999). Metal Cation Micelle Mediated Hydrolysis of Phosphonic Acid Esters. Langmuir, 15(1), 107-110. Retrieved from [Link]

  • ResearchGate. (n.d.).Photodegradation of phosphonates in water | Request PDF. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (Dichloromethyl)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals (Dichloromethyl)phosphonic acid and its derivatives are potent organophosphorus compounds utilized in various synthetic applications. However, their utility...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(Dichloromethyl)phosphonic acid and its derivatives are potent organophosphorus compounds utilized in various synthetic applications. However, their utility is matched by significant health and safety risks, primarily stemming from their corrosive nature. This guide provides an in-depth, procedural framework for the safe handling of (Dichloromethyl)phosphonic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Adherence to these protocols is critical for mitigating risks of chemical burns, eye damage, and respiratory irritation.

Hazard Analysis: The Rationale for Stringent PPE

(Dichloromethyl)phosphonic acid and its analogues, such as (chloromethyl)phosphonic acid, are classified as corrosive substances. The primary danger they pose is the ability to cause severe skin burns and serious eye damage upon contact[1]. The acidic nature of the phosphonic acid group, combined with the presence of dichloromethyl moiety, contributes to its high reactivity and corrosive properties.

  • Skin Contact : Direct contact can lead to chemical burns[1]. Even solid forms of corrosive chemicals can cause severe injuries as they react with moisture on the skin[2][3].

  • Eye Contact : The eyes are particularly vulnerable. A splash can cause severe damage, potentially leading to blindness[1][4].

  • Inhalation : While (Dichloromethyl)phosphonic acid is a solid, any dust or aerosolized particles can cause respiratory irritation[1][5]. Handling should always be conducted in a well-ventilated area to minimize this risk[6].

  • Ingestion : Ingestion can cause severe burns to the mouth, throat, and stomach[1][4].

Given these significant hazards, a multi-layered PPE strategy is not merely a recommendation but a mandatory safety requirement.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following represents the minimum required PPE for handling (Dichloromethyl)phosphonic acid.

Eye and Face Protection

Due to the severe risk of eye damage, robust eye and face protection is paramount.

  • Chemical Splash Goggles : These must be worn at all times when handling the compound. Standard safety glasses do not provide adequate protection from splashes[7][8].

  • Face Shield : A full-face shield must be worn over chemical splash goggles, especially when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities[2][8][9].

Skin and Body Protection

To prevent skin contact, comprehensive body protection is necessary.

  • Chemical-Resistant Laboratory Coat : A standard cotton lab coat is insufficient. A chemical-resistant lab coat or a rubberized apron worn over a standard lab coat is required[7][8].

  • Full-Length Pants and Closed-Toe Shoes : Long pants and fully enclosed, chemical-resistant footwear are mandatory to protect the lower body from potential spills[7][8].

Hand Protection
Glove TypeSuitability for Corrosive AcidsKey Considerations
Nitrile Adequate for incidental contact with small quantities.Prone to degradation with prolonged exposure. Double-gloving is recommended.
Neoprene Good resistance to acids and caustics.Offers a higher level of protection than nitrile for sustained handling.
PVC (Polyvinyl Chloride) Excellent resistance to many acids.Can be less flexible, impacting dexterity.
Butyl Rubber High resistance to a wide range of chemicals, including corrosive acids.Often thicker and may reduce dexterity, but provides superior protection.

Source: General recommendations for handling corrosive materials[2][8].

Always inspect gloves for any signs of degradation or perforation before and during use[3]. Change gloves immediately if contamination is suspected.

Respiratory Protection

All handling of (Dichloromethyl)phosphonic acid, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols[6][7][8]. If there is a potential for exceeding exposure limits or if a fume hood is not available for a specific procedure, a properly fitted respirator with acid gas cartridges may be required[2][4]. Consult with your institution's environmental health and safety (EHS) department for specific guidance on respirator selection.

Operational Guide: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling (Dichloromethyl)phosphonic acid from preparation to cleanup.

Preparation
  • Designate a Work Area : Clearly demarcate an area for handling, preferably within a chemical fume hood.

  • Assemble Materials : Gather all necessary chemicals, equipment, and waste containers before starting.

  • Verify Emergency Equipment : Ensure that a safety shower and eyewash station are accessible and functioning correctly[8][9].

  • Don PPE : Put on all required PPE as outlined in the section above, ensuring a proper fit.

Handling
  • Work in a Fume Hood : Perform all manipulations of (Dichloromethyl)phosphonic acid inside a fume hood[8].

  • Weighing : If weighing the solid, do so in the fume hood on a tared weigh boat. Handle with care to avoid generating dust.

  • Dissolving : When preparing solutions, always add the acid to the solvent slowly to control any exothermic reactions. Never add water or solvent to the acid[6][8].

  • Transport : When moving solutions, use secondary containment to mitigate the risk of spills[8].

Cleanup
  • Decontaminate Surfaces : After use, wipe down the work area with an appropriate decontaminating solution, followed by water.

  • Dispose of Waste : All contaminated materials, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste according to institutional guidelines[10].

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, goggles, and lab coat.

  • Wash Hands : Wash hands thoroughly with soap and water after removing PPE[6].

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is crucial.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing while under a safety shower[1][11][12]. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open[1][11][12]. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][12].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

For all exposures, provide the Safety Data Sheet (SDS) to the responding medical personnel[7].

Spill Management
  • Evacuate and Alert : Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Assess the Spill : For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team[11].

  • Cleanup : Wear appropriate PPE. Neutralize the spill with a suitable agent (e.g., sodium bicarbonate for acids) or use a commercial acid spill kit. Absorb the neutralized material with an inert absorbent like sand or vermiculite[7][10].

  • Disposal : Collect the absorbed material into a designated hazardous waste container and label it appropriately[7][10].

Disposal Plan

(Dichloromethyl)phosphonic acid and all materials contaminated with it must be treated as hazardous waste.

  • Waste Collection : Collect all waste in a clearly labeled, sealed, and chemical-resistant container[10]. Do not mix with incompatible waste streams.

  • Container Rinsing : Empty containers that held the acid should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[10].

  • Professional Disposal : Arrange for waste pickup through your institution's EHS office or a licensed chemical waste disposal service[10][13]. Under no circumstances should this chemical be disposed of down the drain[10][13].

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for safely handling (Dichloromethyl)phosphonic acid.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol prep_start Start: Plan Experiment ppe_check Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) prep_start->ppe_check hood_check Verify Fume Hood Operation ppe_check->hood_check emergency_check Locate & Verify Eyewash/Shower hood_check->emergency_check weigh Weigh Solid Compound emergency_check->weigh Proceed to Handling dissolve Prepare Solution (Add Acid to Solvent) weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction waste_collect Collect All Waste in Labeled Container reaction->waste_collect Proceed to Cleanup spill Spill Occurs reaction->spill If Spill exposure Personnel Exposure reaction->exposure If Exposure decontaminate Decontaminate Work Surfaces waste_collect->decontaminate ppe_doff Doff PPE Correctly decontaminate->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash spill->waste_collect After Cleanup

Caption: Workflow for handling (Dichloromethyl)phosphonic acid.

References

  • OSHA Training School. (2024, January 19).
  • Marinetti, A., & Savignac, P. (1997). DIETHYL (DICHLOROMETHYL)
  • Florida State University, Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • Stanford University, Environmental Health & Safety. (2024, September 11).
  • Centers for Disease Control and Prevention (CDC). (2024, April 10).
  • Canadian Centre for Occupational Health and Safety. (2017, December 12). How to Work Safely with - Hazardous Products using the "Corrosion" Pictogram.
  • Princeton University, Environmental Health and Safety. Hazardous Chemical Exposures.
  • EnviroServe. (2021, February 24). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds.
  • Fisher Scientific. (2013, March 26).
  • NextSDS. (DICHLOROMETHYL)
  • Fisher Scientific. SAFETY DATA SHEET - Diethyl (chloromethyl)
  • National Oceanic and Atmospheric Administration (NOAA). methyl phosphonic dichloride - CAMEO Chemicals.
  • Fisher Scientific. (2012, April 16).
  • Spectrum Chemical. (2015, August 7).
  • Yale University, Environmental Health & Safety.
  • Sigma-Aldrich. (2025, November 20).
  • The Sarpong Group, University of California, Berkeley. (2016, October 24).
  • ChemicalBook.
  • National Oceanic and Atmospheric Administration (NOAA). METHYL PHOSPHONIC DICHLORIDE - CAMEO Chemicals.
  • BenchChem. (2025).
  • Arkema. (2014, October 31). GPS Safety Summary - Substance Name: - Phosphonic Acid.
  • Australian Government Department of Health. (2019, March 8). Phosphonic acid, methyl-, dimethyl ester: Human health tier II assessment.
  • University of Wisconsin-Madison, Safety Department. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Savignac, P., & Volle, J. N. (2019). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 15, 1938–1981.
  • Organic Syntheses, Inc. Working with Hazardous Chemicals.
  • University of Delaware Nanofabrication Facility. (2018, November 28).

Sources

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